Product packaging for L-Anserine nitrate(Cat. No.:CAS No. 10030-52-1)

L-Anserine nitrate

Cat. No.: B1674481
CAS No.: 10030-52-1
M. Wt: 303.27 g/mol
InChI Key: OLWOKAYJAHHSNY-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Anserine is a dipeptide found in most animal tissues. In model systems it is a potent antioxidant and scavener of hydroxyl radicals. It inhibits nonenzymatic protein glycation induced by aldose and ketose reducing sugars. It is much less potent than L-carnosine as an inhibitor of protein-protein crosslinking.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N5O6 B1674481 L-Anserine nitrate CAS No. 10030-52-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWOKAYJAHHSNY-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862239
Record name Anserine nitrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10030-52-1, 5937-77-9
Record name L-Histidine, β-alanyl-3-methyl-, nitrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10030-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Anserine nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anserine nitrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-anserine nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to L-Anserine Nitrate: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Anserine nitrate, the nitrate salt of the naturally occurring dipeptide L-Anserine (β-alanyl-3-methyl-L-histidine), is a compound of significant interest in biomedical research. Possessing notable antioxidant and neuroprotective properties, it presents potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for assessing its antioxidant capacity and a proposed signaling pathway for its neuroprotective effects are also presented.

Chemical Structure and Properties

This compound is comprised of the dipeptide L-Anserine and a nitrate counter-ion. The chemical structure of the L-Anserine cation consists of a β-alanine residue linked to a 3-methyl-L-histidine residue.

Chemical Structure:

  • IUPAC Name: (2S)-2-(3-aminopropanoylamino)-3-(3-methyl-1H-imidazol-4-yl)propanoic acid;nitric acid[1]

  • Molecular Formula: C₁₀H₁₇N₅O₆[1]

  • Molecular Weight: 303.27 g/mol [1]

  • CAS Number: 10030-52-1[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Melting Point 226-228 °C[2]
Appearance White to off-white solid[2]
Solubility Water: 59 mg/mL (194.53 mM), sonication recommended.[3] DMSO: 3.03 mg/mL (10 mM), sonication recommended.[3] Ethanol: Insoluble.[4][3][4]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[2]

Synthesis

The synthesis of L-Anserine can be achieved through the methylation of carnosine via the enzyme carnosine N-methyltransferase.[5] A chemical synthesis method for L-Anserine has also been reported, which involves the reaction of a lithium salt of 3-methyl-L-histidine with phthalyl-β-alanine and ethyl chlorocarbonate to form phthalyl-β-alanyl-3-methyl-L-histidine, followed by the removal of the phthalyl group with hydrazine to yield L-Anserine.

To obtain this compound, a plausible final step would involve the neutralization of L-Anserine with nitric acid. A generalized experimental protocol for this salt formation is provided below.

Experimental Protocol: Synthesis of this compound from L-Anserine
  • Dissolution: Dissolve synthesized L-Anserine in a minimal amount of a suitable solvent, such as deionized water.

  • Acidification: Slowly add an equimolar amount of a dilute nitric acid solution to the L-Anserine solution with constant stirring.

  • Crystallization: Allow the solution to crystallize. This process can be facilitated by slow evaporation of the solvent or by the addition of a less polar co-solvent to reduce the solubility of the salt.

  • Isolation: Collect the resulting crystals by filtration.

  • Washing: Wash the crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether or acetone) to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified this compound crystals under a vacuum.

Biological Activities and Mechanisms of Action

This compound is recognized for its potent antioxidant and neuroprotective activities.[4] It functions as a scavenger of hydroxyl radicals and an inhibitor of nonenzymatic protein glycation.[3]

Antioxidant Activity

L-Anserine exhibits significant antioxidant properties, including the ability to scavenge free radicals and chelate metal ions.[6][7] The antioxidant capacity of L-Anserine can be evaluated through various in vitro assays.

The following diagram illustrates a general workflow for assessing the antioxidant activity of this compound.

G Experimental Workflow: Antioxidant Activity Assessment cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep Prepare this compound solutions of varying concentrations dpph DPPH Radical Scavenging Assay prep->dpph rp Reducing Power Assay prep->rp cu Copper Chelation Assay prep->cu calc Calculate % Inhibition / Reducing Power dpph->calc rp->calc cu->calc ic50 Determine IC50 values calc->ic50

Caption: General workflow for evaluating the antioxidant capacity of this compound.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a microplate well or a cuvette, mix a defined volume of the this compound sample solution with the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

b) Reducing Power Assay

  • Reaction Mixture: Mix the this compound sample solution with a phosphate buffer (pH 6.6) and a potassium ferricyanide solution.

  • Incubation: Incubate the mixture at 50°C for 20 minutes.

  • Acidification: Add trichloroacetic acid to the mixture to stop the reaction.

  • Centrifugation: Centrifuge the mixture to separate the supernatant.

  • Color Development: Mix the supernatant with deionized water and a ferric chloride solution.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at 700 nm. A higher absorbance indicates greater reducing power.

c) Copper Chelation Assay

  • Reaction Mixture: Mix the this compound sample solution with a solution of copper(II) sulfate.

  • Indicator Addition: Add a colorimetric indicator that complexes with copper, such as pyrocatechol violet. The presence of a chelating agent will prevent the formation of the copper-indicator complex.

  • Incubation: Allow the reaction to proceed for a specified time at room temperature.

  • Absorbance Measurement: Measure the absorbance at a wavelength specific to the copper-indicator complex (e.g., 632 nm for pyrocatechol violet). A decrease in absorbance compared to a control without the sample indicates copper chelation.

Neuroprotective Effects and the Unfolded Protein Response (UPR)

L-Anserine has been shown to protect against neurotoxicity induced by endoplasmic reticulum (ER) stress inducers.[4] While the precise mechanism for L-Anserine is still under investigation, related compounds like L-Serine are known to modulate the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.

Based on the known functions of the UPR and the neuroprotective effects of related compounds, a proposed signaling pathway for L-Anserine's action is presented below. It is hypothesized that L-Anserine may help to mitigate ER stress, thereby promoting cell survival pathways.

G Proposed Neuroprotective Signaling Pathway of L-Anserine cluster_stress Cellular Stress cluster_upr Unfolded Protein Response (UPR) cluster_downstream Downstream Effects cluster_anserine L-Anserine Intervention stress ER Stress (e.g., from unfolded proteins) perk PERK activation stress->perk ire1 IRE1α activation stress->ire1 atf6 ATF6 activation stress->atf6 translation_attenuation Global translation attenuation perk->translation_attenuation apoptosis Apoptosis (prolonged stress) perk->apoptosis chaperone_induction Chaperone gene expression ire1->chaperone_induction erad ER-associated degradation (ERAD) ire1->erad ire1->apoptosis atf6->chaperone_induction atf6->apoptosis l_anserine L-Anserine l_anserine->stress Mitigates

Caption: Proposed mechanism of L-Anserine in mitigating ER stress and promoting cell survival.

Conclusion

This compound is a promising compound with well-documented antioxidant properties and potential neuroprotective effects. Its chemical and physical characteristics are well-defined, and methods for its synthesis and the evaluation of its biological activity are established. Further research into the specific molecular mechanisms underlying its neuroprotective effects, particularly its interaction with the Unfolded Protein Response pathway, is warranted and could lead to the development of novel therapeutic strategies for a range of oxidative stress-related and neurodegenerative disorders.

References

The Biological Synthesis of L-Anserine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in the skeletal muscle and brain of many vertebrates.[1] As a methylated derivative of L-Carnosine, L-Anserine exhibits significant antioxidant, buffering, and anti-glycating properties. Its enhanced stability compared to L-Carnosine makes it a molecule of interest for therapeutic applications. This technical guide provides an in-depth overview of the biological synthesis pathway of L-Anserine, including enzymatic kinetics, detailed experimental protocols, and a discussion of its regulation. It is important to note that L-Anserine nitrate is the nitrate salt of L-Anserine and is not a direct product of a biological pathway. The nitrate form is typically a result of chemical synthesis or purification processes.

The Two-Step Biological Synthesis Pathway of L-Anserine

The biosynthesis of L-Anserine is a two-step enzymatic process that begins with the formation of its precursor, L-Carnosine.

  • Step 1: L-Carnosine Synthesis: The synthesis of L-Carnosine is catalyzed by the enzyme Carnosine Synthase (CARNS1) , also known as ATP-grasp domain-containing protein 1 (ATPGD1).[2][3] This enzyme facilitates the ATP-dependent ligation of β-alanine and L-histidine.

  • Step 2: L-Anserine Synthesis: The final step is the methylation of L-Carnosine to form L-Anserine. This reaction is catalyzed by Carnosine N-methyltransferase (CARNMT1) .[4] This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of the histidine residue of L-Carnosine. In mammals, this enzyme is also known as UPF0586 protein C9orf41 homolog.[4]

Quantitative Data on Synthesis Enzymes

The following tables summarize the available kinetic data for the key enzymes in the L-Anserine biosynthesis pathway.

Table 1: Kinetic Parameters of Human Carnosine Synthase (CARNS1)

SubstrateK_m_ (mM)V_max_ (nmol/min/mg)
β-alanine0.0965.3
L-histidine0.370.76
4-aminobutanoate1.8454.7
N-methylhistidine24.70.62

Data sourced from UniProtKB for human CARNS1.[5]

Table 2: Kinetic Parameters of Human Carnosine N-methyltransferase (CARNMT1)

SubstrateK_m_ (mM)V_max_ (nmol/min/mg)k_cat_ (min⁻¹)
L-Carnosine4.9591.770.09
S-adenosyl-L-methionine0.053-3.57

Data sourced from UniProtKB for human CARNMT1.

Regulation of L-Anserine Synthesis

The biosynthesis of L-Anserine is primarily regulated by the availability of its precursors and the expression of the synthesizing enzymes.

  • Substrate Availability: The synthesis of L-Carnosine is rate-limited by the availability of β-alanine.[2] Supplementation with β-alanine has been shown to increase the levels of L-Carnosine, which in turn leads to a subsequent increase in L-Anserine.

  • Gene Expression: The expression of the CARNS1 gene has been observed to increase in the vastus lateralis muscle of mice following the oral administration of carnosine or β-alanine.[3] This suggests a feedback mechanism where the presence of the substrate or product can upregulate the synthesis pathway. Studies have also shown that CARNMT1 mRNA is ubiquitously expressed in various tissues.[6]

  • Inhibitors and Activators: Currently, there is limited information on specific inhibitors or activators of CARNS1 and CARNMT1. However, the activity of carnosinase, the enzyme that degrades carnosine, can indirectly affect L-Anserine levels by modulating the availability of its precursor. Bestatin has been identified as a potent inhibitor of tissue carnosinase.[7]

Experimental Protocols

Protocol 1: Assay of Carnosine N-methyltransferase (CARNMT1) Activity

This protocol is adapted from the methodology used for the characterization of chicken CARNMT1.[1]

Materials:

  • Enzyme preparation (purified or cell lysate)

  • 50 mM HEPES buffer, pH 7.5

  • 10 mM KCl

  • 1 mM EGTA

  • 1 mM MgCl₂

  • 1 mM DTT

  • 20 mM L-Carnosine (or other acceptor substrates)

  • 1 µM S-(methyl-³H)adenosyl-L-methionine ((³H)SAM)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a standard incubation mixture (0.11 ml) containing 50 mM HEPES (pH 7.5), 10 mM KCl, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT, 20 mM L-Carnosine, and 1 µM (¹H+³H)SAM.

  • Include blank reactions containing no L-Carnosine in all assays.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Terminate the reaction.

  • Quantify the incorporation of the (³H)methyl group into anserine using a liquid scintillation counter.

Protocol 2: Purification of Carnosine N-methyltransferase (CARNMT1)

This protocol is a general workflow based on the purification of CARNMT1 from chicken and rat skeletal muscle.[1]

Materials:

  • Skeletal muscle tissue

  • Homogenization buffer

  • DEAE-Sepharose column

  • Q-Sepharose column

  • Superdex 200 gel filtration column

  • HiScreen Blue-Sepharose column (for rat enzyme)

  • Bradford assay reagents

  • SDS-PAGE reagents

Procedure:

  • Homogenize the skeletal muscle tissue in an appropriate buffer.

  • Centrifuge the homogenate to obtain a crude extract.

  • Subject the crude extract to a series of chromatographic steps:

    • DEAE-Sepharose anion exchange chromatography.

    • Q-Sepharose anion exchange chromatography.

    • Superdex 200 gel filtration chromatography.

    • (Optional, for rat enzyme) HiScreen Blue-Sepharose affinity chromatography.

  • Monitor the CARNMT1 activity in the fractions from each chromatography step using the assay described in Protocol 1.

  • Determine the protein concentration in the active fractions using the Bradford assay.

  • Analyze the purity of the final preparation by SDS-PAGE.

Protocol 3: Quantification of L-Anserine in Biological Samples by LC-MS/MS

This protocol is based on a validated method for the quantification of anserine in human plasma and urine.[8][9]

Materials:

  • Plasma or urine samples

  • L-Anserine standard

  • Internal standard (e.g., L-histidyl-L-leucine or tyrosyl-histidine)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a mixed-mode column

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of L-Anserine and the internal standard.

    • Spike plasma or urine samples with the internal standard.

    • Deproteinize the samples (e.g., with acetonitrile).

    • Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a mixed-mode LC column.

    • Use a gradient elution with a mobile phase containing an organic solvent (e.g., acetonitrile) and an aqueous solution with an additive (e.g., formic acid).

    • Perform mass spectrometric detection in positive ion mode using multiple reaction monitoring (MRM). The specific transitions for L-Anserine are m/z 241 → 126.[10]

  • Quantification:

    • Generate a calibration curve using known concentrations of L-Anserine.

    • Quantify the L-Anserine concentration in the biological samples by comparing the peak area ratio of L-Anserine to the internal standard against the calibration curve.

Visualizations

L-Anserine Biosynthesis Pathway cluster_carnosine Step 1: L-Carnosine Synthesis cluster_anserine Step 2: L-Anserine Synthesis Beta-alanine Beta-alanine CARNS1 CARNS1 Beta-alanine->CARNS1 L-histidine L-histidine L-histidine->CARNS1 L-Carnosine L-Carnosine CARNS1->L-Carnosine CARNMT1 CARNMT1 L-Carnosine->CARNMT1 L-Anserine L-Anserine CARNMT1->L-Anserine SAH S-adenosyl- L-homocysteine CARNMT1->SAH SAM S-adenosyl- L-methionine SAM->CARNMT1

Caption: The two-step enzymatic pathway for the biosynthesis of L-Anserine.

Experimental Workflow for CARNMT1 Analysis cluster_purification Enzyme Purification cluster_activity_assay Enzyme Activity Assay Tissue_Homogenization Tissue Homogenization Chromatography_Series Series of Chromatographic Steps (e.g., Ion Exchange, Gel Filtration) Tissue_Homogenization->Chromatography_Series Purity_Analysis Purity Analysis (SDS-PAGE) Chromatography_Series->Purity_Analysis Reaction_Setup Reaction Setup with L-Carnosine and (3H)SAM Purity_Analysis->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Quantification Quantification of (3H)Anserine Incubation->Quantification

Caption: General experimental workflow for the purification and activity analysis of CARNMT1.

Regulation of L-Anserine Synthesis Beta-alanine_Supplementation β-alanine Supplementation CARNS1_Expression CARNS1 Gene Expression Beta-alanine_Supplementation->CARNS1_Expression + CARNS1_Activity CARNS1 Activity CARNS1_Expression->CARNS1_Activity L-Carnosine_Pool L-Carnosine Pool CARNS1_Activity->L-Carnosine_Pool + CARNMT1_Activity CARNMT1 Activity L-Carnosine_Pool->CARNMT1_Activity Substrate Carnosinase_Activity Carnosinase Activity L-Carnosine_Pool->Carnosinase_Activity - L-Anserine_Pool L-Anserine Pool CARNMT1_Activity->L-Anserine_Pool + Bestatin Bestatin Bestatin->Carnosinase_Activity Inhibits

Caption: Key regulatory points in the L-Anserine biosynthesis pathway.

References

The Physiological Role of L-Anserine Nitrate In Vivo: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the individual physiological roles of L-Anserine and nitrate. However, in vivo research specifically investigating L-Anserine nitrate as a singular compound is currently limited. This technical guide synthesizes the known in vivo effects, mechanisms of action, and experimental data for each component to provide a comprehensive overview of the potential physiological role of this compound. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a salt combining the naturally occurring dipeptide L-Anserine (β-alanyl-3-methyl-L-histidine) with a nitrate group. L-Anserine, found in high concentrations in the skeletal muscle and brain of various vertebrates, is recognized for its antioxidant, anti-glycation, and neuroprotective properties.[1][2][3] Nitrate, a polyatomic ion abundant in green leafy vegetables, serves as a precursor to nitric oxide (NO), a critical signaling molecule in cardiovascular and metabolic regulation.[2][4][5][6][7] This whitepaper will provide an in-depth examination of the physiological roles of both L-Anserine and nitrate in vivo, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

L-Anserine: Physiological Role and Mechanism of Action

L-Anserine exhibits a range of physiological effects primarily attributed to its potent antioxidant and neuroprotective capabilities. Unlike its analogue carnosine, L-Anserine is more resistant to degradation by the enzyme carnosinase in human serum, potentially allowing for greater bioavailability and sustained action.[1]

Antioxidant and Anti-inflammatory Effects

In vivo, L-Anserine functions as a scavenger of hydroxyl radicals and can chelate metal ions, thereby mitigating oxidative stress.[8] Studies suggest that L-Anserine may also modulate cellular signaling pathways involved in the antioxidant response, potentially upregulating endogenous antioxidant enzymes.[8] Its anti-inflammatory effects have been observed through the inhibition of pro-inflammatory pathways.[3]

Neuroprotective and Cognitive Effects

L-Anserine has demonstrated neuroprotective effects in various in vivo models. It has been shown to protect against neurotoxicity by regulating the endoplasmic reticulum (ER) stress pathway.[9] Supplementation with an anserine/carnosine mixture has been found to preserve verbal episodic memory and cerebral blood flow in elderly individuals.[10][11]

Signaling Pathways

The antioxidant and neuroprotective effects of L-Anserine are mediated through several signaling pathways. One key pathway is the Extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in cell survival and differentiation.[12][13]

L_Anserine_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms L-Anserine L-Anserine ROS_Scavenging Direct ROS Scavenging L-Anserine->ROS_Scavenging Metal_Chelation Metal Ion Chelation L-Anserine->Metal_Chelation ERK_Pathway ERK Signaling Pathway L-Anserine->ERK_Pathway ER_Stress_Regulation ER Stress Regulation L-Anserine->ER_Stress_Regulation Antioxidant_Response Enhanced Antioxidant Response ROS_Scavenging->Antioxidant_Response Metal_Chelation->Antioxidant_Response Neuroprotection Neuroprotection ERK_Pathway->Neuroprotection ER_Stress_Regulation->Neuroprotection Cognitive_Function Improved Cognitive Function Neuroprotection->Cognitive_Function Nitrate_Nitrite_NO_Pathway cluster_ingestion Ingestion & Oral Cavity cluster_circulation Systemic Circulation & Tissues Dietary_Nitrate Dietary Nitrate (NO3-) Oral_Bacteria Oral Commensal Bacteria Dietary_Nitrate->Oral_Bacteria Reduction Nitrite_Oral Nitrite (NO2-) Oral_Bacteria->Nitrite_Oral Nitrite_Systemic Systemic Nitrite (NO2-) Nitrite_Oral->Nitrite_Systemic Absorption NO_Production Nitric Oxide (NO) Production Nitrite_Systemic->NO_Production Reduction (enhanced by hypoxia) Physiological_Effects Vasodilation Improved Mitochondrial Efficiency Enhanced Muscle Contractility NO_Production->Physiological_Effects Anserine_Experimental_Workflow Recruitment Recruit Healthy Elderly Participants Baseline Baseline Assessment: - Neuropsychological Tests (MMSE, WMS-LM) - Blood Biomarkers - (Optional) Neuroimaging (ASL-MRI) Recruitment->Baseline Randomization Randomization Baseline->Randomization Intervention_Group Intervention Group: Daily L-Anserine Supplementation (e.g., 12 weeks) Randomization->Intervention_Group Placebo_Group Placebo Group: Daily Placebo Supplementation (e.g., 12 weeks) Randomization->Placebo_Group Follow_Up Follow-up Assessment: - Neuropsychological Tests - Blood Biomarkers - (Optional) Neuroimaging Intervention_Group->Follow_Up Placebo_Group->Follow_Up Data_Analysis Data Analysis: Compare changes between groups Follow_Up->Data_Analysis Nitrate_Experimental_Workflow Recruitment Recruit Hypertensive Participants Baseline Baseline Measurements: - Blood Pressure (Clinic, Ambulatory, Home) - Vascular Function (FMD, PWV) - Plasma/Saliva Nitrate & Nitrite Recruitment->Baseline Randomization Randomization to Treatment Order Baseline->Randomization Phase1_Nitrate Phase 1: Nitrate Supplementation (e.g., 4 weeks) Randomization->Phase1_Nitrate Phase1_Placebo Phase 1: Placebo Supplementation (e.g., 4 weeks) Randomization->Phase1_Placebo Mid_Assessment Mid-point Measurements Phase1_Nitrate->Mid_Assessment Phase1_Placebo->Mid_Assessment Washout Washout Period (e.g., 2 weeks) Mid_Assessment->Washout Phase2_Placebo Phase 2: Placebo Supplementation Washout->Phase2_Placebo Phase2_Nitrate Phase 2: Nitrate Supplementation Washout->Phase2_Nitrate Final_Assessment Final Measurements Phase2_Placebo->Final_Assessment Phase2_Nitrate->Final_Assessment Data_Analysis Crossover Data Analysis Final_Assessment->Data_Analysis

References

A Technical Guide to the Pharmacokinetics and Metabolic Fate of L-Anserine Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile and metabolic fate of L-Anserine nitrate. Due to a lack of direct studies on the combined molecule, this paper synthesizes the current understanding of L-Anserine and inorganic nitrate pharmacokinetics to build a predictive model. This document details expected absorption, distribution, metabolism, and excretion (ADME) pathways, supported by quantitative data from studies on the individual components. Detailed experimental protocols for pharmacokinetic analysis and visualizations of metabolic pathways and experimental workflows are provided to guide future research in this area.

Introduction

L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in the skeletal muscle and brain of various vertebrates.[1] It is a methylated analog of L-Carnosine and exhibits significant antioxidant, anti-glycation, and cellular protection properties.[2][3][4][5] The nitrate salt of L-Anserine is of interest for its potential to combine the physiological benefits of L-Anserine with the vasodilatory and metabolic advantages of nitric oxide (NO), which can be generated from the nitrate anion via the nitrate-nitrite-NO pathway.[6][7] Understanding the pharmacokinetic and metabolic profile of this compound is crucial for its development as a potential therapeutic agent. This guide aims to provide a foundational understanding for researchers by detailing the expected ADME properties and providing robust experimental frameworks.

Predicted Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is predicted to be a composite of the behaviors of L-Anserine and the nitrate ion upon dissociation.

L-Anserine Pharmacokinetics

L-Anserine is absorbed from the gastrointestinal tract, likely via peptide transporters such as PEPT1.[8] It has been shown to be more resistant to enzymatic degradation by serum carnosinase-1 compared to L-Carnosine, leading to greater stability in the bloodstream.[8]

Table 1: Pharmacokinetic Parameters of L-Anserine in Humans After Oral Administration [8]

Dosage (mg/kg BW)Plasma Cmax (µM)Urinary Cmax (mg/mg creatinine)
40.540.09
101.100.41
203.120.72

Data from a study in healthy volunteers.[8]

Nitrate Pharmacokinetics

Dietary inorganic nitrate is readily absorbed in the upper gastrointestinal tract.[6] A significant portion undergoes enterosalivary circulation, where it is concentrated in the saliva and reduced to nitrite by commensal bacteria. This nitrite is then systemically absorbed and can be further reduced to nitric oxide.

Table 2: General Pharmacokinetic Parameters of Inorganic Nitrate in Humans [7]

ParameterValue
Bioavailability~60-70%
Tmax30-60 minutes
Half-life~5-8 hours
ExcretionPrimarily renal (~60-70% as nitrate)

Metabolic Fate

Metabolism of L-Anserine

The primary metabolic pathway for L-Anserine is hydrolysis by the enzyme carnosinase-1 into its constituent amino acids: β-alanine and 3-methylhistidine. These amino acids then enter their respective endogenous metabolic pools.

cluster_0 Metabolism of L-Anserine L-Anserine L-Anserine Carnosinase-1 Carnosinase-1 L-Anserine->Carnosinase-1 Beta-Alanine Beta-Alanine Carnosinase-1->Beta-Alanine 3-Methylhistidine 3-Methylhistidine Carnosinase-1->3-Methylhistidine Amino Acid Pool Amino Acid Pool Beta-Alanine->Amino Acid Pool 3-Methylhistidine->Amino Acid Pool

Metabolic pathway of L-Anserine.

Metabolism of Nitrate

The metabolic pathway of the nitrate component is a multi-step process involving both host and microbial enzymes.

cluster_1 Metabolism of Nitrate Oral Nitrate Oral Nitrate Salivary Glands Salivary Glands Oral Nitrate->Salivary Glands Oral Microbiota Oral Microbiota Salivary Glands->Oral Microbiota Nitrite Nitrite Oral Microbiota->Nitrite Stomach (Acidic) Stomach (Acidic) Nitrite->Stomach (Acidic) Systemic Circulation Systemic Circulation Nitrite->Systemic Circulation Nitric Oxide Nitric Oxide Stomach (Acidic)->Nitric Oxide Systemic Circulation->Nitric Oxide

Metabolic pathway of inorganic nitrate.

Experimental Protocols

Protocol for L-Anserine Pharmacokinetic Study in Humans

This protocol is based on the methodology described by Everaert et al. (2019).[8]

Objective: To determine the plasma and urinary pharmacokinetic profile of L-Anserine following oral administration.

Participants: Healthy human volunteers.

Procedure:

  • Dosing: Administration of single oral doses of L-Anserine (e.g., 4, 10, and 20 mg/kg body weight) after an overnight fast.

  • Sample Collection:

    • Blood: Venous blood samples collected into EDTA tubes at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours). Plasma is separated by centrifugation and stored at -80°C.

    • Urine: Urine samples collected at pre-dose and over specified intervals post-dose (e.g., 0-2, 2-4, 4-8, 8-24 hours). The volume of each collection is recorded, and an aliquot is stored at -80°C.

  • Sample Analysis:

    • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Sample Preparation: Protein precipitation of plasma samples and dilution of urine samples.

    • Chromatography: Separation on a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mass Spectrometry: Detection using electrospray ionization in positive ion mode with multiple reaction monitoring (MRM).

  • Pharmacokinetic Analysis: Calculation of parameters such as Cmax, Tmax, AUC, and renal clearance using appropriate software.

Proposed Experimental Workflow for this compound Pharmacokinetic Study

A comprehensive study of this compound would require the simultaneous measurement of L-Anserine, nitrate, and nitrite in biological fluids.

cluster_2 Experimental Workflow Dosing Dosing Sample Collection Sample Collection Dosing->Sample Collection Plasma Analysis Plasma Analysis Sample Collection->Plasma Analysis Urine Analysis Urine Analysis Sample Collection->Urine Analysis LC-MS/MS (L-Anserine) LC-MS/MS (L-Anserine) Plasma Analysis->LC-MS/MS (L-Anserine) Chemiluminescence/HPLC (Nitrate/Nitrite) Chemiluminescence/HPLC (Nitrate/Nitrite) Plasma Analysis->Chemiluminescence/HPLC (Nitrate/Nitrite) Urine Analysis->LC-MS/MS (L-Anserine) Urine Analysis->Chemiluminescence/HPLC (Nitrate/Nitrite) Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS (L-Anserine)->Pharmacokinetic Modeling Chemiluminescence/HPLC (Nitrate/Nitrite)->Pharmacokinetic Modeling

Workflow for a pharmacokinetic study of this compound.

Conclusion

The pharmacokinetic and metabolic profile of this compound is predicted to be a combination of the individual profiles of L-Anserine and nitrate. L-Anserine is expected to be absorbed and metabolized to β-alanine and 3-methylhistidine, while the nitrate component is anticipated to enter the nitrate-nitrite-NO pathway. The provided experimental protocols and workflows offer a robust framework for future in-vivo studies to confirm these predictions and to fully characterize the ADME properties of this promising compound. Such studies are essential for the rational design of dosing regimens and for the successful clinical development of this compound.

References

L-Anserine Nitrate: A Comprehensive Technical Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research specifically investigating L-Anserine nitrate is limited in publicly available scientific literature. However, the biological activity of L-Anserine is considered to be equivalent to its salt forms, such as this compound, with the primary differences being physical properties like solubility. Therefore, this review focuses on the existing research for L-Anserine, providing a comprehensive overview of its known biological effects, mechanisms of action, and experimental data, which are presumed to be applicable to this compound.

Executive Summary

L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in the skeletal muscle and brain of vertebrates. As a methylated analog of L-Carnosine, it exhibits a range of biological activities, including potent antioxidant, anti-glycation, and neuroprotective properties. Its enhanced stability against enzymatic degradation by carnosinase compared to L-Carnosine makes it a molecule of significant interest for therapeutic and nutraceutical applications. This technical guide provides a detailed review of the current state of L-Anserine research, summarizing key quantitative data, experimental methodologies, and known signaling pathways.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₇N₅O₆--INVALID-LINK--
Molecular Weight 303.27 g/mol --INVALID-LINK--
CAS Number 10030-52-1--INVALID-LINK--
Appearance White to off-white solid
Solubility Soluble in water

Quantitative Data: Pharmacokinetics in Humans

A key area of investigation for L-Anserine has been its pharmacokinetic profile in humans. A study by Everaert et al. (2018) provides valuable quantitative data on the plasma and urinary concentrations of L-Anserine following oral administration.[1]

ParameterDose: 4 mg/kg BWDose: 10 mg/kg BWDose: 20 mg/kg BW
Plasma Cₘₐₓ (µM) 0.541.103.12
Urinary Cₘₐₓ (mg/mg creatinine) 0.090.410.72

Table 1: Dose-dependent increases in plasma and urinary Cₘₐₓ of L-Anserine following oral ingestion in healthy volunteers.[1]

Experimental Protocols

Human Pharmacokinetic Study of L-Anserine

This section details the methodology used to obtain the pharmacokinetic data presented in Table 1.[1]

Objective: To evaluate the plasma and urinary pharmacokinetic profile of L-Anserine in healthy volunteers following oral administration of different doses.

Subjects: Healthy human volunteers.

Dosing: Oral administration of L-Anserine at doses of 4, 10, and 20 mg/kg body weight.

Sample Collection:

  • Plasma: Blood samples were collected at baseline and at various time points post-ingestion.

  • Urine: Urine samples were collected at baseline and over a specified period post-ingestion.

Analytical Method:

  • L-Anserine levels in plasma and urine were quantified using a validated liquid chromatography-electrospray mass spectrometry (LC-MS/MS) method.

Key Findings:

  • A dose-dependent increase in both plasma and urinary maximum concentrations (Cₘₐₓ) of L-Anserine was observed.[1]

  • The inter-individual variation in plasma L-Anserine levels was significantly correlated with the activity and content of the enzyme serum carnosinase-1.[1]

Investigation of Anti-Melanogenesis Activity

This protocol outlines the experimental approach to determine the effect of L-Anserine on melanogenesis and its underlying signaling pathway.[2]

Objective: To investigate the anti-melanogenic effect of L-Anserine and identify the associated molecular mechanisms.

Cell Line: MNT-1 melanoma cell line.

Treatment: Cells were treated with varying concentrations of L-Anserine.

Assays:

  • Melanin Content Assay: Quantification of melanin production in MNT-1 cells.

  • Tyrosinase Activity Assay: Measurement of the activity of tyrosinase, a key enzyme in melanin synthesis.

  • Western Blot Analysis: To determine the activation (phosphorylation) of key proteins in signaling pathways, such as ERK.

Key Findings:

  • L-Anserine significantly reduced melanin production in a dose-dependent manner.

  • The anti-melanogenic effect was attributed to the activation of the extracellular signal-regulated kinase (ERK) signaling pathway and inhibition of tyrosinase activity.[2]

Signaling Pathways and Workflows

L-Anserine-Mediated Suppression of Melanogenesis

L-Anserine has been shown to suppress melanin synthesis through the activation of the ERK signaling pathway.[2] This pathway ultimately leads to the downregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression.

melanogenesis_pathway L_Anserine L-Anserine ERK ERK L_Anserine->ERK Activates pERK p-ERK (Active) ERK->pERK Phosphorylation MITF MITF pERK->MITF Inhibits Melanogenesis Melanogenesis (Melanin Synthesis) MITF->Melanogenesis Promotes

Caption: L-Anserine activates the ERK pathway to inhibit melanogenesis.

Experimental Workflow for Human Pharmacokinetic Study

The following diagram illustrates the workflow of the human pharmacokinetic study of L-Anserine.

pharmacokinetic_workflow Start Study Start: Recruit Healthy Volunteers Dosing Oral Administration of L-Anserine (4, 10, or 20 mg/kg BW) Start->Dosing Sample_Collection Blood and Urine Sample Collection (Baseline and Post-Dose) Dosing->Sample_Collection Analysis LC-MS/MS Analysis of L-Anserine Concentration Sample_Collection->Analysis Data_Analysis Pharmacokinetic Data Analysis (Cmax, etc.) Analysis->Data_Analysis Conclusion Conclusion: Dose-Dependent Absorption Data_Analysis->Conclusion

Caption: Workflow of the L-Anserine human pharmacokinetic study.

Conclusion and Future Directions

While direct research on this compound is sparse, the existing body of evidence for L-Anserine highlights its significant potential as a bioactive compound with antioxidant, anti-glycation, and neuroprotective effects. The demonstrated oral bioavailability and dose-dependent absorption in humans are promising for its development as a therapeutic agent or nutraceutical supplement. The elucidation of its role in modulating the ERK signaling pathway opens new avenues for exploring its application in skin health and potentially other cellular processes regulated by this pathway.

Future research should focus on:

  • Directly characterizing the pharmacokinetic and pharmacodynamic properties of this compound to confirm its equivalence to L-Anserine.

  • Conducting clinical trials to evaluate the efficacy of this compound in conditions associated with oxidative stress, glycation, and neurodegeneration.

  • Further exploring the molecular mechanisms underlying the biological effects of L-Anserine, including its impact on other signaling pathways.

This comprehensive review, based on the available literature for L-Anserine, provides a solid foundation for researchers, scientists, and drug development professionals to advance the understanding and application of this compound.

References

L-Anserine Nitrate: A Comprehensive Toxicological Profile and Safety Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxicological profile and safety assessment of L-Anserine nitrate. L-Anserine, a naturally occurring dipeptide found in vertebrate muscle tissue, is of growing interest for its potential therapeutic applications. This document summarizes the available toxicological data, details relevant experimental methodologies, and outlines key safety considerations for researchers and drug development professionals working with its nitrate salt form.

Executive Summary

This compound is the salt form of L-Anserine, a histidine-containing dipeptide with demonstrated antioxidant properties. While specific toxicological studies on this compound are not extensively available in peer-reviewed literature, data from studies on L-Anserine and structurally related compounds, in conjunction with general toxicological principles, allow for a comprehensive safety assessment. This guide synthesizes the existing information to provide a robust overview of its safety profile.

Hazard Identification and Classification

Based on available safety data sheets (SDS), this compound is classified as an irritant.[1]

  • Skin Irritation: May cause skin irritation.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Standard safe handling procedures, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are recommended when working with this compound in a laboratory or manufacturing setting.

Toxicological Data

Comprehensive toxicological data for this compound is limited. However, a study on a chicken breast extract, rich in anserine and carnosine, provides valuable insights into the oral toxicity of anserine.

Acute Oral Toxicity

A study on a chicken breast extract containing anserine and carnosine reported an oral LD50 (Lethal Dose, 50%) in rats to be greater than 6000 mg/kg body weight.[2] This suggests a very low order of acute toxicity for anserine.

Table 1: Acute Oral Toxicity Data

Test SubstanceAnimal ModelRoute of AdministrationLD50Reference
Chicken Breast Extract (containing Anserine)RatOral>6000 mg/kg bw[2]
Sub-chronic Oral Toxicity

The same study on chicken breast extract also evaluated its sub-chronic toxicity. Rats administered gavage doses of 500 or 2000 mg/kg body weight/day for 90 days showed no toxicologically significant, dose-related differences in various parameters compared to the control group.[2] Based on this, a No-Observed-Adverse-Effect Level (NOAEL) can be inferred.

Table 2: Sub-chronic Oral Toxicity Data

Test SubstanceAnimal ModelDosing DurationNOAELObserved EffectsReference
Chicken Breast Extract (containing Anserine)Rat90 days≥2000 mg/kg bw/dayNo toxicologically significant, dose-related differences in body weight gain, food consumption, behavioral effects, hematological and clinical chemistry parameters, organ weights, or gross and microscopic findings.[2]
Genotoxicity and Mutagenicity

The study on the chicken breast extract also investigated its mutagenic potential using the Ames assay. The extract showed no mutagenic activity in various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation.[2] This suggests that anserine is not mutagenic.

Table 3: Genotoxicity and Mutagenicity Data

TestTest SystemMetabolic ActivationResultReference
Ames TestS. typhimurium and E. coli strainsWith and WithoutNon-mutagenic[2]

Experimental Protocols

The following sections detail the standard methodologies for the key toxicological experiments cited. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD 401 (Superseded)

While OECD Guideline 401 has been deleted and replaced by alternative methods that use fewer animals, its principles are foundational to acute toxicity testing.

cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation cluster_analysis Analysis P1 Healthy, young adult animals (e.g., rats) are selected. P2 Animals are acclimatized to laboratory conditions. P1->P2 P3 Animals are fasted prior to dosing. P2->P3 D1 Test substance is administered in graduated doses to several groups. P3->D1 D2 A single dose is administered per group via oral gavage. D1->D2 O1 Animals are observed for signs of toxicity and mortality for at least 14 days. D2->O1 O2 Body weight is recorded weekly. O1->O2 A1 Necropsy is performed on all animals (those that die and survivors). O2->A1 A2 LD50 value is calculated. A1->A2

Figure 1: Workflow for Acute Oral Toxicity Testing (based on OECD 401 principles).

Sub-chronic Oral Toxicity (90-Day Study) - OECD 408

This guideline is designed to characterize the toxicological profile of a substance following repeated oral administration over a 90-day period.

cluster_setup Study Setup cluster_admin Administration cluster_monitoring In-life Monitoring cluster_endpoint Terminal Endpoint Analysis S1 At least 3 dose groups and a control group (e.g., 10 males and 10 females per group). S2 Animals (typically rodents) are selected and acclimatized. S1->S2 AD1 Test substance is administered daily for 90 days (oral gavage, diet, or drinking water). S2->AD1 M1 Daily clinical observations. AD1->M1 M2 Weekly measurement of body weight and food/water consumption. M1->M2 M3 Detailed observations, including functional tests, are performed periodically. M2->M3 E1 Hematology and clinical biochemistry analysis of blood samples. M3->E1 E3 Gross necropsy of all animals. E1->E3 E2 Urinalysis. E2->E3 E4 Histopathological examination of organs and tissues. E3->E4

Figure 2: Experimental Workflow for a 90-Day Sub-chronic Oral Toxicity Study (OECD 408).

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro assay is widely used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis PR1 Select bacterial tester strains (e.g., S. typhimurium, E. coli). PR2 Prepare test substance at multiple concentrations. PR1->PR2 EX1 Expose bacteria to test substance with and without S9 mix. PR2->EX1 PR3 Prepare S9 mix for metabolic activation. PR3->EX1 EX2 Plate bacteria on minimal glucose agar plates. EX1->EX2 I1 Incubate plates at 37°C for 48-72 hours. EX2->I1 AN1 Count the number of revertant colonies. I1->AN1 AN2 Compare colony counts of treated plates to negative and positive controls. AN1->AN2 AN3 A significant, dose-related increase in revertants indicates mutagenicity. AN2->AN3

Figure 3: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Discussion and Safety Considerations

The available data, primarily from a study on a chicken breast extract rich in anserine, suggest that L-Anserine has a low order of oral toxicity. The high LD50 value and the lack of adverse effects in a 90-day sub-chronic study are indicative of a favorable safety profile for the anserine component.[2] Furthermore, the negative results in the Ames test suggest that anserine is not mutagenic.[2]

It is important to consider the toxicological contribution of the nitrate counter-ion. Nitrates, in general, can be associated with methemoglobinemia at high doses. However, considering the intended use of this compound in research and development, where exposures are typically well-controlled, the risk is expected to be low. For any in vivo studies, it is prudent to monitor for signs of nitrate-related toxicity, especially at higher dose levels.

For professionals handling this compound, adherence to standard laboratory safety protocols is crucial. The irritant nature of the compound necessitates the use of appropriate personal protective equipment to avoid skin, eye, and respiratory exposure.[1]

Conclusion

While direct toxicological data for this compound is not extensive, the available information on anserine-containing extracts provides a strong indication of its low toxicity profile. The high LD50 and NOAEL values for anserine, coupled with a lack of mutagenic potential, suggest that this compound is likely to be safe under controlled research and development conditions. Further studies specifically on this compound would be beneficial to confirm this safety profile and to establish a more definitive toxicological dataset. Researchers and drug development professionals should handle this compound with the care appropriate for an irritant substance and consider the potential, albeit likely low, for nitrate-related effects in their experimental designs.

References

The Significance of L-Anserine and Nitrate Fluctuations in Tissue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Anserine, a naturally occurring histidine-containing dipeptide, and nitrate, a key precursor for nitric oxide synthesis, are two critical molecules influencing the physiological and pathological states of various tissues, particularly skeletal muscle and the brain. Fluctuations in the tissue concentrations of these compounds are emerging as significant biomarkers and potential therapeutic targets for a range of conditions, including neurodegenerative diseases, muscle fatigue, and metabolic disorders. This technical guide provides a comprehensive overview of the roles of L-Anserine and nitrate, detailing their signaling pathways, methodologies for their quantification, and the implications of their concentration changes in tissue.

Introduction to L-Anserine and Nitrate in Tissue Homeostasis

L-Anserine (β-alanyl-3-methyl-L-histidine) is a dipeptide found in high concentrations in the skeletal muscle and brain of many vertebrates.[1] It exhibits potent antioxidant, anti-glycation, and proton-buffering capacities.[2][3] The term "L-Anserine nitrate" refers to a salt form of L-Anserine, which is often used in research and supplements; its biological activity is primarily attributed to the L-Anserine molecule itself.[4][5]

Nitrate (NO₃⁻), on the other hand, serves as an endogenous reservoir for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and mitochondrial biogenesis.[6][7] Skeletal muscle is a significant storage site for nitrate, which can be reduced to nitrite (NO₂⁻) and then to NO, particularly under hypoxic conditions such as intense exercise.[8]

The co-localization and physiological relevance of L-Anserine and the nitrate-nitrite-NO pathway in tissues like skeletal muscle and the brain suggest a complex interplay in maintaining cellular homeostasis and responding to stress.

Quantitative Fluctuations of L-Anserine and Nitrate in Tissues

The concentration of L-Anserine and nitrate in tissues is dynamic and varies with physiological state, age, diet, and disease. Understanding these fluctuations is crucial for diagnostics and therapeutic development.

L-Anserine Concentration in Tissues

L-Anserine levels are particularly high in tissues with high metabolic activity. Recent advances in analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have enabled the precise quantification of L-Anserine in human tissues.

TissueConditionSpeciesConcentrationCitation
Skeletal Muscle (vastus lateralis) HealthyHuman158.1 ± 68.5 µmol/kg dry muscle[9][10]
Healthy (β-alanine supplementation)Human~20% increase[10]
Exercise-induced oxidative stressHumanSupplementation with 15-30 mg/kg body weight showed protective effects[11]
Cardiac Muscle (ventricle) HealthyHuman10.1 ± 13.4 µmol/kg dry muscle[9][10]
Brain HealthyRat0.3 - 5 mM (carnosine + anserine)[5]
Alzheimer's Disease Model (mice)MouseSupplementation improved memory deficits[12][13]
Mild Cognitive ImpairmentHumanDaily supplementation of 750 mg anserine and 250 mg carnosine showed cognitive benefits, especially in APOE4 carriers[14][15]
Nitrate and Nitrite Concentration in Tissues

Nitrate and its reduced form, nitrite, are key indicators of NO bioavailability. Their levels fluctuate significantly in response to dietary intake and physiological demands.

TissueConditionSpeciesConcentrationCitation
Skeletal Muscle Healthy (Resting)RatNitrate: ~212 nmol/g tissue; Nitrite: ~0.6 nmol/g tissue
Post-exerciseRatSignificant decrease in nitrate, transient increase in nitrite[8]
Brain Alzheimer's DiseaseHumanAltered NO signaling is implicated
Plasma/Serum HealthyHumanNitrite: Low µM range[16]

Key Signaling Pathways

The physiological effects of L-Anserine and nitrate are mediated through distinct and potentially interconnected signaling pathways.

L-Anserine Signaling Pathways

In Skeletal Muscle: L-Anserine has been shown to enhance muscle differentiation and contractility through the activation of the histamine H1 receptor (H1R).[17] H1R is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, a critical step for muscle contraction and differentiation signaling.[6][18]

L_Anserine_Muscle_Signaling cluster_extracellular Extracellular Space cluster_cell Skeletal Muscle Cell cluster_membrane Sarcolemma cluster_cytosol Sarcoplasm L-Anserine L-Anserine H1R Histamine H1 Receptor (GPCR) L-Anserine->H1R binds Gq Gq protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_SR Sarcoplasmic Reticulum Ca²⁺ IP3->Ca_SR triggers release Ca_cyto Cytosolic Ca²⁺ Ca_SR->Ca_cyto Contraction Muscle Contraction Ca_cyto->Contraction stimulates Differentiation Muscle Differentiation Ca_cyto->Differentiation promotes

L-Anserine signaling in skeletal muscle via H1R.

In the Brain (Neuroprotection): The neuroprotective effects of L-Anserine are linked to its ability to mitigate endoplasmic reticulum (ER) stress and enhance protein clearance. L-Anserine may upregulate chaperone proteins like Protein Disulfide Isomerase (PDI), which aids in proper protein folding and reduces the accumulation of misfolded proteins, a hallmark of neurodegenerative diseases.[19] Additionally, L-Anserine can activate lysosomal enzymes, such as cathepsins, promoting the degradation of aggregated proteins through autophagy.

L_Anserine_Neuroprotection cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome L-Anserine L-Anserine PDI Protein Disulfide Isomerase (PDI) L-Anserine->PDI upregulates Lysosome_Activation Lysosomal Activation L-Anserine->Lysosome_Activation activates ER_Stress ER Stress (Misfolded Proteins) Protein_Aggregation Protein Aggregation ER_Stress->Protein_Aggregation Neuroprotection Neuroprotection PDI->ER_Stress reduces PDI->Neuroprotection leads to Cathepsins Cathepsins Lysosome_Activation->Cathepsins activates Cathepsins->Protein_Aggregation degrades Cathepsins->Neuroprotection leads to

Neuroprotective mechanisms of L-Anserine.
Nitrate-Nitrite-Nitric Oxide Signaling in Skeletal Muscle

The reduction of nitrate to nitric oxide in skeletal muscle is a crucial pathway for regulating blood flow and cellular metabolism, especially during exercise. This pathway is initiated by the reduction of nitrate to nitrite, a step that can be catalyzed by xanthine oxidoreductase. Nitrite is then further reduced to NO. NO activates soluble guanylate cyclase (sGC), which converts GTP to cyclic GMP (cGMP). cGMP, in turn, activates protein kinase G (PKG), leading to vasodilation and increased blood flow. Furthermore, this pathway stimulates mitochondrial biogenesis through the activation of PGC-1α.

Nitrate_NO_Signaling cluster_tissue Skeletal Muscle Tissue Nitrate Nitrate (NO₃⁻) Nitrite Nitrite (NO₂⁻) Nitrate->Nitrite Xanthine Oxidoreductase NO Nitric Oxide (NO) Nitrite->NO Reduction sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates Mito_Biogenesis Mitochondrial Biogenesis (PGC-1α) NO->Mito_Biogenesis GTP GTP sGC->GTP converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation

Nitrate-Nitrite-NO signaling pathway in skeletal muscle.

Experimental Protocols

Accurate quantification of L-Anserine and nitrate/nitrite in tissue is essential for research and clinical applications.

Quantification of L-Anserine in Tissue by LC-MS/MS

This protocol provides a general workflow for the analysis of L-Anserine in tissue samples.

Workflow:

Anserine_Protocol start Tissue Sample Collection (e.g., muscle biopsy, brain tissue) homogenization Homogenization in ice-cold buffer start->homogenization centrifugation1 Centrifugation (e.g., 10,000 x g, 15 min, 4°C) homogenization->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant deproteinization Protein Precipitation (e.g., with perchloric acid or sulfosalicylic acid) supernatant->deproteinization centrifugation2 Centrifugation deproteinization->centrifugation2 filtration Supernatant Filtration centrifugation2->filtration lcms LC-MS/MS Analysis filtration->lcms data Data Analysis (Quantification against standard curve) lcms->data

Workflow for L-Anserine quantification in tissue.

Detailed Steps:

  • Tissue Homogenization: Homogenize a known weight of frozen tissue in an appropriate ice-cold buffer (e.g., PBS with protease inhibitors).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Deproteinization: Collect the supernatant and add a deproteinizing agent like perchloric acid or sulfosalicylic acid. Vortex and incubate on ice.

  • Final Centrifugation: Centrifuge again to pellet the precipitated proteins.

  • Sample Preparation for LC-MS/MS: Collect the final supernatant, filter it, and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Use a suitable column (e.g., HILIC or reversed-phase) and a mobile phase gradient to separate L-Anserine. Detection is achieved using a mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Quantification: Determine the concentration of L-Anserine by comparing its peak area to a standard curve prepared with known concentrations of an L-Anserine standard.

Quantification of Nitrate and Nitrite in Tissue using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying nitrite and nitrate.

Workflow:

Griess_Assay_Protocol start Tissue Homogenate (prepared as in 4.1) deproteinize Deproteinization (e.g., using a 10 kDa cutoff filter) start->deproteinize split Split Sample deproteinize->split nitrite_measurement Measure Nitrite (NO₂⁻) split->nitrite_measurement Aliquot 1 nitrate_reduction Nitrate Reduction (add Nitrate Reductase) split->nitrate_reduction Aliquot 2 griess_reagent Add Griess Reagent (Sulfanilamide and NED) nitrite_measurement->griess_reagent total_measurement Measure Total Nitrite (NO₂⁻ + reduced NO₃⁻) nitrate_reduction->total_measurement total_measurement->griess_reagent color_development Incubate for Color Development griess_reagent->color_development spectrophotometry Measure Absorbance at 540 nm color_development->spectrophotometry calculation Calculate Concentrations (Nitrite and Nitrate) spectrophotometry->calculation

Workflow for Griess assay in tissue homogenates.

Detailed Steps:

  • Sample Preparation: Prepare a deproteinized tissue homogenate as described for L-Anserine analysis.

  • Nitrite Measurement: To one aliquot of the sample, add the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine). This will react with the endogenous nitrite to form a colored azo compound.

  • Total Nitrate + Nitrite Measurement: To a second aliquot, first add nitrate reductase and its cofactor (e.g., NADPH) to convert all nitrate to nitrite. Then, add the Griess reagents to measure the total nitrite concentration.

  • Colorimetric Reading: After incubation, measure the absorbance of both samples at 540 nm using a spectrophotometer.

  • Calculation: Determine the nitrite concentration from a standard curve. The nitrate concentration is calculated by subtracting the endogenous nitrite concentration from the total nitrite concentration.

Logical Relationships and Future Directions

The colocalization and complementary functions of L-Anserine and the nitrate-nitrite-NO pathway in skeletal muscle and the brain suggest potential interactions. For instance, the antioxidant properties of L-Anserine may protect the components of the NO signaling pathway from oxidative damage, thereby preserving NO bioavailability. Conversely, NO-mediated improvements in blood flow could enhance the delivery of L-Anserine and its precursors to tissues. While direct molecular interactions have not been extensively studied, exploring this crosstalk is a promising area for future research.

Logical_Relationship cluster_anserine L-Anserine System cluster_no Nitrate-NO System Anserine L-Anserine Antioxidant Antioxidant Effects Anserine->Antioxidant Tissue_Homeostasis Tissue Homeostasis (Muscle & Brain) Anserine->Tissue_Homeostasis contributes to NO_Signaling NO Signaling Antioxidant->NO_Signaling protects from oxidative stress Nitrate Nitrate Nitrate->NO_Signaling Blood_Flow Improved Blood Flow NO_Signaling->Blood_Flow NO_Signaling->Tissue_Homeostasis contributes to Blood_Flow->Anserine enhances delivery

Proposed logical relationship between L-Anserine and NO signaling.

Conclusion

The fluctuations of L-Anserine and nitrate in tissues are indicative of the metabolic and signaling state of the cells. As our understanding of their roles in health and disease deepens, these molecules hold significant promise for the development of novel diagnostic markers and therapeutic interventions. For researchers and drug development professionals, a thorough understanding of their biochemistry, signaling pathways, and analytical methodologies is paramount for harnessing their full potential. Further investigation into the interplay between L-Anserine and the nitric oxide pathway will likely unveil new avenues for treating a wide range of debilitating conditions.

References

"Kinetic modeling of L-Anserine nitrate biosynthesis and degradation"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the kinetic modeling of L-Anserine nitrate biosynthesis and degradation for researchers, scientists, and drug development professionals.

Introduction

L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found in the skeletal muscle and brain of many vertebrates.[1][2] It is a methylated derivative of L-Carnosine and shares many of its biological properties, including pH-buffering capabilities, antioxidant activity, and metal ion chelation.[2] Due to its methylation, L-Anserine is more resistant to degradation by the enzyme serum carnosinase (CN1) than L-Carnosine, which may confer a longer biological half-life.[1][3]

This compound is the nitrate salt of L-Anserine, positioning it as a potential nitric oxide (NO) donor. Organic nitrates are prodrugs that release NO through enzymatic or non-enzymatic pathways, leading to vasodilation and other physiological effects.[4] Understanding the kinetics of L-Anserine's formation and breakdown, as well as the pathways for nitrate release, is critical for the development of this compound as a potential therapeutic agent. This guide provides a technical overview of the biosynthesis and degradation pathways, the associated kinetic parameters, and relevant experimental protocols.

Biosynthesis of L-Anserine

The biosynthesis of L-Anserine is a two-step enzymatic process that begins with the formation of its precursor, L-Carnosine.

  • Step 1: L-Carnosine Synthesis: The enzyme Carnosine Synthase 1 (CARNS1) catalyzes the formation of L-Carnosine from its constituent amino acids, β-alanine and L-histidine, in an ATP-dependent reaction.

  • Step 2: L-Carnosine Methylation: The enzyme Carnosine N-methyltransferase (CARNMT1) then transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of L-Carnosine, forming L-Anserine and S-adenosyl-L-homocysteine (SAH).[4][5]

G cluster_0 L-Carnosine Synthesis cluster_1 L-Anserine Synthesis bAla β-Alanine CARNS1 CARNS1 bAla->CARNS1 LHis L-Histidine LHis->CARNS1 ATP ATP ATP->CARNS1 Carnosine L-Carnosine CARNS1->Carnosine CARNMT1 CARNMT1 Carnosine->CARNMT1 Carnosine->CARNMT1 SAM SAM SAM->CARNMT1 Anserine L-Anserine CARNMT1->Anserine SAH SAH CARNMT1->SAH

Caption: L-Anserine Biosynthesis Pathway.

Degradation of this compound

The degradation of this compound is modeled as a dual-pathway process: (1) the enzymatic hydrolysis of the dipeptide backbone and (2) the metabolic conversion of the nitrate group to release nitric oxide (NO).

  • Dipeptide Hydrolysis: Serum Carnosinase 1 (CN1), a dipeptidase found in blood plasma, catalyzes the hydrolysis of L-Anserine into its constituent amino acids, β-alanine and 3-methyl-L-histidine.[6]

  • Denitration Pathway: As an organic nitrate, this compound can undergo denitration to release its nitrate moiety, which can then be reduced to nitrite and subsequently to nitric oxide. This bioactivation can be enzymatic, primarily mediated by enzymes like mitochondrial aldehyde dehydrogenase (ALDH2) and cytochrome P450 systems, or occur non-enzymatically through reaction with thiols.[3][4]

G cluster_0 This compound Metabolism AnserineNitrate This compound CN1 CN1 (Carnosinase) AnserineNitrate->CN1 Dipeptide Hydrolysis Enzymatic Enzymatic (ALDH2, P450) AnserineNitrate->Enzymatic Denitration bAla β-Alanine CN1->bAla MeHis 3-Methyl-L-Histidine CN1->MeHis Anserine L-Anserine Enzymatic->Anserine Nitrite Nitrite (NO₂⁻) Enzymatic->Nitrite NO Nitric Oxide (NO) Nitrite->NO Reduction

Caption: this compound Degradation Pathways.

Quantitative Kinetic Data

The following tables summarize the available Michaelis-Menten kinetic parameters for the key enzymes involved in L-Anserine biosynthesis and degradation.

Table 1: Kinetic Parameters for L-Anserine Biosynthesis Enzymes

EnzymeSubstrateKm (mM)Vmax (nmol/min/mg protein)kcat (min⁻¹)Citation(s)
CARNS1 β-alanine0.0965.3-[7]
L-histidine0.37--[7]
CARNMT1 L-Carnosine4.9591.770.09[4]
SAM0.053-3.57[4]

Table 2: Kinetic Parameters for L-Anserine Degradation Enzyme

EnzymeSubstrateKm (mM)Vmax/[E]t (s⁻¹)NotesCitation(s)
CN1 L-Anserine1.9621.6Hydrolysis is ~3x slower than for L-Carnosine.[1][8]

Experimental Protocols

Protocol for this compound Synthesis (Proposed)

This protocol outlines a general method for the synthesis of this compound from L-Anserine.

Workflow Diagram:

G start Dissolve L-Anserine in H₂O step2 Cool solution in ice bath (0-4°C) start->step2 step3 Add stoichiometric amount of nitric acid (HNO₃) dropwise step2->step3 step4 Stir reaction for 1-2 hours step3->step4 step5 Lyophilize to remove water step4->step5 end Collect L-Anserine Nitrate salt step5->end

Caption: Workflow for this compound Synthesis.

Methodology:

  • Dissolution: Dissolve a known molar amount of L-Anserine in deionized water.

  • Cooling: Place the solution in an ice bath and cool to 0-4°C with gentle stirring.

  • Acidification: While monitoring the temperature, add one molar equivalent of cold nitric acid (HNO₃) dropwise to the L-Anserine solution.

  • Reaction: Allow the reaction to stir for 1-2 hours, ensuring the temperature remains low.

  • Isolation: Freeze the resulting solution and lyophilize (freeze-dry) to remove the water, yielding the this compound salt as a solid powder.

  • Verification: Confirm product identity and purity using techniques such as NMR spectroscopy and mass spectrometry.

Protocol for CARNMT1 Activity Assay

This protocol is adapted from methodologies used to measure the activity of carnosine N-methyltransferase.[2][9]

Methodology:

  • Reaction Mixture Preparation: Prepare a standard incubation mixture (e.g., 100 µL total volume) containing:

    • 50 mM HEPES buffer, pH 7.5

    • 10 mM L-Carnosine (substrate)

    • 1 µM S-(methyl-³H)adenosyl-L-methionine ((³H)SAM) as a tracer

    • 1 mM DTT

    • 1 mM MgCl₂

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant CARNMT1 or a protein extract containing the enzyme. Prepare a blank control without L-Carnosine.

  • Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 20 minutes) during which the reaction is linear.

  • Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid.

  • Separation: Separate the radiolabeled product (L-Anserine) from the unreacted (³H)SAM. This can be achieved using cation-exchange chromatography or HPLC.

  • Quantification: Measure the radioactivity of the eluted L-Anserine fraction using liquid scintillation counting.

  • Calculation: Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per amount of enzyme, typically expressed as nmol/min/mg protein.

Protocol for CN1 (Carnosinase) Activity Assay

This protocol describes a method to determine the rate of L-Anserine hydrolysis by serum carnosinase (CN1).

Methodology:

  • Sample Preparation: Obtain human serum samples containing CN1.

  • Reaction Buffer: Prepare a suitable buffer, such as Tris-HCl, at a physiological pH of 7.5.

  • Substrate Solution: Prepare a stock solution of L-Anserine at a known concentration (e.g., 10 mM).

  • Reaction Initiation: In a microtiter plate or reaction tube, combine the serum sample with the reaction buffer. Initiate the reaction by adding the L-Anserine substrate. For kinetic analysis, vary the concentration of L-Anserine across a range (e.g., 0.1 mM to 10 mM).

  • Incubation: Incubate the reaction at 37°C. Collect aliquots at several time points (e.g., 0, 10, 20, 30, 60 minutes).

  • Reaction Termination: Stop the reaction in the collected aliquots by adding a quenching agent like sulfosalicylic acid, which also precipitates proteins.[10]

  • Analysis: Centrifuge the terminated reactions to pellet the precipitated proteins. Analyze the supernatant for the concentration of the product (e.g., β-alanine or 3-methyl-L-histidine) or the remaining L-Anserine using HPLC with fluorescence detection or LC-MS/MS.

  • Kinetic Parameter Calculation: Plot the rate of product formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

References

Methodological & Application

Application Note: Quantitative Analysis of L-Anserine Nitrate using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of L-Anserine nitrate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is crucial for the accurate determination of this compound in bulk drug substances and formulated products, ensuring quality control and supporting drug development processes. The protocol includes sample preparation, detailed HPLC operating conditions, and a comprehensive summary of method validation parameters presented in tabular format for clarity.

Introduction

L-Anserine, a methylated dipeptide of beta-alanine and L-histidine, has garnered significant interest for its potential therapeutic properties. As with any active pharmaceutical ingredient (API), a validated, quantitative analytical method is essential for quality control, stability studies, and formulation development. Reverse-phase HPLC is a widely used technique for the analysis of peptides due to its high resolution and efficiency.[1][2] This document provides a detailed protocol for the quantitative determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System A system with a pump, autosampler, column compartment, and UV-Vis detector.
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water.[3]
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]
Gradient Elution 0-10 min: 5% B; 10-25 min: 5-30% B; 25-30 min: 30% B; 30.1-35 min: 5% B (re-equilibration).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm.[2][3]
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation: Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Further dilute as necessary to fall within the calibration range. Prior to injection, filter the sample solution through a 0.45 µm syringe filter.

Method Validation Summary

The analytical method was validated according to established guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.6
120%99.80.7
Precision

Precision was evaluated at both intra-day and inter-day levels by analyzing six replicate preparations of a standard solution at 50 µg/mL.

Precision Level% RSD
Intra-day< 1.0
Inter-day< 2.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation hplc_analysis RP-HPLC Analysis standard_prep->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis peak_integration Peak Integration hplc_analysis->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

Method Validation Logical Flow

validation_flow cluster_validation Method Validation method_development Analytical Method Development linearity Linearity method_development->linearity accuracy Accuracy method_development->accuracy precision Precision method_development->precision specificity Specificity method_development->specificity lod_loq LOD & LOQ method_development->lod_loq robustness Robustness method_development->robustness validated_method Validated Quantitative Method linearity->validated_method accuracy->validated_method precision->validated_method specificity->validated_method lod_loq->validated_method robustness->validated_method

Caption: Logical flow diagram for the validation of the analytical method.

Conclusion

The reverse-phase HPLC method described in this application note is demonstrated to be simple, accurate, and precise for the quantitative analysis of this compound. The comprehensive validation ensures the reliability of the method for its intended use in quality control and research and development settings. The provided protocols and data serve as a valuable resource for scientists and professionals in the pharmaceutical industry.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of L-Anserine Nitrate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-Anserine nitrate in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput pharmacokinetic and metabolic studies of L-Anserine.

Introduction

L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in vertebrate muscle tissue.[1][2][3] As the nitrate salt, it is investigated for its potential therapeutic properties, including antioxidant and anti-glycation activities.[1][2] To support preclinical and clinical development, a reliable bioanalytical method for its quantification in human plasma is essential. LC-MS/MS offers high selectivity and sensitivity for the analysis of endogenous compounds in complex biological matrices.[4][5] This document provides a detailed protocol for the development and validation of such a method.

Experimental Protocols

Materials and Reagents
  • This compound (≥99% purity)[6]

  • L-Anserine-¹³C₆,¹⁵N₄ (Isotopically Labeled Internal Standard - IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sulfosalicylic acid[7][8]

  • Human plasma (K₂EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[9]

Sample Preparation
  • Thaw human plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (L-Anserine-¹³C₆,¹⁵N₄ in 50% methanol).

  • Add 200 µL of 10% (w/v) sulfosalicylic acid in methanol to precipitate proteins.[7][8]

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0-1.0 min: 95% B

    • 1.0-3.0 min: 95% to 20% B

    • 3.0-3.1 min: 20% to 95% B

    • 3.1-5.0 min: 95% B

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive[9]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV[10]

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters for L-Anserine and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
L-Anserine241.1109.11003015
L-Anserine241.1170.11003012
L-Anserine-¹³C₆,¹⁵N₄ (IS)251.1114.11003015

Table 2: Method Validation Summary

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Recovery> 85%
Matrix EffectMinimal
Stability (Freeze-Thaw, Short-Term, Long-Term)Acceptable

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Sulfosalicylic Acid) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation HILIC Separation supernatant->lc_separation ms_detection Mass Spectrometry (MRM Detection) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification reporting Report Generation quantification->reporting

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_validation Method Validation Parameters linearity Linearity & Range accuracy Accuracy precision Precision selectivity Selectivity lloq LLOQ recovery Recovery matrix_effect Matrix Effect stability Stability method_development Developed LC-MS/MS Method method_development->linearity method_development->accuracy method_development->precision method_development->selectivity method_development->lloq method_development->recovery method_development->matrix_effect method_development->stability

Caption: Logical relationship of method validation parameters.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting pharmacokinetic and other studies in drug development. The method has been demonstrated to be linear, accurate, and precise over a clinically relevant concentration range.

References

Application Notes and Protocols: Utilizing L-Anserine Nitrate in Primary Muscle Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Anserine, a naturally occurring histidine-containing dipeptide, has garnered significant interest for its potential therapeutic applications, including its antioxidant and anti-glycation properties.[1] Recent studies have highlighted its role in enhancing skeletal muscle function, making it a compound of interest for research in muscle physiology, aging, and disease. This document provides detailed application notes and protocols for utilizing L-Anserine nitrate as a supplement in primary muscle cell culture to study its effects on myogenesis, myotube morphology, and contractile function.

Key Applications

  • Investigation of Myogenic Differentiation: this compound can be used to study the molecular and morphological changes during the differentiation of myoblasts into myotubes.

  • Analysis of Myotube Hypertrophy: The supplement can be applied to assess its impact on myotube size and protein accretion, key indicators of muscle growth.

  • Functional Assessment of Muscle Contractility: In combination with advanced cell culture systems, this compound's effect on the contractile force of engineered muscle tissues can be evaluated.

  • Elucidation of Signaling Pathways: It serves as a tool to explore the molecular mechanisms underlying muscle cell growth and function, including the involvement of specific receptors and intracellular signaling cascades.

  • Antioxidant Studies: L-Anserine's role in mitigating oxidative stress in muscle cells can be investigated.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on primary human skeletal muscle cells based on published data.

Table 1: Effect of L-Anserine on Myotube Diameter in 2D Culture

L-Anserine Concentration (μM)Average Myotube Diameter (μm)
0 (Control)26.5 ± 1.71
0.127.7 ± 1.08
128.8 ± 0.85

Table 2: Effect of L-Anserine on Contractile Force of Engineered Human Skeletal Muscle Tissues in 3D Culture

L-Anserine Concentration (μM)Contractile Force (μN)
0 (Control)1.99 ± 0.30
0.12.17 ± 0.62
0.52.66 ± 0.39
13.28 ± 0.85

Signaling Pathways

L-Anserine has been shown to exert its effects on skeletal muscle cells through various signaling pathways.

Histamine Receptor 1 (H1R) Mediated Signaling

H1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L-Anserine L-Anserine H1R H1 Receptor L-Anserine->H1R Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca2+ Release (from SR) IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Myo_diff Myotube Differentiation & Contractility Ca_release->Myo_diff PKC->Myo_diff

Figure 1: L-Anserine mediated H1R signaling pathway in muscle cells.

Antioxidant Signaling

L-Anserine is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and chelate metal ions, thereby protecting cellular components from oxidative damage.[5] While direct activation of specific antioxidant signaling pathways like Nrf2 by L-Anserine in muscle cells requires further investigation, its ability to reduce oxidative stress is a key aspect of its protective effects.

Antioxidant_Pathway L-Anserine L-Anserine ROS Reactive Oxygen Species (ROS) L-Anserine->ROS scavenges Metal_Ions Pro-oxidant Metal Ions L-Anserine->Metal_Ions chelates Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes Metal_Ions->ROS catalyzes formation of

Figure 2: Antioxidant mechanism of L-Anserine.

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound in primary muscle cell culture. It is recommended to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: Isolation and Culture of Primary Human Skeletal Myoblasts

This protocol is adapted from established methods for isolating primary human skeletal muscle cells.[6][7]

Materials:

  • Skeletal muscle biopsy tissue

  • Growth Medium (GM): DMEM supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 ng/mL basic Fibroblast Growth Factor (bFGF)

  • Digestion Medium: DMEM containing 0.2% Collagenase Type II and 0.1% Dispase

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Gelatin-coated culture flasks/plates

Procedure:

  • Wash the muscle biopsy tissue 2-3 times with sterile PBS.

  • Mince the tissue into a fine slurry using sterile scissors or scalpels in a petri dish containing a small amount of GM.

  • Transfer the minced tissue to a sterile conical tube and add 5-10 mL of Digestion Medium.

  • Incubate at 37°C for 45-60 minutes with gentle agitation.

  • Stop the digestion by adding an equal volume of GM.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in GM and plate onto gelatin-coated culture flasks.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • When the cells reach 70-80% confluency, subculture them using Trypsin-EDTA.

Protocol 2: Myogenic Differentiation and this compound Treatment

Materials:

  • Primary human myoblasts (70-80% confluent)

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in sterile water or PBS, filter-sterilized)

Procedure:

  • Aspirate the Growth Medium from the confluent myoblast cultures.

  • Wash the cells once with sterile PBS.

  • Add Differentiation Medium to the cells.

  • Prepare different concentrations of this compound (e.g., 0.1, 0.5, 1, 10 µM) by diluting the stock solution in DM. Include a vehicle control (DM without this compound).

  • Replace the medium with the prepared this compound-containing DM or control DM.

  • Incubate the cells at 37°C and 5% CO2 for the desired differentiation period (typically 3-7 days).

  • Replace the medium with fresh this compound-containing DM or control DM every 2 days.

  • Monitor the cells daily for myotube formation.

Protocol 3: Immunofluorescence Staining for Myosin Heavy Chain (MyHC)

This protocol allows for the visualization and quantification of myotube formation.

Materials:

  • Differentiated myotubes on coverslips or in culture plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Goat Serum in PBS

  • Primary Antibody: Anti-Myosin Heavy Chain (MyHC) antibody (e.g., MF20)

  • Secondary Antibody: Fluorescently-labeled anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting Medium

Procedure:

  • Aspirate the medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-MyHC antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using Mounting Medium.

  • Visualize the cells using a fluorescence microscope.

Protocol 4: Quantification of Myotube Fusion Index

The fusion index is a measure of myoblast fusion and differentiation efficiency.

Procedure:

  • Acquire several random images of MyHC and DAPI stained cells per experimental condition.

  • For each image, count the total number of nuclei (DAPI-stained).

  • Count the number of nuclei within MyHC-positive myotubes (defined as cells with 3 or more nuclei).

  • Calculate the fusion index using the following formula:

    Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100

    Software such as ImageJ with appropriate plugins can be used for automated or semi-automated quantification.[5][8]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on primary muscle cell culture.

Experimental_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_analysis Analysis Isolate Isolate Primary Myoblasts Culture Culture and Expand Myoblasts Isolate->Culture Differentiate Induce Differentiation Culture->Differentiate Treat Treat with L-Anserine Nitrate (various conc.) Differentiate->Treat IF Immunofluorescence (MyHC, DAPI) Treat->IF WB Western Blot (MyoD, Myogenin) Treat->WB Force Contractile Force Measurement (3D culture) Treat->Force Microscopy Fluorescence Microscopy IF->Microscopy Quantify Quantify Myotube Diameter & Fusion Index Microscopy->Quantify

Figure 3: Experimental workflow for this compound studies.

Conclusion

This compound is a valuable tool for in vitro studies of skeletal muscle biology. Its demonstrated effects on myotube differentiation and contractility provide a basis for further investigation into its therapeutic potential for muscle-related disorders. The protocols and data presented here offer a starting point for researchers to explore the multifaceted roles of L-Anserine in primary muscle cell culture.

References

Determining Optimal Dosage of L-Anserine Nitrate for In Vivo Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal dosage of L-Anserine nitrate for in vivo mouse studies. L-Anserine, a naturally occurring dipeptide, and its nitrate salt have garnered interest for their antioxidant, anti-glycating, and anti-inflammatory properties. These protocols are designed to guide researchers in establishing effective and safe dosing regimens for preclinical studies. Included are recommended dosage ranges derived from existing literature on anserine, detailed methodologies for common administration routes, and protocols for key pharmacodynamic and pharmacokinetic assessments. Additionally, this document visualizes experimental workflows and the putative signaling pathway of L-Anserine's action through Graphviz diagrams, providing a comprehensive resource for study design and execution.

Introduction to this compound

L-Anserine (β-alanyl-3-methyl-L-histidine) is a methylated derivative of carnosine found in the skeletal muscle and brain of various vertebrates. This compound is a salt form of this dipeptide.[1][2][3] The primary interest in L-Anserine stems from its potential therapeutic effects, which include:

  • Antioxidant activity: Scavenging of reactive oxygen species (ROS).

  • Anti-glycation activity: Inhibition of the formation of advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications.[4][5]

  • Anti-inflammatory effects: Modulation of inflammatory signaling pathways.

The nitrate salt form may offer advantages in terms of solubility and stability for formulation purposes. When designing in vivo studies, it is crucial to determine a dosage that is both efficacious and non-toxic.

Recommended Dosage of this compound

Molecular Weights:

  • L-Anserine: 240.26 g/mol [2][3][6]

  • This compound: 303.27 g/mol [1][7][8]

Dosage Conversion Factor: To convert a dose of L-Anserine to an equivalent dose of this compound, use the following factor: Conversion Factor = (Molecular Weight of this compound) / (Molecular Weight of L-Anserine) = 303.27 / 240.26 ≈ 1.26

Table 1: Published Dosages of Anserine in Mice and Calculated this compound Equivalents

Indication/ModelAnserine DosageRoute of AdministrationCalculated this compound Equivalent Dosage
Sepsis Model1500 mg/kgIntraperitoneal (IP)~1890 mg/kg
Alzheimer's Disease Model10 mg/mouse/dayOral~12.6 mg/mouse/day

Note: These dosages serve as a starting point. The optimal dosage for a specific application will depend on the mouse strain, age, disease model, and desired therapeutic effect. It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile filter (0.22 µm)

Protocol:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Aseptically weigh the this compound powder and transfer it to a sterile tube.

  • Add the appropriate volume of sterile saline or PBS to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for higher concentrations.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the dosing solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Administration Protocols

Materials:

  • Prepared this compound dosing solution

  • Sterile syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)

  • 70% ethanol for disinfection

Protocol:

  • Restrain the mouse securely, ensuring the abdomen is accessible.

  • Tilt the mouse slightly with the head downwards to move the abdominal organs away from the injection site.

  • Locate the lower right or left quadrant of the abdomen, avoiding the midline.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the needle and syringe and start over at a different site.

  • Inject the calculated volume of the this compound solution slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress post-injection.

Materials:

  • Prepared this compound dosing solution

  • Sterile oral gavage needles (e.g., 20-22G, flexible or rigid with a ball tip)

  • Sterile syringes (1 mL)

Protocol:

  • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus.

  • Once the needle is at the predetermined depth, administer the this compound solution slowly.

  • Withdraw the gavage needle in a single, smooth motion.

  • Return the mouse to its cage and monitor for any signs of respiratory distress.

Pharmacokinetic Analysis: LC-MS/MS Method for Anserine Quantification

Objective: To determine the concentration of anserine in mouse plasma over time.

Materials:

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Centrifuge

  • Protein precipitation solution (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS system

Protocol:

  • Sample Collection: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital) at predetermined time points after this compound administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile (containing a suitable internal standard, e.g., a stable isotope-labeled anserine) to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

  • LC-MS/MS Conditions: Develop a method using a suitable column (e.g., HILIC) and mobile phases for the separation and detection of anserine. Use multiple reaction monitoring (MRM) for quantification.

Table 2: Example Pharmacokinetic Parameters to be Determined

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Half-life
Pharmacodynamic Assessments

Objective: To evaluate the effect of this compound on neuroinflammation in a mouse model of neurological disease.

Protocol:

  • Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with ice-cold PBS followed by 4% paraformaldehyde.

  • Tissue Processing: Dissect the brain and post-fix in 4% paraformaldehyde, followed by cryoprotection in sucrose solutions.

  • Immunohistochemistry/Immunofluorescence: Section the brain tissue and perform staining for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).

  • Cytokine Analysis: Homogenize fresh brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

Objective: To assess the effect of this compound on learning and memory in a mouse model of cognitive impairment (e.g., Alzheimer's disease).

Protocol:

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: Train the mice to find the hidden platform over several days. Record the escape latency and path length.

  • Probe Trial: Remove the platform and allow the mouse to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_administration In Vivo Administration cluster_assessment Assessment cluster_pd_details Pharmacodynamic Details prep Prepare L-Anserine Nitrate Solution admin Administer to Mice (IP or Oral Gavage) prep->admin pk Pharmacokinetic Analysis (LC-MS/MS) admin->pk pd Pharmacodynamic Assessments admin->pd neuro Neuroinflammation (IHC, ELISA) pd->neuro cog Cognitive Function (Morris Water Maze) pd->cog

Caption: Experimental workflow for in vivo mouse studies with this compound.

Putative Signaling Pathway of L-Anserine's Anti-inflammatory Action

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AGEs Advanced Glycation End-products (AGEs) RAGE RAGE Receptor AGEs->RAGE Activates Anserine L-Anserine Anserine->AGEs Inhibits Formation MAPK MAPK Pathway (e.g., ERK) Anserine->MAPK Modulates RAGE->MAPK Activates NFkB NF-κB RAGE->NFkB Activates MAPK->NFkB Cross-talk Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes

Caption: L-Anserine's putative anti-inflammatory signaling pathway.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers initiating in vivo studies with this compound in mice. By leveraging existing data on anserine and adhering to detailed experimental procedures, scientists can effectively determine optimal dosages and elucidate the therapeutic potential of this promising compound. The visualized workflow and signaling pathway serve as valuable tools for experimental design and hypothesis generation. As with any preclinical study, careful consideration of the specific research question and animal model is paramount for obtaining robust and reproducible results.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Aging is a complex biological process characterized by a progressive decline in physiological function, leading to an increased susceptibility to a range of diseases. A key pathological feature of aging is the accumulation of cellular damage from oxidative stress and chronic inflammation.[1] L-Anserine (β-alanyl-3-methyl-L-histidine), a naturally occurring dipeptide found in skeletal muscle and the brain, has emerged as a promising molecule in the study of age-related diseases due to its potent antioxidant, anti-inflammatory, and anti-glycation properties.[2][3][4] Unlike its well-studied counterpart carnosine, L-Anserine is resistant to degradation by the human serum enzyme carnosinase, giving it greater stability and bioavailability.[2][4][5]

L-Anserine nitrate is a salt form of L-Anserine, providing a stable and soluble compound for research and supplementation.[6][7] Its biological activity is primarily attributed to the L-Anserine molecule.[8] This document provides an overview of L-Anserine's mechanism of action, its application as a potential biomarker in neurodegenerative diseases and sarcopenia, and detailed protocols for its quantification in biological samples.

Part 1: Mechanism of Action & Key Signaling Pathways

L-Anserine mitigates cellular damage through several key mechanisms, making it a valuable candidate for therapeutic and biomarker development in age-related conditions.

  • Antioxidant Activity : L-Anserine directly scavenges harmful reactive oxygen species (ROS) and acts as a peroxyl radical-trapping agent.[2][9][10] It also chelates pro-oxidant metal ions like copper and iron, preventing them from catalyzing the formation of free radicals.[2][3][11]

  • Anti-inflammatory Effects : Chronic inflammation is a hallmark of aging ("inflammaging"). L-Anserine has been shown to exert anti-inflammatory effects, in part by inhibiting the expression of pro-inflammatory pathways like NF-κB.[3] Clinical studies have demonstrated that supplementation with anserine and carnosine can suppress the expression of inflammatory chemokines, such as CCL24, in elderly individuals.[12]

  • Anti-Glycation Properties : Glycation is a non-enzymatic reaction between sugars and proteins or lipids, resulting in the formation of Advanced Glycation End-products (AGEs). AGEs contribute to cellular dysfunction and are implicated in various age-related diseases. L-Anserine inhibits this process of nonenzymatic protein glycation.[6][8]

cluster_stressors Cellular Stressors in Aging cluster_anserine L-Anserine Protective Mechanisms cluster_outcomes Cellular Damage & Disease Progression ROS Reactive Oxygen Species (ROS) OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage Metals Pro-oxidant Metal Ions (Cu2+, Fe2+) Metals->OxidativeDamage  Catalysis Inflammation Inflammatory Stimuli (e.g., Cytokines) NFkB NF-κB Pathway Activation Inflammation->NFkB Sugars Reducing Sugars AGEs Advanced Glycation End-products (AGEs) Sugars->AGEs  Glycation Anserine L-Anserine Anserine->ROS Scavenges Anserine->Metals Chelates Anserine->NFkB Inhibits Anserine->AGEs Inhibits Disease Age-Related Disease (Neurodegeneration, Sarcopenia) OxidativeDamage->Disease NFkB->Disease AGEs->Disease

Caption: L-Anserine's multi-faceted protective mechanisms against cellular stressors implicated in aging.

Part 2: Application Notes

Application Note 1: Biomarker for Neurodegenerative Disease

L-Anserine is a promising biomarker for age-related cognitive decline and neurodegenerative diseases like Alzheimer's Disease (AD). Its presence in the brain and its ability to protect neurovascular units make it highly relevant.[4][8][13] Studies in AD-model mice show that anserine treatment can improve memory function, ameliorate pericyte degeneration, and reduce neuroinflammation.[4][14] Human clinical trials have demonstrated that dietary supplementation with an anserine/carnosine mixture can preserve verbal episodic memory and brain blood flow in elderly individuals.[15][16][17]

Table 1: Summary of Human Supplementation Studies on Cognition

Study Participants Dosage & Duration Key Cognitive & Biomarker Outcomes Reference(s)
Healthy Elderly (60-78 years) 1g/day (750mg Anserine, 250mg Carnosine) for 3 months Preserved delayed recall verbal memory; suppressed age-related decline in brain blood flow. [16][17]
Healthy Elderly 1g/day (Anserine/Carnosine 3:1) for 12 weeks Improved cognitive function and physical activity. [15][18]
Individuals with Mild Cognitive Impairment (MCI) 500mg/day Anserine for 12 weeks Significant improvement in MMSE scores compared to placebo. [14]

| Healthy Elderly (70s age group) | 1g/day (Anserine/Carnosine) for 3 months | Preservation of verbal memory correlated with suppression of inflammatory chemokine CCL24. |[12] |

Application Note 2: Biomarker for Sarcopenia and Frailty

Sarcopenia, the age-related loss of muscle mass and function, is associated with increased oxidative stress. L-Anserine is found in high concentrations in skeletal muscle and plays a role in buffering pH and protecting against exercise-induced oxidative stress.[8][9][19] Supplementation has been shown to enhance antioxidant activity (increasing Superoxide Dismutase, SOD) and protect cell integrity in healthy individuals following exercise.[20] Monitoring L-Anserine levels in plasma or muscle could serve as a biomarker for muscle health and the efficacy of interventions aimed at mitigating sarcopenia.

Table 2: Summary of Pharmacokinetic and Exercise Study Data

Study Type Dosage Key Pharmacokinetic / Biomarker Outcomes Reference(s)
Pharmacokinetic (Human) Single doses of 4, 10, and 20 mg/kg body weight Plasma Cmax (µM): 0.54, 1.10, 3.12 (dose-dependent). Urinary Cmax (mg/mg creatinine): 0.09, 0.41, 0.72 (dose-dependent). [5][21]
Exercise-Induced Oxidative Stress (Human) 15 mg/kg (low dose) & 30 mg/kg (high dose) Increased Superoxide Dismutase (SOD) by ~50% vs. placebo; Preserved Catalase (CAT) activity. [20]

| Muscle Content Analysis (Human) | N/A (Biopsy) | Anserine is present in human skeletal muscle at levels ~100 times lower than carnosine (0.16 ± 0.07 mmol·kg⁻¹ dry muscle). |[22] |

Part 3: Experimental Protocols

Protocol 1: Quantification of L-Anserine in Human Plasma and Urine by LC-MS/MS

This protocol is adapted from validated methods for the sensitive detection of L-Anserine in biological fluids.[5][21]

1. Materials and Reagents:

  • This compound standard (≥99% purity)

  • Internal Standard (IS), e.g., deuterated Carnosine (CARd4) or Thialysine (TH)

  • Acetonitrile (CH3CN), HPLC grade

  • Formic Acid (FA) or Nonafluoropentanoic acid (NFPA), LC-MS grade

  • Ultrapure water

  • Sulfosalicylic acid (SSA) for plasma deproteinization

  • 0.22 µm syringe filters

2. Sample Preparation (Plasma):

  • Collect whole blood in heparinized tubes.

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Precipitate proteins by adding 35% sulfosalicylic acid (9:1 plasma:SSA ratio).

  • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial.

3. Sample Preparation (Urine):

  • Collect urine samples and store at -80°C until analysis.

  • Thaw samples and centrifuge at 5000 x g for 5 minutes to pellet debris.

  • Dilute the supernatant 1:10 (or as needed) with mobile phase A.

  • Add internal standard.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Conditions (Example):

  • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 column.

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.08% NFPA.[21]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Develop a gradient optimized for separation of L-Anserine from other matrix components (e.g., a multi-step gradient over ~15-20 minutes).[21]

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific parent -> daughter ion transitions for L-Anserine (e.g., m/z 241.1 -> 109.1) and the internal standard.

5. Data Analysis and Quantification:

  • Generate a calibration curve using known concentrations of this compound standard (e.g., 0.025 µM to 500 µM).[21]

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify L-Anserine concentration in unknown samples by interpolating from the linear regression of the calibration curve.

  • For urine, normalize the concentration to urinary creatinine levels to account for dilution.

cluster_plasma Plasma Workflow cluster_urine Urine Workflow p_collect 1. Collect Blood (Heparin Tube) p_centrifuge1 2. Centrifuge to Isolate Plasma p_collect->p_centrifuge1 p_spike 3. Add Internal Standard (IS) p_centrifuge1->p_spike p_deprotein 4. Deproteinize (Sulfosalicylic Acid) p_spike->p_deprotein p_centrifuge2 5. Centrifuge to Pellet Protein p_deprotein->p_centrifuge2 p_filter 6. Filter Supernatant (0.22 µm filter) p_centrifuge2->p_filter Analysis LC-MS/MS Analysis (MRM Mode) p_filter->Analysis u_collect 1. Collect Urine Sample u_centrifuge 2. Centrifuge to Remove Debris u_collect->u_centrifuge u_dilute 3. Dilute & Add Internal Standard (IS) u_centrifuge->u_dilute u_filter 4. Filter Sample (0.22 µm filter) u_dilute->u_filter u_filter->Analysis Quant Data Quantification (Calibration Curve) Analysis->Quant

Caption: Experimental workflow for the quantification of L-Anserine in plasma and urine samples.
Protocol 2: Sample Preparation from Muscle Tissue for L-Anserine Analysis

This protocol is based on methods used for extracting histidine-containing dipeptides from muscle biopsies.[22]

  • Obtain muscle biopsy samples and immediately freeze in liquid nitrogen. Store at -80°C.

  • Lyophilize (freeze-dry) ~5-10 mg of tissue to determine dry weight and powder the sample.

  • Homogenize the powdered tissue in 0.5 M Perchloric Acid (HClO4) to deproteinize.

  • Vortex vigorously for 15 minutes.

  • Centrifuge at 5000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant.

  • Neutralize the acidic supernatant by adding a calculated volume of 2.1 M Potassium Bicarbonate (KHCO3).

  • Centrifuge again at 5000 x g for 5 minutes at 4°C to pellet the precipitated potassium perchlorate.

  • The resulting supernatant can be stored at -80°C and analyzed using the LC-MS/MS method described in Protocol 1.

Part 4: this compound as a Biomarker - A Logical Framework

The development of this compound as a biomarker hinges on the logical relationship between age-related cellular stress, the protective role of L-Anserine, and our ability to measure its levels or its metabolic effects. A decrease in endogenous L-Anserine or an altered response to supplementation could indicate compromised cellular defense mechanisms, reflecting a higher risk or progression of age-related disease.

Aging Aging Process Stress Increased Oxidative Stress & Chronic Inflammation Aging->Stress Defense Endogenous Defenses (incl. L-Anserine) Stress->Defense Depletes Disease Age-Related Disease (Cognitive Decline, Sarcopenia) Stress->Disease Defense->Stress Mitigates Measure Measure L-Anserine Levels (Plasma, Urine, Muscle) Defense->Measure Reflects Status Disease->Measure Reflects Status Outcome Biomarker Application: - Risk Stratification - Disease Progression - Therapeutic Monitoring Measure->Outcome Intervention Supplementation with This compound Intervention->Defense Bolsters Intervention->Outcome Monitors Efficacy

Caption: Logical framework for developing L-Anserine as a biomarker for age-related diseases.

References

Application Note: Interpreting Complex Mass Spectrometry Fragmentation Data for L-Anserine Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Anserine, a naturally occurring dipeptide found in vertebrate muscle and brain tissue, is recognized for its significant antioxidant and anti-glycation properties.[1][2] Its nitrate salt, L-Anserine nitrate, is of increasing interest in pharmaceutical and nutraceutical research. Understanding its stability, metabolism, and mechanism of action is crucial for development. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful analytical technique for the structural elucidation and quantification of such compounds.[3][4][5][6] This application note provides a detailed protocol and data interpretation guide for the analysis of this compound using mass spectrometry, focusing on the interpretation of its complex fragmentation patterns.

Experimental Protocols

A robust and reproducible experimental protocol is fundamental for acquiring high-quality mass spectrometry data. The following sections detail the sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology for the analysis of this compound.

Sample Preparation

Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.

Materials:

  • This compound standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • 0.22 µm syringe filters

Protocol for Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a solvent mixture of 50:50 (v/v) acetonitrile and water with 0.1% formic acid.

Protocol for Biological Samples (Plasma/Urine):

  • Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Dilution (for urine): Dilute urine samples 1:10 with the solvent mixture (50:50 ACN/water with 0.1% FA).

  • Filtration: Filter the supernatant or diluted urine through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 4.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • MS Scan Range: m/z 50-500

  • MS/MS: Product ion scan of the protonated parent ion [M+H]+ of L-Anserine (m/z 241.1)

Data Presentation: Interpreting Fragmentation Patterns

The interpretation of MS/MS fragmentation spectra is key to confirming the structure of this compound. In positive ion mode, L-Anserine will be protonated to form the precursor ion [M+H]+ at m/z 241.1. The nitrate component will likely not be observed directly in the positive ion mode spectrum of the parent molecule but its influence can be seen in the overall sample analysis. The fragmentation of the L-Anserine portion of the molecule will follow predictable peptide fragmentation pathways, primarily producing b and y ions.

Table 1: Predicted MS/MS Fragmentation of Protonated L-Anserine ([M+H]⁺ at m/z 241.1)

Precursor Ion (m/z)Fragment IonProposed Structure/LossPredicted m/zRelative Abundance (%)
241.1y1Histidine-CH3 iminium ion124.1100
241.1b2β-alanyl-histidine iminium ion223.120
241.1Immonium ionHistidine immonium ion110.165
241.1[M+H - H₂O]⁺Loss of water223.115
241.1[M+H - CO]⁺Loss of carbon monoxide213.15
241.1[M+H - HCOOH]⁺Loss of formic acid195.110

Table 2: Potential Fragmentation Products of Nitrate Esters in Positive Ion Mode

Organic nitrates can exhibit characteristic fragmentation patterns. While this compound is a salt and not an ester, under certain in-source conditions or during fragmentation, related cleavages might be considered.

Fragmentation TypeDescriptionCommon Neutral Loss
Loss of NO₂Cleavage of the O-NO₂ bond46 Da
Loss of HNO₃Loss of nitric acid63 Da
Cleavage of C-O bondCleavage adjacent to the nitrate groupVaries with R-group

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Standard This compound Standard Dilution Dilution Standard->Dilution Serial Dilution Biological Biological Sample (Plasma/Urine) Extraction Extraction Biological->Extraction Protein Precipitation/ Dilution Filtration 0.22 µm Filtration Dilution->Filtration Extraction->Filtration LC HPLC Separation (C18 Column) Filtration->LC MS ESI-MS (Positive Ion Mode) LC->MS MSMS MS/MS Fragmentation MS->MSMS Interpretation Identify Fragment Ions (b, y ions) MSMS->Interpretation Analyze Spectra Quantification Quantify L-Anserine Interpretation->Quantification fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [L-Anserine+H]⁺ m/z 241.1 y1 y1 ion m/z 124.1 Precursor->y1 Cleavage of peptide bond b2 b2 ion m/z 223.1 Precursor->b2 Cleavage of peptide bond Immonium Immonium ion m/z 110.1 Precursor->Immonium Side chain fragmentation LossH2O [M+H - H₂O]⁺ m/z 223.1 Precursor->LossH2O Neutral loss signaling_pathway ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage Causes LAnserine L-Anserine LAnserine->ROS Direct Scavenging MetalIons Metal Ions (Fe²⁺, Cu²⁺) LAnserine->MetalIons Chelation AntioxidantEnzymes Endogenous Antioxidant Enzymes (e.g., SOD, GPx) LAnserine->AntioxidantEnzymes Potentially upregulates MetalIons->ROS Catalyzes formation via Fenton Reaction AntioxidantEnzymes->ROS Neutralizes

References

Application Note: L-Anserine Nitrate Dose-Response Curve Analysis in GraphPad Prism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol and step-by-step guide for performing a dose-response analysis of L-Anserine nitrate using GraphPad Prism, from experimental setup to data interpretation and visualization.

Introduction to this compound

L-Anserine is a naturally occurring dipeptide (β-alanyl-3-methylhistidine) found in the skeletal muscle and brain of mammals and birds.[1][2][3] The nitrate salt of L-Anserine is often used in research settings. L-Anserine exhibits several biological activities, including potent antioxidant, anti-glycation, and anti-crosslinking properties.[4][5] It functions as a biochemical buffer, a chelator of metal ions like copper, and a scavenger of reactive oxygen species (ROS), which helps to protect cells from oxidative stress.[1][6] Due to these properties, L-Anserine is a compound of interest in studies related to neuroprotection, anti-aging, and metabolic disorders.[2][4]

Dose-response analysis is a critical step in pharmacological and biological research to quantify a compound's biological effect at different concentrations.[7] This analysis allows for the determination of key parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which are fundamental measures of a compound's potency.[2] GraphPad Prism is a powerful software tool widely used for this type of analysis, providing robust non-linear regression models to fit sigmoidal dose-response curves.[8]

This application note details the process of generating and analyzing a dose-response curve for this compound's protective effect against oxidative stress in a cell-based assay.

Hypothetical Signaling Pathway for L-Anserine's Antioxidant Activity

L-Anserine's antioxidant effects can be partially attributed to its ability to scavenge reactive oxygen species (ROS) and potentially modulate endogenous antioxidant pathways. One such critical pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of various antioxidant and cytoprotective genes.

G cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Anserine This compound Anserine->ROS Scavenges Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Leads to G start Start seed_cells Seed SH-SY5Y Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pretreat Pre-treat with L-Anserine Nitrate Concentrations (2h) incubate1->pretreat add_h2o2 Induce Stress with H₂O₂ (except control) pretreat->add_h2o2 incubate2 Incubate 24h add_h2o2->incubate2 mtt_assay Perform MTT Assay (Add MTT, Incubate 4h) incubate2->mtt_assay dissolve Dissolve Formazan with DMSO mtt_assay->dissolve read_plate Read Absorbance at 570 nm dissolve->read_plate analyze Analyze Data in GraphPad Prism read_plate->analyze

References

Troubleshooting & Optimization

"Troubleshooting guide for poor peak shape of L-Anserine nitrate in HPLC"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape of L-Anserine nitrate in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for this compound in HPLC?

A1: The most frequent issue is peak tailing, which is often caused by secondary interactions between the analyte and the stationary phase. L-Anserine is a zwitterionic compound, meaning it has both a positive and a negative charge. The positively charged amino group can interact with residual acidic silanol groups on silica-based columns, leading to tailing.[1]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor influencing the peak shape of ionizable compounds like L-Anserine.[2][3] L-Anserine has multiple pKa values corresponding to its carboxylic acid, imidazole, and amino groups.[4][5][6] If the mobile phase pH is close to one of these pKa values, a mixture of ionized and unionized forms of the analyte can exist, leading to peak distortion, splitting, or tailing.[2] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form predominates.[3]

Q3: What type of HPLC column is best suited for this compound analysis?

A3: The choice of column depends on the desired retention mechanism. For reversed-phase chromatography, a C18 column is often used. However, to minimize secondary interactions with silanols, it is advisable to use a modern, high-purity, end-capped C18 column or a column with a polar-embedded group.[1][7] Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as those with amide or amino functional groups, are also a good option for polar compounds like L-Anserine and can provide good peak shapes.[8]

Q4: Can mobile phase additives improve the peak shape of this compound?

A4: Yes, adding modifiers to the mobile phase can significantly improve peak shape. Small amounts of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, can suppress the ionization of residual silanol groups on the stationary phase, thereby reducing peak tailing.[9] Buffers, like ammonium acetate or ammonium formate, are also used to control and stabilize the mobile phase pH, which is crucial for reproducible results and good peak symmetry.[10]

Q5: What should I do if I observe peak fronting with this compound?

A5: Peak fronting is less common than tailing for this compound but can occur due to several reasons. One common cause is column overload, where too much sample is injected. Try reducing the injection volume or the sample concentration. Another possibility is a mismatch between the sample solvent and the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is used for the sample, it can cause the analyte to travel too quickly at the head of the column, leading to a fronting peak. Physical issues with the column, such as a void at the inlet, can also cause peak fronting.[11]

Troubleshooting Guide

Poor peak shape in HPLC can be systematically addressed by examining various aspects of the analytical method. The following sections provide a structured approach to troubleshooting common peak shape problems encountered with this compound.

Data Presentation: Impact of HPLC Parameters on Peak Shape

The following table summarizes the expected impact of key HPLC parameters on the peak shape of this compound, based on general chromatographic principles and available literature on similar compounds.

ParameterConditionExpected Effect on Peak ShapeRationale
Mobile Phase pH pH << pKa (Carboxyl) (e.g., pH < 2)SymmetricalCarboxyl group is protonated (neutral), amino and imidazole groups are protonated (positive). Analyte has a net positive charge.
pKa (Carboxyl) < pH < pKa (Imidazole) (e.g., pH 4-6)Potential for Tailing/BroadeningZwitterionic form. Potential for mixed ionic states and secondary interactions.
pH >> pKa (Amino) (e.g., pH > 10)SymmetricalAmino group is deprotonated (neutral), carboxyl group is deprotonated (negative). Analyte has a net negative charge. (Note: High pH can damage silica columns).
Column Chemistry Standard C18 (Type A silica)TailingHigh potential for secondary interactions with acidic silanol groups.
End-capped C18 (Type B silica)Improved SymmetryReduced number of accessible silanol groups minimizes secondary interactions.[1]
Polar-Embedded C18Good SymmetryThe polar group helps to shield the analyte from residual silanols.[7]
HILIC (Amide, Amino)Good SymmetryRetention is based on hydrophilic partitioning, which is well-suited for polar analytes like L-Anserine.[8]
Mobile Phase Additive No AdditiveTailingUncontrolled pH and exposed silanols can lead to poor peak shape.
0.1% Formic Acid or TFAImproved SymmetrySuppresses silanol ionization, reducing peak tailing for basic compounds.[9]
10-20 mM Ammonium Acetate/FormateGood Symmetry and ReproducibilityBuffers the mobile phase pH, ensuring a consistent ionization state of the analyte and minimizing peak shape variability.[10]
Sample Solvent Stronger than Mobile PhaseFrontingCauses the analyte band to spread at the column inlet.
Weaker than or Matched to Mobile PhaseSymmetricalPromotes focusing of the analyte band at the head of the column.
Injection Volume HighFronting or Tailing (Overload)Exceeds the capacity of the stationary phase at the column inlet.
LowSymmetricalWithin the linear range of the column's capacity.
Experimental Protocols

Detailed Methodology for a Reversed-Phase HPLC Method for Imidazole Dipeptides:

This protocol is a representative method that can be adapted for this compound analysis.

  • Column: A C18 column with high purity silica and end-capping (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase could be a mixture of acetonitrile and an aqueous buffer. For example, 15 mmol/L ammonium acetate (pH 4.25) : acetonitrile : methanol (3.5:5.85:0.65 by volume).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30-40 °C to improve efficiency and reduce viscosity.

  • Detection: UV detection at 214 nm.[8]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound standard in the initial mobile phase to a concentration of approximately 0.1-1 mg/mL.

Visual Troubleshooting Workflows

Logical Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a step-by-step process to diagnose and resolve poor peak shape issues for this compound in HPLC.

PoorPeakShape_Troubleshooting start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Likely a System/Physical Issue check_all_peaks->system_issue Yes chemical_issue Likely a Chemical/Method Issue check_all_peaks->chemical_issue No check_fittings Check for leaks and loose fittings system_issue->check_fittings check_column Inspect column for voids or blockage check_fittings->check_column flush_system Flush system and replace column if necessary check_column->flush_system end Improved Peak Shape flush_system->end peak_tailing Peak Tailing? chemical_issue->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No tailing_solutions Secondary Interactions/Overload peak_tailing->tailing_solutions Yes split_peak Split Peak? peak_fronting->split_peak No fronting_solutions Overload/Solvent Mismatch peak_fronting->fronting_solutions Yes split_solutions Co-elution/pH near pKa split_peak->split_solutions Yes adjust_ph Adjust mobile phase pH (away from pKa) tailing_solutions->adjust_ph add_modifier Add mobile phase modifier (e.g., 0.1% TFA) adjust_ph->add_modifier change_column Use end-capped or polar-embedded column add_modifier->change_column change_column->end reduce_load Reduce injection volume or sample concentration fronting_solutions->reduce_load match_solvent Dissolve sample in initial mobile phase reduce_load->match_solvent match_solvent->end adjust_ph_split Adjust mobile phase pH (away from pKa) split_solutions->adjust_ph_split check_purity Check sample purity for co-eluting species adjust_ph_split->check_purity check_purity->end

Caption: A logical workflow for troubleshooting poor peak shape in HPLC.

Interactions of this compound in Reversed-Phase HPLC

This diagram illustrates the potential chemical interactions of this compound with the stationary and mobile phases that can lead to poor peak shape.

Anserine_Interactions cluster_column Stationary Phase (e.g., C18) cluster_mobile_phase Mobile Phase c18 Hydrophobic C18 Chains silanol Residual Silanol Groups (Si-OH) anserine L-Anserine (Zwitterionic) anserine->c18 Primary Interaction (Hydrophobic) anserine->silanol Secondary Interaction (Ionic - Causes Tailing) mobile_phase_components Organic Solvent (e.g., Acetonitrile) + Aqueous Buffer mobile_phase_components->silanol Suppression of Interaction (e.g., with acid) mobile_phase_components->anserine Elution

Caption: Chemical interactions of L-Anserine in reversed-phase HPLC.

References

"Solubilization strategies for L-Anserine nitrate in physiological buffers"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubilization of L-Anserine nitrate in physiological buffers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data.

Troubleshooting Guide

This section addresses common issues encountered during the solubilization of this compound.

Issue Possible Cause Troubleshooting Steps
This compound does not dissolve completely in neutral buffer (e.g., PBS pH 7.4). L-Anserine is a basic dipeptide with an isoelectric point (pI) around 8.27. At neutral pH, it has a net positive charge but may have limited solubility.1. Adjust the pH: Lower the pH of the buffer to below 6.0. Acidic conditions will increase the net positive charge, enhancing solubility. 2. Gentle Heating: Warm the solution to 37°C while stirring. 3. Sonication: Use a sonication bath for 5-10 minutes to aid dissolution.
Precipitation occurs after initial dissolution. The solution may be supersaturated, or the temperature may have decreased. The buffer capacity might be insufficient to maintain the desired pH upon addition of this compound.1. Verify pH: Check and readjust the pH of the solution after this compound has been added. 2. Dilute the solution: The concentration may be too high for the chosen buffer and pH. 3. Use a stronger buffer: Increase the molarity of your buffer to better maintain the pH.
The solution appears cloudy or hazy. This could indicate the formation of insoluble aggregates or the presence of impurities.1. Centrifugation: Spin down the solution at high speed (e.g., 10,000 x g) for 10 minutes and use the supernatant. 2. Filtration: Use a 0.22 µm syringe filter to remove any undissolved particles. 3. Check Purity: Verify the purity of the this compound using an appropriate analytical method like HPLC.
Difficulty dissolving in organic co-solvents like DMSO. This compound is a salt and generally has poor solubility in non-polar organic solvents.This compound is expected to be poorly soluble in 100% DMSO. It is more amenable to aqueous-based solutions. If a co-solvent is necessary for a specific application, consider using a small percentage of a water-miscible organic solvent in your aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: What is the isoelectric point (pI) of L-Anserine and why is it important for solubility?

A1: The isoelectric point (pI) of L-Anserine is approximately 8.27. The pI is the pH at which a molecule carries no net electrical charge. For optimal solubility, it is recommended to work at a pH that is at least 1-2 units away from the pI. Since L-Anserine is a basic dipeptide, its solubility is significantly increased in acidic buffers (pH < 7.0).

Q2: Which physiological buffers are recommended for dissolving this compound?

A2: Phosphate-Buffered Saline (PBS) at a slightly acidic pH (e.g., pH 6.0-6.5), TRIS-HCl (pH 7.0), and HEPES (pH 7.0) can be used. However, for higher concentrations, adjusting the pH to be more acidic is generally recommended. The choice of buffer may also depend on the specific requirements of your downstream application.

Q3: Can I use sonication or heat to dissolve this compound?

A3: Yes, both sonication and gentle heating (e.g., up to 37°C) can be effective in aiding the dissolution of this compound, particularly at higher concentrations. It is advisable to use these methods in conjunction with pH adjustment for the best results.

Q4: What is the expected solubility of this compound in common buffers?

A4: While specific experimental data for this compound across a range of buffers is limited, its solubility in PBS at pH 7.2 has been reported to be approximately 10 mg/mL. Solubility is expected to be higher at more acidic pH values. For comparison, the structurally similar dipeptide L-Carnosine has a reported solubility of about 10 mg/mL in PBS (pH 7.2).

Quantitative Data Summary

The following table provides estimated and reported solubility data for this compound and the related compound L-Carnosine.

Compound Buffer pH Reported/Estimated Solubility Reference
This compoundPBS7.2~10 mg/mLGeneral estimate based on L-Carnosine data
L-CarnosinePBS7.2approx. 10 mg/mL[1]
L-CarnosineDeionized WaterNeutral50 mM solution prepared[2]

Note: The solubility of this compound is expected to increase significantly at pH values below 7.0.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Physiological Buffers

This protocol outlines a method to determine the kinetic solubility of this compound in a buffer of choice.

Materials:

  • This compound powder

  • Selected physiological buffer (e.g., PBS, TRIS, HEPES) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or water bath

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare a series of buffer solutions at the desired pH values.

  • Create a saturated solution: Add an excess amount of this compound powder to a known volume of each buffer in a microcentrifuge tube.

  • Equilibrate the solution: Vortex the tubes for 1 minute and then incubate at a constant temperature (e.g., 25°C or 37°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the tubes at 10,000 x g for 15 minutes to pellet any undissolved this compound.

  • Collect the supernatant: Carefully collect the supernatant without disturbing the pellet.

  • Quantify the dissolved this compound:

    • Using UV-Vis Spectrophotometry: If this compound has a chromophore, determine its concentration by measuring the absorbance at the appropriate wavelength and comparing it to a standard curve.

    • Using HPLC: Dilute the supernatant with the mobile phase and inject it into an HPLC system. Quantify the concentration by comparing the peak area to a standard curve.

  • Calculate Solubility: Express the solubility in mg/mL or mM.

Protocol 2: Accelerated Stability Study of this compound in Solution

This protocol is based on the ICH Q1A (R2) guidelines for stability testing and can be adapted for an accelerated study of this compound in a chosen buffer.

Materials:

  • A stock solution of this compound of known concentration in the desired physiological buffer.

  • Sterile, sealed vials.

  • Temperature-controlled stability chambers (e.g., set at 40°C ± 2°C).

  • HPLC system with a suitable column for peptide analysis.

Procedure:

  • Prepare the this compound solution at the desired concentration in the chosen buffer under sterile conditions.

  • Aliquot the solution into several sealed vials to prevent evaporation.

  • Initial Analysis (Time 0): Analyze one vial immediately to determine the initial concentration and purity of this compound using a validated HPLC method. This will serve as the baseline.

  • Store the remaining vials in a stability chamber at an accelerated condition, for example, 40°C.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from the chamber.

  • Allow the vial to return to room temperature.

  • Analyze the sample using the same HPLC method as in the initial analysis to determine the concentration and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time. This data can be used to determine the degradation kinetics and estimate the shelf-life of the solution under these conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_verification Verification cluster_troubleshooting Troubleshooting start Start: this compound Powder buffer Select Physiological Buffer & pH start->buffer mix Mix Powder and Buffer buffer->mix assist Apply Sonication / Gentle Heat (Optional) mix->assist observe Visual Observation for Clarity assist->observe precipitate Precipitate? observe->precipitate adjust_ph Adjust pH (Lower) precipitate->adjust_ph Yes dilute Dilute Solution precipitate->dilute Yes end_node End: Clear Solution precipitate->end_node No adjust_ph->mix dilute->mix logical_relationship cluster_properties This compound Properties cluster_factors Solubility Influencing Factors cluster_outcome Solubility Outcome pI Isoelectric Point (pI) ≈ 8.27 charge Net Positive Charge at pH < pI pI->charge solubility Solubility charge->solubility increases pH pH of Buffer pH->solubility major impact concentration Concentration concentration->solubility inversely related at saturation temperature Temperature temperature->solubility generally increases

References

"Best practices to prevent L-Anserine nitrate degradation during sample handling"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: L-Anserine Nitrate

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the best practices for handling this compound to prevent its degradation. Here you will find troubleshooting guides for common issues, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and solutions.

Issue 1: Loss of Potency or Inconsistent Results Over Time

  • Potential Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the lyophilized powder is stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For solutions, short-term storage at 2-8°C is recommended, while long-term storage should be at -80°C in single-use aliquots to avoid freeze-thaw cycles.[1]

    • Assess for Oxidation: The histidine residue in L-Anserine is susceptible to oxidation.[1] If the compound has been exposed to air, especially in solution, oxidative degradation may have occurred. Purge solutions with an inert gas like nitrogen or argon before sealing and freezing.

    • Check for Photodegradation: Exposure to light, particularly UV light, can cause degradation.[2][3] Always store this compound in amber vials or wrapped in aluminum foil.

    • Evaluate pH of Solutions: The stability of peptides can be pH-dependent. While specific data for this compound is limited, a pH range of 5-7 is generally recommended for peptide solutions to minimize hydrolysis.

Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradation Products: Use mass spectrometry (MS) to determine the mass of the unknown peaks. Common degradation pathways for histidine-containing peptides include oxidation of the imidazole ring and hydrolysis of the peptide bond.

    • Review Sample Preparation: Ensure that the solvents and buffers used for sample preparation are of high purity and free of contaminants that could react with the peptide.

    • Implement a Stability-Indicating Method: Develop an HPLC or LC-MS/MS method that can resolve L-Anserine from its potential degradation products. This will allow for accurate quantification of the parent compound and monitoring of degradation over time.[4][5]

Quantitative Data on L-Anserine Stability (Illustrative)

Stress ConditionParameterConditionTime% Degradation (Illustrative)Potential Degradation Products
Temperature Lyophilized Powder40°C4 weeks< 1%-
Solution (pH 7)25°C1 week5-10%Hydrolysis products (β-Alanine, 3-Methylhistidine)
pH Solution (25°C)pH 324 hours2-5%Hydrolysis products
Solution (25°C)pH 924 hours5-15%Hydrolysis products, potential racemization
Oxidation Solution (pH 7)0.03% H₂O₂4 hours10-20%Oxidized L-Anserine (e.g., 2-oxo-histidine derivative)
Photostability Solution (pH 7)ICH Q1B light exposure-15-25%Photo-oxidation products

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment and protected from light.[1][6] Once reconstituted in a solution, it is best to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6] For short-term use, solutions can be stored at 2-8°C for a few days.

Q2: What solvents should I use to dissolve this compound?

A2: this compound is generally soluble in water. For difficult-to-dissolve peptides, starting with a small amount of a polar organic solvent like DMSO or DMF followed by dilution with an aqueous buffer can be effective. However, always check the compatibility of the solvent with your experimental system.

Q3: Is this compound susceptible to degradation in solution?

A3: Yes, like most peptides, this compound is more susceptible to degradation in solution compared to its lyophilized form. The primary degradation pathways in solution are hydrolysis of the peptide bond and oxidation of the histidine residue.[1] Photodegradation can also occur upon exposure to light.[2][3]

Q4: How does the nitrate salt form affect the stability of L-Anserine?

A4: While specific stability data for the nitrate salt of L-Anserine is limited, the choice of a salt form can influence a peptide's physical and chemical properties.[7] The nitrate ion itself is a weak oxidizing agent, but its direct role in the degradation of L-Anserine under normal handling conditions is not well-documented. It is always recommended to handle the compound according to best practices for hygroscopic and light-sensitive materials.

Q5: How can I monitor the degradation of my this compound sample?

A5: A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the best way to monitor degradation.[4][5] These methods can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity over time.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dissolving this compound

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: In a clean and dry environment, quickly weigh the desired amount of the peptide.

  • Dissolution: Add the appropriate volume of cold, sterile, high-purity water or buffer to the vial. Gently swirl or vortex to dissolve the peptide. Sonication can be used if necessary.

  • Aliquoting and Storage: If the entire solution will not be used immediately, divide it into single-use aliquots in low-protein-binding tubes. Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to the stock solution and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC or LC-MS/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Visualizations

L_Anserine_Nitrate_Handling_Workflow cluster_storage Storage cluster_preparation Sample Preparation cluster_use_storage Use & Further Storage Storage Lyophilized this compound (-20°C or -80°C, dark, dry) Equilibrate Equilibrate to Room Temperature in Desiccator Storage->Equilibrate Weigh Weigh Desired Amount Equilibrate->Weigh Dissolve Dissolve in Cold, Sterile Buffer Weigh->Dissolve Use Immediate Use in Experiment Dissolve->Use If using immediately Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot For later use Store_Solution Store Aliquots at -80°C Aliquot->Store_Solution L_Anserine_Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Potential Degradation Products L_Anserine This compound Hydrolysis Hydrolysis (Peptide Bond Cleavage) L_Anserine->Hydrolysis H₂O, pH Oxidation Oxidation (Imidazole Ring) L_Anserine->Oxidation O₂, metal ions Photodegradation Photodegradation L_Anserine->Photodegradation Light (UV) Hydrolysis_Products β-Alanine + 3-Methylhistidine Hydrolysis->Hydrolysis_Products Oxidation_Products 2-oxo-histidine derivatives, etc. Oxidation->Oxidation_Products Photo_Products Various photo-oxidized species Photodegradation->Photo_Products

References

"Overcoming matrix effects in LC-MS/MS analysis of L-Anserine nitrate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of L-Anserine nitrate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, salts, lipids (like phospholipids), and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), compromising the accuracy, precision, and sensitivity of the analytical method.[3][4] Phospholipids are a major contributor to matrix effects in bioanalysis as they are abundant in cell membranes and often co-extract with the analytes.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the LC eluent after the analytical column.[5] A dip or rise in the baseline signal upon injection of a blank matrix extract indicates the regions of ion suppression or enhancement.[5] For a quantitative assessment, the matrix factor (MF) can be calculated by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a neat solution.[6] An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[6]

Q3: What are the most common sources of matrix effects in biological samples for this compound analysis?

A3: The most prevalent sources of matrix effects in biological samples such as plasma, serum, and tissue homogenates are phospholipids.[2] Other endogenous components like salts, proteins, and metabolites can also contribute to matrix effects.[6] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs.[6]

Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?

A4: A SIL-IS is the preferred tool for compensating for matrix effects, but it does not eliminate them.[7][8] The underlying principle is that the SIL-IS has nearly identical physicochemical properties to this compound and will therefore experience the same degree of ion suppression or enhancement.[9] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.[10] However, it is crucial that the SIL-IS co-elutes with the analyte for effective compensation.[9] Even with a SIL-IS, significant ion suppression can lead to a loss of sensitivity.[11]

Troubleshooting Guides

Problem 1: Poor Sensitivity and Low Signal Intensity for this compound

Possible Cause: Significant ion suppression due to co-eluting matrix components.[12]

Troubleshooting Step Description Expected Outcome
Optimize Sample Preparation Implement a more rigorous sample cleanup method. Move from simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering phospholipids and other matrix components.[1][11]Increased signal intensity and improved signal-to-noise ratio for the this compound peak.
Chromatographic Separation Modify the LC method to improve the separation of this compound from the regions of ion suppression. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different stationary phase chemistry.[13]Shifting the retention time of this compound to a region with minimal ion suppression, resulting in a stronger signal.
Sample Dilution If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[10]Reduced ion suppression and a more stable signal, although this may not be feasible for trace-level analysis.
Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Variable matrix effects between different samples or batches of matrix.[10]

Troubleshooting Step Description Expected Outcome
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS) The use of a SIL-IS is highly recommended to correct for sample-to-sample variations in matrix effects.[10][14]Improved precision and accuracy of the results, as the SIL-IS compensates for the variability in ion suppression.
Matrix-Matched Calibrators and QCs Prepare all calibration standards and quality control samples in the same biological matrix as the unknown samples.[1]This helps to normalize the matrix effects across the entire analytical run, leading to more consistent results.
Robust Sample Preparation Ensure the chosen sample preparation method is rugged and consistently removes a high percentage of matrix components across all samples. Techniques like HybridSPE®-Phospholipid removal can be particularly effective.[15]Minimized variability in the matrix composition of the final extracts, leading to more reproducible results.

Experimental Protocols

Protocol 1: Phospholipid Removal using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for removing phospholipids from plasma samples using a mixed-mode SPE cartridge.

Materials:

  • Plasma sample containing this compound

  • Stable isotope-labeled this compound (internal standard)

  • Methanol

  • Acetonitrile

  • Formic Acid

  • Water (LC-MS grade)

  • Mixed-mode SPE cartridges (e.g., Oasis PRiME MCX)

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add the SIL-IS. Precipitate proteins by adding 600 µL of acetonitrile containing 1% formic acid. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elution: Elute the this compound and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol outlines the steps to identify regions of ion suppression in your chromatogram.[10]

Materials:

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Syringe pump

  • Tee-union

  • Blank matrix extract (prepared using your current sample preparation method)

  • Mobile phase

Procedure:

  • System Setup: Connect the outlet of the LC column to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion: Fill the syringe with the this compound standard solution. Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).

  • Data Acquisition: Begin infusing the analyte solution into the MS and acquire data in MRM mode for your analyte. A stable baseline signal should be observed.

  • Injection of Blank Matrix: While continuously infusing the analyte, inject a blank matrix extract onto the LC column and run your standard chromatographic method.

  • Data Analysis: Monitor the baseline of the infused analyte. Any significant drop in the signal intensity indicates a region of ion suppression. Any significant increase indicates ion enhancement.

Visualizations

Troubleshooting_Ion_Suppression start Low Signal or Inconsistent Results check_matrix_effect Suspect Matrix Effect? start->check_matrix_effect post_column_infusion Perform Post-Column Infusion Experiment check_matrix_effect->post_column_infusion Yes other_issues Investigate Other Issues (e.g., Instrument Performance) check_matrix_effect->other_issues No suppression_observed Ion Suppression Observed? post_column_infusion->suppression_observed optimize_sample_prep Optimize Sample Prep (e.g., SPE, LLE) suppression_observed->optimize_sample_prep Yes no_suppression No Significant Suppression suppression_observed->no_suppression No modify_chromatography Modify Chromatography (Gradient, Column) optimize_sample_prep->modify_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard modify_chromatography->use_sil_is revalidate Re-evaluate and Validate Method use_sil_is->revalidate no_suppression->other_issues

Caption: A decision tree for troubleshooting ion suppression.

Sample_Prep_Workflow start Start: Biological Sample (e.g., Plasma) add_is 1. Add SIL-Internal Standard start->add_is protein_precipitation 2. Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge 3. Centrifugation protein_precipitation->centrifuge supernatant Supernatant centrifuge->supernatant spe_cleanup 4. Solid-Phase Extraction (SPE) (Phospholipid Removal) supernatant->spe_cleanup elution 5. Elution of Analyte spe_cleanup->elution evaporation 6. Evaporation to Dryness elution->evaporation reconstitution 7. Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for sample preparation to minimize matrix effects.

References

"Refining experimental protocols to improve reproducibility of L-Anserine nitrate data"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols and improving the reproducibility of data related to L-Anserine nitrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary activities?

A1: this compound is the nitrate salt of L-Anserine, a naturally occurring dipeptide (β-alanyl-3-methyl-L-histidine) found in high concentrations in the skeletal muscle and brain of various animals.[1] Its primary activities include potent antioxidant effects, metal ion chelation, and anti-glycation properties.[2][3] It functions as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1]

Q2: What are the recommended storage and handling conditions for this compound powder?

A2: this compound is often hygroscopic, meaning it can absorb moisture from the air.[4][5] To ensure its stability and prevent degradation, it is crucial to:

  • Store the lyophilized powder at -20°C or -80°C for long-term stability.[6]

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[6]

  • Weigh the desired amount quickly and tightly reseal the vial. For peptides prone to oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing.[6]

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in water.[2] For a stock solution, dissolve the powder in sterile, deionized water. Sonication may be recommended to aid dissolution.[2] While some sources mention solubility in DMSO, others state it is insoluble, and moisture-absorbing DMSO can reduce solubility.[2][3] Therefore, water is the recommended solvent. For long-term storage of solutions, it is best to aliquot into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[6]

Q4: What are the key differences between L-Anserine and its nitrate salt form in experimental settings?

A4: While the biologically active molecule is L-Anserine, the nitrate salt form can influence physicochemical properties such as solubility and stability. For most biological experiments, the activity of the salt form is considered equivalent to the free form. The choice of the salt is often to improve these physical characteristics for easier handling and formulation.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, leading to poor data reproducibility.

Issue 1: Inconsistent or lower-than-expected antioxidant activity.
Possible Cause Troubleshooting Steps
Degradation of this compound - Verify Storage: Confirm that the lyophilized powder has been stored at -20°C or -80°C, protected from light and moisture.[6] - Fresh Stock Solutions: Prepare fresh stock solutions for each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures, unless stability under those conditions has been validated. - Avoid Freeze-Thaw Cycles: Use single-use aliquots of stock solutions to prevent degradation from repeated temperature changes.[6]
Inaccurate Concentration - Hygroscopicity: this compound can absorb moisture, leading to weighing errors. Always allow the container to reach room temperature in a desiccator before opening and weigh it quickly.[4][5] - Pipetting Errors: Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dilutions.
Assay Conditions - pH of Buffer: The antioxidant activity of peptides can be influenced by the pH of the buffer. Ensure the buffer pH is consistent across all experiments and is optimal for the specific assay being performed.[7] - Buffer Composition: Different buffer components can interact with the compound or assay reagents. Use the same buffer system for all related experiments to ensure comparability.[7]
Issue 2: Poor solubility or precipitation of this compound in the assay medium.
Possible Cause Troubleshooting Steps
Incorrect Solvent - Primary Solvent: Use sterile, deionized water as the primary solvent for stock solutions.[2] - Avoid High Concentrations of Organic Solvents: If a co-solvent is necessary for other components in your assay, be aware that high concentrations of organic solvents may cause precipitation of the water-soluble this compound.
Concentration Exceeds Solubility Limit - Check Solubility Data: Refer to the manufacturer's datasheet for solubility information. Do not attempt to make stock solutions at concentrations exceeding the solubility limit. - Gentle Warming and Sonication: Gentle warming or sonication can aid in dissolving the compound, but be cautious as excessive heat can cause degradation.[2]
Interaction with Assay Components - Buffer Salts: High concentrations of certain salts in the buffer can reduce the solubility of peptides. Prepare a fresh buffer and ensure all components are fully dissolved before adding the this compound solution.

Quantitative Data Summary

The following tables summarize the antioxidant activities of L-Anserine from a study by Wu et al. (2003), which can serve as a reference for expected outcomes in similar assays.

Table 1: Reducing Power of L-Anserine at Various Concentrations

Concentration (mM)Absorbance at 700 nm (Mean ± SD)
2.50.09 ± 0.00
5.00.12 ± 0.01
10.00.17 ± 0.01
20.00.28 ± 0.01
40.00.46 ± 0.01
Data from Wu et al., 2003. A higher absorbance indicates greater reducing power.[8]

Table 2: DPPH Radical Scavenging Activity of L-Anserine

Concentration (mM)Scavenging Effect (%) (Mean ± SD)
2.53.33 ± 0.35
5.04.48 ± 0.49
10.06.51 ± 0.51
20.010.61 ± 0.55
40.017.18 ± 0.62
Data from Wu et al., 2003.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that should be optimized for specific laboratory conditions and research questions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare DPPH Stock Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM. Protect the solution from light.

  • Prepare this compound Serial Dilutions: Prepare a series of dilutions of this compound in water or an appropriate buffer.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • For the control, add 100 µL of the solvent used for the dilutions instead of the this compound solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Prepare this compound Serial Dilutions: Prepare a series of dilutions of this compound in water.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the this compound dilutions to the respective wells.

    • For the blank, add 20 µL of water instead of the sample.

  • Incubation: Incubate the plate at 37°C for 4-8 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Analysis: Create a standard curve using a known antioxidant like Trolox or ascorbic acid to quantify the reducing power of this compound.

Signaling Pathways and Experimental Workflows

Antioxidant-Mediated ERK Signaling Pathway

L-Anserine, as an antioxidant, can modulate cellular signaling pathways involved in the response to oxidative stress, such as the ERK (Extracellular signal-regulated kinase) pathway. Reactive oxygen species (ROS) can activate the ERK pathway, and antioxidants can interfere with this process.

ERK_Pathway ROS Reactive Oxygen Species (ROS) ASK1 ASK1 ROS->ASK1 L_Anserine This compound (Antioxidant) L_Anserine->ROS Scavenges MEK1_2 MEK1/2 ASK1->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., Nrf2) ERK1_2->Transcription_Factors Cellular_Response Cellular Response (e.g., Upregulation of Antioxidant Enzymes) Transcription_Factors->Cellular_Response

Caption: this compound's role in modulating ROS-induced ERK signaling.

General Experimental Workflow for Assessing Antioxidant Activity

The following diagram outlines a typical workflow for evaluating the antioxidant properties of this compound.

Experimental_Workflow Start Start: Obtain This compound Preparation Prepare Stock Solution (in sterile water) Start->Preparation Serial_Dilution Perform Serial Dilutions Preparation->Serial_Dilution Perform_Assay Perform Assay (Incubation, etc.) Serial_Dilution->Perform_Assay Assay_Selection Select Antioxidant Assay (e.g., DPPH, FRAP) Assay_Selection->Perform_Assay Data_Acquisition Data Acquisition (Spectrophotometry) Perform_Assay->Data_Acquisition Data_Analysis Data Analysis (Calculate % inhibition, etc.) Data_Acquisition->Data_Analysis Conclusion Conclusion on Antioxidant Capacity Data_Analysis->Conclusion

Caption: A standardized workflow for reproducible antioxidant assays.

References

"Optimization of buffer pH and temperature for L-Anserine nitrate stability"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of buffer pH and temperature for L-Anserine nitrate stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of certain buffer components. Like many dipeptides, this compound is susceptible to hydrolysis, particularly at pH extremes and elevated temperatures.

Q2: What is the expected degradation pathway for this compound?

A2: The most common degradation pathway for L-Anserine, the free base of this compound, is hydrolysis of the peptide bond. This results in the formation of its constituent amino acids, β-alanine and 3-methyl-L-histidine. The presence of nitrate as a salt is not expected to directly participate in the degradation pathway under typical experimental conditions.

Q3: Are there specific pH ranges that should be avoided to minimize degradation?

A3: Generally, dipeptides exhibit maximal stability in the neutral to slightly acidic pH range. Highly acidic (pH < 3) and alkaline (pH > 9) conditions can catalyze the hydrolysis of the peptide bond and should be avoided for long-term storage of this compound solutions.

Q4: How does temperature affect the stability of this compound solutions?

A4: Temperature has a significant impact on the degradation rate of this compound. As with most chemical reactions, the rate of hydrolysis increases with temperature. For optimal stability, it is recommended to store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.[1]

Q5: Can the choice of buffer impact the stability of this compound?

A5: Yes, the buffer system can influence peptide stability. Some buffer species can catalyze degradation. For instance, phosphate buffers have been observed to accelerate the degradation of some peptides.[2] It is advisable to use buffers that are known to be relatively inert, such as citrate or acetate buffers, and to use the lowest effective buffer concentration.

Q6: How can I monitor the degradation of this compound in my samples?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact this compound from its potential degradation products, allowing for accurate quantification of the remaining active compound.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in solution.

Possible Cause Troubleshooting Step
Inappropriate pH Verify the pH of your buffer solution. Adjust to a neutral or slightly acidic pH (e.g., pH 5-7) for improved stability.
High Storage Temperature Ensure that stock solutions and samples are stored at the recommended temperature (2-8 °C for short-term, ≤ -20 °C for long-term). Avoid repeated freeze-thaw cycles.[1]
Buffer-Catalyzed Degradation If using a phosphate buffer, consider switching to an alternative such as a citrate or acetate buffer.
Microbial Contamination For long-term studies, consider sterile filtering the solution (0.22 µm filter) and using sterile handling techniques.

Issue 2: Inconsistent results in stability studies.

Possible Cause Troubleshooting Step
Inaccurate pH Measurement Calibrate your pH meter before preparing buffers. Ensure accurate and consistent pH across all samples.
Temperature Fluctuations Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment.
Variable Sample Preparation Standardize the protocol for sample preparation, including dissolution time and mixing, to ensure uniformity.
Analytical Method Variability Validate your HPLC method for linearity, precision, and accuracy to ensure reliable quantification.

Issue 3: Appearance of unknown peaks in the chromatogram.

Possible Cause Troubleshooting Step
Degradation Products These are likely degradation products. A forced degradation study can help to purposefully generate and identify these peaks.
Contamination Ensure all glassware and reagents are clean. Run a blank (buffer only) to check for extraneous peaks.
Interaction with Excipients If your formulation contains other components, they may be interacting with this compound or degrading themselves. Analyze each component separately.

Data Presentation

The following tables present illustrative data on the stability of this compound under various pH and temperature conditions. Note: This data is hypothetical and intended to serve as a guide for experimental design. Actual results may vary.

Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 25°C

Buffer pH% this compound Remaining (24 hours)% this compound Remaining (72 hours)
3.0 (Citrate Buffer)95.288.5
5.0 (Acetate Buffer)99.197.3
7.0 (Phosphate Buffer)98.595.8
9.0 (Borate Buffer)92.885.1

Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) in pH 6.0 Citrate Buffer

Temperature (°C)% this compound Remaining (7 days)% this compound Remaining (30 days)
499.598.2
2596.389.7
4085.170.4

Experimental Protocols

Protocol 1: Preparation of Buffered this compound Solutions

  • Buffer Preparation: Prepare 50 mM solutions of the desired buffers (e.g., citrate, acetate, phosphate) at the target pH values.

  • Stock Solution: Accurately weigh this compound powder and dissolve it in the prepared buffer to achieve the desired final concentration (e.g., 1 mg/mL).

  • Working Solutions: Dilute the stock solution with the corresponding buffer to the final concentration for the stability study (e.g., 0.1 mg/mL).

  • pH Verification: Measure and record the final pH of each solution.

  • Storage: Aliquot the solutions into appropriate vials and store them at the designated temperatures.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Quantification: The percentage of remaining this compound is calculated by comparing the peak area at a given time point to the peak area at time zero.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Stability Storage cluster_analysis Analysis prep_buffer Prepare Buffers (Varying pH) prep_stock Prepare L-Anserine Nitrate Stock Solution prep_buffer->prep_stock prep_working Prepare Working Solutions prep_stock->prep_working storage_conditions Incubate at Different Temperatures (4°C, 25°C, 40°C) prep_working->storage_conditions sampling Sample at Predetermined Time Points storage_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis and Degradation Calculation hplc_analysis->data_analysis

Caption: Workflow for this compound Stability Testing.

Troubleshooting_Tree start Unexpected Degradation of this compound check_ph Is the pH of the solution appropriate? start->check_ph check_temp Is the storage temperature correct? check_ph->check_temp Yes adjust_ph Adjust pH to 5-7 check_ph->adjust_ph No check_buffer Is the buffer type known to be inert? check_temp->check_buffer Yes adjust_temp Store at 2-8°C or -20°C check_temp->adjust_temp No check_purity Is the starting material pure? check_buffer->check_purity Yes change_buffer Switch to citrate or acetate buffer check_buffer->change_buffer No investigate_other Investigate other factors (light, oxygen, etc.) check_purity->investigate_other Yes retest_material Verify purity of This compound check_purity->retest_material No

Caption: Troubleshooting Decision Tree for this compound Degradation.

References

"Troubleshooting inter-animal variability in L-Anserine nitrate pharmacokinetic studies"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inter-animal variability in L-Anserine nitrate pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: What is L-Anserine and why is its pharmacokinetic profile studied?

A1: L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring methylated dipeptide found in the skeletal muscle and brain of various vertebrates.[1][2][3] It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[3] Pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME), which informs dosing, efficacy, and safety. L-Anserine is noted to be more resistant to degradation by the enzyme carnosinase than its analog, L-carnosine, making it a potentially more stable therapeutic agent.[4][5][6][7]

Q2: What is considered "high" inter-animal variability in a pharmacokinetic study?

A2: High variability is typically characterized by a large coefficient of variation (CV%) in key pharmacokinetic parameters like Cmax (maximum concentration) and AUC (Area Under the Curve) among animals in the same dose group. While there is no universal threshold, a CV% exceeding 30-40% often warrants investigation. In preclinical studies, it's not uncommon to see a two-fold or higher difference between the maximum and minimum AUC (AUCmax/AUCmin) within a group, which can complicate data interpretation.[8][9][10]

Q3: What are the primary biological factors that can influence this compound pharmacokinetics?

A3: The primary biological factors include:

  • Intestinal Absorption: As a dipeptide, L-Anserine is primarily absorbed via the proton-coupled peptide transporter 1 (PEPT1) in the small intestine.[5][6] The expression and activity of PEPT1 can vary significantly.

  • Enzymatic Degradation: L-Anserine is metabolized by the enzyme Carnosinase-1 (CN1), which is present in serum and tissues.[4][5][6] Individual differences in the activity and concentration of this enzyme are a major source of variability.

  • Genetic Background: Different animal strains or species can have genetic polymorphisms in transporters (like PEPT1) and metabolic enzymes (like CN1), leading to baseline differences in PK profiles.[11]

  • Physiological State: Factors such as gastrointestinal pH, transit time, and overall health can impact drug absorption and disposition.[11]

Troubleshooting Guide: High Variability in PK Parameters (Cmax & AUC)

This section addresses the common problem of observing significant differences in drug exposure between individual animals within the same experimental group.

Problem: My Cmax and AUC values for this compound vary significantly between animals.
Potential Cause 1: Experimental and Dosing Procedure Inaccuracies

Procedural errors are a common and often overlooked source of variability.

  • Troubleshooting Steps:

    • Verify Dose Preparation: Ensure the dosing solution is homogenous and the concentration is accurate. Re-validate the analytical method used for dose concentration analysis.

    • Check Dosing Technique: For oral gavage, ensure consistent and complete delivery to the stomach. Improper technique can lead to reflux or administration into the lungs, causing erratic absorption. Observe animals post-dosing for any signs of regurgitation.

    • Standardize Blood Sampling: Use a consistent sampling site and technique. Ensure blood collection volumes and timings are precise for every animal. Hemolysis can interfere with bioanalysis and should be minimized.

    • Review Sample Handling: L-Anserine stability is crucial. Use pre-cooled tubes with an appropriate anticoagulant like EDTA, which chelates Zn2+ ions essential for carnosinase activity.[4] Process samples immediately by centrifugation at 4°C and store plasma at -20°C or lower until analysis.[4]

Potential Cause 2: Animal-Specific Biological Factors

Intrinsic differences between animals are a major driver of PK variability.

  • Troubleshooting Steps:

    • Standardize Diet and Fasting: The expression of the intestinal transporter PEPT1 is regulated by nutritional status.[12][13] A high-protein diet can alter PEPT1 levels. Implement a standardized diet for all animals during the acclimatization period and enforce a consistent fasting period (e.g., 12-16 hours) before dosing to normalize gastrointestinal conditions.

    • Assess Animal Health: Underlying health issues, stress, or inflammation can alter blood flow, gut motility, and metabolic enzyme activity. Ensure all animals are healthy and properly acclimatized to the experimental environment.

    • Consider Genetic Background: If using outbred stocks (e.g., Sprague-Dawley rats, CD-1 mice), expect higher variability than with inbred strains (e.g., C57BL/6 mice). If variability is unmanageable, consider switching to an inbred strain.

    • Investigate Transporter and Enzyme Expression: If significant, unexplained variability persists, consider a follow-up study to measure the expression of PEPT1 in intestinal tissue and the activity of Carnosinase-1 in serum samples from the study animals. This can help correlate PK parameters with molecular data.

Illustrative Data: Inter-Strain Variability

The following table presents hypothetical data illustrating how PK parameters for this compound might differ between two different rat strains after a single 50 mg/kg oral dose, highlighting the impact of genetic background.

ParameterStrain A (e.g., Wistar)Strain B (e.g., Sprague-Dawley)
Mean Cmax (µM) 15.225.8
Std. Deviation (Cmax) 3.19.7
CV% (Cmax) 20.4%37.6%
Mean AUC₀-t (µM*h) 45.670.1
Std. Deviation (AUC) 9.828.5
CV% (AUC) 21.5%40.7%

This table contains illustrative data for demonstration purposes.

Visualizing the Troubleshooting Process

A systematic approach is key to identifying the source of variability.

TroubleshootingWorkflow cluster_dosing Dosing & Sampling Review cluster_animal Biological Factor Review cluster_assay Bioanalysis Review Start High PK Variability Observed (CV% > 30%) Check_Dosing Step 1: Review Experimental Procedures Start->Check_Dosing Start Here Check_Animal Step 2: Evaluate Animal-Specific Factors Check_Dosing->Check_Animal Procedures OK Dose_Prep Dose Formulation & Accuracy Check_Dosing->Dose_Prep Check_Assay Step 3: Validate Bioanalytical Method Check_Animal->Check_Assay Animal Factors OK Diet Diet & Fasting Standardized? Check_Animal->Diet Conclusion Identify & Mitigate Source of Variability Check_Assay->Conclusion Assay Validated Assay_Val Assay Precision & Accuracy Check_Assay->Assay_Val Dose_Admin Gavage Technique & Volume Dose_Prep->Dose_Admin Sampling Blood Sampling Time & Sample Handling Dose_Admin->Sampling Health Animal Health & Stress Diet->Health Genetics Strain/Stock Appropriate? Health->Genetics Metabolites Interfering Metabolites? Assay_Val->Metabolites

A flowchart for systematically troubleshooting high pharmacokinetic variability.

Key Experimental Protocols

Protocol 1: Quantification of L-Anserine in Plasma by LC-MS/MS

This protocol provides a general framework for the bioanalysis of L-Anserine.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled L-Anserine or a related dipeptide).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode column is often suitable for retaining this polar compound.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A gradient starting with high organic content (e.g., 95% B) and decreasing over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for L-Anserine: Precursor ion (Q1) m/z 241.1 → Product ion (Q3) m/z 126.1.[14]

    • MRM Transition for Internal Standard: To be determined based on the selected standard.

    • Instrument Parameters: Optimize collision energy, declustering potential, and source temperature for maximum signal intensity.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of L-Anserine into blank matrix plasma (0.5 - 100 µM).

    • Process calibration standards and QC samples alongside study samples.

    • Quantify L-Anserine concentrations based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Analysis of Intestinal PEPT1 mRNA Expression by RT-qPCR

This protocol helps determine if variability in intestinal transporter expression correlates with PK data.

  • Tissue Collection:

    • At the end of the PK study, euthanize animals and collect segments of the small intestine (e.g., duodenum, jejunum, ileum).

    • Flush segments with ice-cold PBS to remove contents.

    • Scrape the intestinal mucosa using a glass slide.

    • Immediately snap-freeze the mucosal scrapings in liquid nitrogen and store at -80°C.

  • RNA Extraction:

    • Extract total RNA from ~20-30 mg of mucosal tissue using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent according to the manufacturer's instructions.

    • Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio ~1.8-2.0).

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for the PEPT1 gene (and a housekeeping gene like GAPDH or β-actin for normalization), and a SYBR Green or TaqMan master mix.

    • Primer Design: Design primers specific to the species being studied (e.g., rat, mouse).

    • Thermal Cycling: Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).

    • Data Analysis: Calculate the relative expression of PEPT1 mRNA using the Delta-Delta Ct (ΔΔCt) method, normalizing to the housekeeping gene.

Visualizing L-Anserine Absorption and Metabolism

The following diagram illustrates the key biological steps that are sources of variability.

AnserinePathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Systemic Circulation Drug This compound (Oral Dose) PEPT1 PEPT1 Transporter Drug->PEPT1 Absorption Anserine_Int L-Anserine Anserine_Circ L-Anserine in Plasma Anserine_Int->Anserine_Circ Enters Bloodstream CN1 Carnosinase-1 (CN1) Enzyme Anserine_Circ->CN1 Metabolism Metabolites Metabolites (β-alanine, 3-methyl-histidine) CN1->Metabolites Degradation

Key pathways for L-Anserine absorption and metabolism.

References

Technical Support Center: Recovery of L-Anserine Nitrate from Solid Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of L-Anserine nitrate from solid tissue samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Experimental Workflow Overview

The general workflow for extracting and purifying this compound from solid tissue samples involves several key stages: tissue homogenization, deproteinization, and purification. Each step presents unique challenges that can impact the final recovery and purity of the target compound.

This compound Recovery Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis tissue_sample Solid Tissue Sample homogenization Homogenization tissue_sample->homogenization deproteinization Deproteinization (e.g., Perchloric Acid) homogenization->deproteinization neutralization Neutralization deproteinization->neutralization crude_extract Crude Extract neutralization->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe Optional Cleanup ion_exchange Ion-Exchange Chromatography (IEX) spe->ion_exchange hplc HPLC-MS/MS Analysis ion_exchange->hplc pure_fraction Purified this compound hplc->pure_fraction

Caption: General workflow for this compound recovery.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Tissue Homogenization

Q1: What is the best method for homogenizing solid tissue samples to maximize this compound release?

A1: The choice of homogenization method can significantly impact the yield of this compound. Mechanical homogenization methods are generally preferred for solid tissues.

  • Rotor-stator homogenizers are effective at disrupting tissue structure but can generate heat, potentially leading to degradation. It is crucial to perform homogenization on ice and in short bursts to minimize sample heating.

  • Bead beaters offer high-throughput homogenization and can be very effective, especially for tougher tissues. The choice of bead material and size should be optimized for the specific tissue type.

  • Cryogenic grinding (e.g., with a mortar and pestle in liquid nitrogen) is an excellent method for preserving the integrity of thermally sensitive compounds like this compound by minimizing enzymatic activity and heat-induced degradation.

Troubleshooting: Low Yield After Homogenization

Potential Cause Recommended Solution
Incomplete tissue disruptionIncrease homogenization time or intensity. Optimize the ratio of tissue to homogenization buffer. For bead beaters, experiment with different bead sizes and materials.
Sample overheatingHomogenize on ice. Use pre-chilled buffers and equipment. Process the sample in shorter intervals with cooling periods in between.
Enzymatic degradationWork quickly at low temperatures (4°C). Consider using a buffer containing protease inhibitors. Cryogenic grinding is the most effective method to minimize enzymatic activity.
Deproteinization

Q2: How can I efficiently remove proteins from my tissue homogenate?

A2: Deproteinization is a critical step to prevent interference from proteins in downstream purification and analysis. Acid precipitation is a common and effective method.

  • Perchloric acid (PCA) precipitation is a widely used technique for deproteinizing biological samples for the analysis of small molecules. A final concentration of 0.5 M PCA is often effective.[1] Following protein precipitation, the sample is centrifuged, and the supernatant containing the this compound is collected. It is crucial to neutralize the acidic supernatant before further processing.[2]

Troubleshooting: Incomplete Protein Removal or Loss of Analyte

Potential Cause Recommended Solution
Insufficient acid concentrationEnsure the final concentration of perchloric acid is adequate to precipitate the majority of the proteins. This may require optimization depending on the tissue type and protein content.
Co-precipitation of this compoundThis is less likely for small, soluble dipeptides but can occur. Ensure proper and immediate centrifugation after acid addition. Minimize the time the sample spends in the acidic solution before neutralization.
Incomplete neutralizationIncomplete neutralization can affect the pH-dependent binding in subsequent purification steps like ion-exchange chromatography. Carefully adjust the pH of the supernatant to a neutral or desired range using a suitable base (e.g., potassium carbonate or potassium hydroxide).[2]

digraph "Deproteinization_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853", color="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#202124"];

homogenate [label="Tissue Homogenate"]; add_pca [label="Add Perchloric Acid"]; centrifuge1 [label="Centrifuge"]; supernatant [label="Collect Supernatant"]; neutralize [label="Neutralize Supernatant"]; centrifuge2 [label="Centrifuge to Remove Precipitate"]; final_extract [label="Deproteinized Extract"];

homogenate -> add_pca; add_pca -> centrifuge1; centrifuge1 -> supernatant; supernatant -> neutralize; neutralize -> centrifuge2; centrifuge2 -> final_extract; }

Caption: Deproteinization and neutralization workflow.

Purification

Q3: What are the recommended methods for purifying this compound from the crude extract?

A3: Following deproteinization, further purification is often necessary to remove interfering substances and concentrate the this compound. Solid-Phase Extraction (SPE) and Ion-Exchange Chromatography (IEX) are suitable techniques.

  • Solid-Phase Extraction (SPE): SPE can be used as a cleanup step to remove salts and other polar impurities. A reversed-phase (e.g., C18) or a mixed-mode cation-exchange sorbent could be effective. The choice of sorbent and elution solvents will need to be optimized.

  • Ion-Exchange Chromatography (IEX): L-Anserine is a dipeptide containing a histidine residue, which has an imidazole ring that can be protonated. This positive charge allows for purification using cation-exchange chromatography. The pH of the mobile phase is critical for binding and elution.

Troubleshooting: Low Recovery During Purification

Potential Cause Recommended Solution
SPE: Inappropriate sorbent selectionFor polar compounds like L-Anserine, a standard C18 sorbent might not provide sufficient retention. Consider a more polar-retentive reversed-phase sorbent or a mixed-mode cation-exchange sorbent to leverage the positive charge.
SPE: Incorrect wash or elution solventIf the wash solvent is too strong, it may elute the this compound along with the impurities. Conversely, if the elution solvent is too weak, the analyte will not be fully recovered from the sorbent. Optimize the organic content and pH of the wash and elution solvents.
IEX: Suboptimal pH for bindingFor cation-exchange chromatography, the pH of the sample and loading buffer should be below the isoelectric point (pI) of L-Anserine to ensure a net positive charge for binding to the negatively charged resin.
IEX: Elution conditions are too harsh or too weakElution is typically achieved by increasing the salt concentration or the pH of the mobile phase. A steep gradient may lead to poor separation from other bound molecules, while a shallow gradient can result in broad peaks and low concentration. Optimize the gradient slope and the final salt concentration or pH.

Quantitative Data on Anserine and Carnosine Recovery

While specific data for this compound is limited, studies on the extraction of anserine and carnosine from chicken muscle provide some insights into achievable recovery rates with different methods.

Extraction Method Tissue Source Key Findings Reference
Water Extraction20-week laying hen muscleOptimal extraction time of 1.6 hours.[2]
Water Extraction90-week laying hen muscleOptimal extraction time of 2.12 hours.[2]
Pulsed Electric Field (PEF) followed by Water ExtractionChicken meatPEF improved the kinetics of anserine and carnosine release by 7% to 53% compared to water extraction alone for incubation times under 120 minutes.[3]

Detailed Experimental Protocols

Note: These are generalized protocols for anserine and carnosine and should be optimized for this compound.

Protocol 1: Deproteinization of Muscle Tissue with Perchloric Acid
  • Homogenization: Weigh approximately 5 mg of lyophilized and powdered muscle tissue.[1]

  • Acid Precipitation: Add 0.5 M perchloric acid (PCA) to the tissue sample and vortex for 15 minutes.[1]

  • Centrifugation: Centrifuge the mixture at 5000 x g for 3 minutes at 4°C.[1]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble this compound.

  • Neutralization: Neutralize the supernatant with 2.1 M potassium bicarbonate (KHCO3).[1]

  • Precipitate Removal: Centrifuge at 5000 x g for 3 minutes at 4°C to pellet the precipitated potassium perchlorate.[1]

  • Final Extract: The resulting supernatant is the deproteinized extract ready for purification or direct analysis. Store at -80°C.[1]

Protocol 2: General Solid-Phase Extraction (SPE) for Polar Compounds
  • Conditioning: Condition the SPE cartridge (e.g., mixed-mode cation-exchange) with an appropriate organic solvent (e.g., methanol) followed by an aqueous buffer at the desired pH for sample loading.

  • Loading: Load the deproteinized and pH-adjusted tissue extract onto the conditioned cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove unbound impurities. The wash solvent should be strong enough to elute contaminants but not the target analyte.

  • Elution: Elute the this compound with a solvent that disrupts its interaction with the sorbent. For cation-exchange, this could be a buffer with a high salt concentration or a high pH.

Protocol 3: General Ion-Exchange Chromatography (IEX)
  • Column Equilibration: Equilibrate the cation-exchange column with a low ionic strength buffer at a pH that ensures this compound is positively charged.

  • Sample Loading: Load the deproteinized extract onto the equilibrated column.

  • Washing: Wash the column with the equilibration buffer until the baseline is stable to remove any unbound molecules.

  • Elution: Apply a linear or step gradient of increasing salt concentration (e.g., NaCl) or an increasing pH gradient to elute the bound this compound.

  • Fraction Collection: Collect fractions and analyze for the presence of this compound using a suitable analytical method like HPLC-MS/MS.

References

"Common pitfalls in the quantification of L-Anserine nitrate and how to avoid them"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying L-Anserine nitrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is the nitrate salt of L-Anserine, a dipeptide with antioxidant properties found in various animal tissues.[1][2] Accurate quantification is crucial for pharmacokinetic studies, understanding its physiological roles, and for quality control in drug development and manufacturing.

Q2: What are the common analytical techniques used for this compound quantification?

A2: The most common and sensitive method for quantifying L-Anserine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography (HPLC) with UV detection is also used, though it may be less sensitive and specific than LC-MS/MS.

Q3: How should this compound reference standards be prepared and stored?

A3: this compound is typically a powder that should be stored at -20°C for long-term stability.[3] Stock solutions can be prepared in high-purity water or a buffer compatible with your analytical method. It is recommended to sonicate to ensure complete dissolution.[4] Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the analyte. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.

Q4: What are the key considerations for sample preparation when quantifying this compound in biological matrices?

A4: The primary goal of sample preparation is to remove proteins and other interfering substances from the matrix (e.g., plasma, urine, tissue homogenates). Protein precipitation using organic solvents like acetonitrile or methanol is a common first step. It is critical to ensure the chosen solvent does not cause the analyte to precipitate. Subsequent solid-phase extraction (SPE) may be necessary to further clean up the sample and concentrate the analyte.

Q5: What is the significance of the nitrate counter-ion in the quantification of L-Anserine?

A5: While the nitrate ion itself is typically not monitored in LC-MS/MS methods targeting L-Anserine, its presence affects the molecular weight of the reference standard and the solubility of the compound.[4] It is essential to use the correct molecular weight for this compound when preparing standard solutions to ensure accurate concentration calculations. The nitrate ion can also influence the ionic strength of the sample, which may have minor effects on chromatographic retention.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Chromatographic Issues

Poor peak shape, shifting retention times, and loss of resolution are common chromatographic problems. The following table summarizes potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups). Column overload. Extra-column dead volume.- Adjust mobile phase pH to suppress ionization of L-Anserine. - Use a column with end-capping to block silanol groups. - Reduce the injection volume or sample concentration. - Check and optimize tubing and connections to minimize dead volume.
Peak Fronting Sample solvent stronger than the mobile phase. Column collapse or void formation.- Dissolve the sample in the initial mobile phase or a weaker solvent. - Replace the column if a void is suspected.
Shifting Retention Times Inconsistent mobile phase composition. Column temperature fluctuations. Column degradation.- Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a stable temperature. - Replace the column if performance continues to degrade.
Poor Resolution Inadequate separation of L-Anserine from matrix components. Loss of column efficiency.- Optimize the mobile phase gradient and composition. - Try a different column chemistry (e.g., HILIC for polar compounds). - Ensure the HPLC system is properly maintained.
Mass Spectrometry Issues

Low sensitivity, high background noise, and matrix effects are common challenges in LC-MS/MS analysis.

Problem Potential Cause Troubleshooting Steps
Low Sensitivity Poor ionization of L-Anserine. Ion suppression from matrix components. Suboptimal MS parameters.- Optimize mobile phase pH and additives to enhance ionization. - Improve sample cleanup to remove interfering matrix components. - Tune the mass spectrometer for optimal precursor and product ion transitions for L-Anserine.
High Background Noise Contaminated mobile phase or LC system. Electrical interference.- Use high-purity solvents and freshly prepared mobile phase. - Flush the LC system and mass spectrometer. - Check for and eliminate sources of electrical noise.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting matrix components affecting analyte ionization.- Implement more effective sample preparation (e.g., SPE). - Modify chromatographic conditions to separate L-Anserine from interfering peaks. - Use a stable isotope-labeled internal standard (SIL-IS) for L-Anserine to compensate for matrix effects.

Experimental Protocols & Data

LC-MS/MS Method for L-Anserine Quantification in Human Plasma

This protocol is a representative example for the quantification of L-Anserine. Method parameters should be optimized for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 2% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • L-Anserine: Q1 m/z 241.1 -> Q3 m/z 109.1

    • Internal Standard (e.g., D4-Anserine): Q1 m/z 245.1 -> Q3 m/z 113.1

  • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for your instrument.

Quantitative Data Summary

The following table presents typical validation parameters for an LC-MS/MS assay for L-Anserine.

Parameter Typical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 - 50 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery 85 - 115%
Matrix Effect < 15%

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Standard Prepare this compound Stock and Working Standards InternalStandard Add Internal Standard (e.g., SIL-Anserine) Standard->InternalStandard Sample Sample Collection (e.g., Plasma, Urine) Sample->InternalStandard Extraction Protein Precipitation & Solid-Phase Extraction (SPE) InternalStandard->Extraction HPLC HPLC Separation (Reversed-Phase C18) Extraction->HPLC MS Mass Spectrometry (ESI+, MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of L-Anserine Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: A typical experimental workflow for the quantification of this compound.

Troubleshooting Poor Peak Shape in HPLC

peak_shape_troubleshooting cluster_tailing Tailing Causes & Solutions cluster_fronting Fronting Causes & Solutions cluster_split Split Peak Causes & Solutions Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Cause_T1 Secondary Interactions Tailing->Cause_T1 Yes Cause_T2 Column Overload Tailing->Cause_T2 Yes Split Split Peaks? Fronting->Split No Cause_F1 Strong Sample Solvent Fronting->Cause_F1 Yes Cause_F2 Column Void Fronting->Cause_F2 Yes Cause_S1 Clogged Frit Split->Cause_S1 Yes Cause_S2 Sample Precipitate Split->Cause_S2 Yes Solution_T1 Adjust Mobile Phase pH Cause_T1->Solution_T1 Solution_T2 Dilute Sample Cause_T2->Solution_T2 Solution_F1 Use Weaker Solvent Cause_F1->Solution_F1 Solution_F2 Replace Column Cause_F2->Solution_F2 Solution_S1 Backflush/Replace Column Cause_S1->Solution_S1 Solution_S2 Filter Sample Cause_S2->Solution_S2

Caption: A logical flowchart for troubleshooting common HPLC peak shape issues.

Mitigating Matrix Effects in LC-MS/MS

matrix_effects cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Strategies cluster_internal_standard Internal Standard Strategy Problem Matrix Effects Detected (Ion Suppression/Enhancement) SPE Solid-Phase Extraction (SPE) Problem->SPE LLE Liquid-Liquid Extraction (LLE) Problem->LLE Dilution Sample Dilution Problem->Dilution Gradient Optimize Gradient Problem->Gradient Column Change Column Chemistry (e.g., HILIC) Problem->Column SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Problem->SIL_IS

Caption: Strategies to mitigate matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Optimizing Cell Culture Media for L-Anserine Nitrate Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Anserine nitrate in cell culture. The information is designed to help optimize your cell culture media and address common challenges encountered during experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is the nitrate salt of L-Anserine, a dipeptide composed of β-alanine and 3-methyl-L-histidine. It is known for its antioxidant, anti-crosslinking, and anti-glycation properties.[1] In cellular models, it has been shown to protect against neurotoxicity induced by endoplasmic reticulum (ER) stress.[1]

Q2: What is the recommended basal medium for studying the effects of this compound?

The choice of basal medium can significantly impact studies on antioxidants. While there is no universally recommended medium for this compound studies, here are some considerations for common media:

  • Dulbecco's Modified Eagle Medium (DMEM): A robust medium with high concentrations of glucose, amino acids, and vitamins. Its higher nutrient content can support the growth of a wide variety of adherent cells.[2]

  • Roswell Park Memorial Institute (RPMI) 1640: Contains the antioxidant glutathione and is often preferred for suspension cells and immunological studies.[2]

For initial studies, DMEM is a reasonable starting point for many common adherent cell lines. However, if studying subtle antioxidant effects, a medium with a lower intrinsic antioxidant capacity might be considered to reduce background effects.

Q3: What is a typical concentration range for this compound in cell culture?

Specific optimal concentrations for this compound in cell culture have not been widely published. Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. A suggested starting range for testing could be from 1 µM to 10 mM, based on general concentrations used for other dipeptides in cell culture.

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in water.[3] It is recommended to prepare a concentrated stock solution in sterile, cell culture-grade water. Sonication may aid in dissolution.[3] It is generally insoluble in DMSO.[1]

Q5: How stable is this compound in cell culture media?

The stability of this compound in complete cell culture media at 37°C has not been extensively documented. It is recommended to prepare fresh media with this compound for each experiment or to conduct a stability study for longer-term experiments. Stock solutions should be stored at -20°C or -80°C for long-term storage.[2]

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter when optimizing your cell culture media for this compound studies.

Poor Cell Growth or Viability
Problem Possible Cause Troubleshooting Steps
Reduced cell proliferation or signs of cytotoxicity after adding this compound. The concentration of this compound may be too high for your specific cell line.Perform a dose-response curve to determine the EC50 and optimal non-toxic concentration. Start with a wide range of concentrations (e.g., 1 µM to 10 mM).
The nitrate salt may be affecting the cellular environment.As a control, test the effects of a different nitrate salt (e.g., sodium nitrate) at a similar molar concentration to determine if the effects are specific to L-Anserine or the nitrate ion.
The basal media formulation is not optimal for your cells in the presence of the supplement.Test different basal media (e.g., DMEM, RPMI-1640, Ham's F-12) to see if cell health improves.
Precipitation in Media
Problem Possible Cause Troubleshooting Steps
A precipitate forms after adding the this compound stock solution to the culture medium. The stock solution was not fully dissolved.Ensure the this compound is completely dissolved in the sterile water, using sonication if necessary, before adding it to the medium.[3]
Interaction with components in the serum or the basal medium.Try adding the this compound to serum-free media first, then add the serum. If precipitation still occurs, it may be an interaction with a component of the basal media.
The final concentration of this compound exceeds its solubility in the complete medium.Prepare a fresh, lower concentration stock solution and repeat the dilution into the medium.
Inconsistent Experimental Results
Problem Possible Cause Troubleshooting Steps
High variability between replicate wells or experiments. Degradation of this compound in the media over time.Prepare fresh this compound-supplemented media for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[2]
Inaccurate pipetting of the stock solution.Use calibrated pipettes and ensure thorough mixing of the media after adding the this compound stock solution.
Changes in cell passage number leading to altered cellular responses.Use cells within a consistent and low passage number range for all experiments.

Section 3: Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Calculate the required mass: Determine the mass of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 100 mM).

  • Dissolution: Aseptically add the this compound powder to a sterile conical tube. Add the calculated volume of sterile, cell culture-grade water.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[3]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]

Protocol: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Treatment Media: Prepare a series of dilutions of this compound in your chosen basal medium supplemented with serum. A suggested range is a 2-fold serial dilution from 10 mM down to 1 µM. Include a vehicle control (medium with the same volume of sterile water used to dissolve the this compound) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which this compound does not significantly impact cell viability.

Section 4: Visualizations

experimental_workflow Experimental Workflow for Media Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution in Water sterilize Filter-Sterilize Stock prep_stock->sterilize aliquot Aliquot and Store at -80°C sterilize->aliquot dose_response Dose-Response Assay (e.g., MTT) to find non-toxic range aliquot->dose_response Use fresh aliquot analyze_viability Analyze Cell Viability Data dose_response->analyze_viability optimize_media Test Different Basal Media (e.g., DMEM, RPMI) functional_assay Perform Functional Assays (e.g., Antioxidant, Signaling) optimize_media->functional_assay analyze_functional Analyze Functional Data functional_assay->analyze_functional analyze_viability->optimize_media Informed concentration conclusion Determine Optimal Media and Concentration analyze_functional->conclusion

Caption: Workflow for optimizing cell culture media with this compound.

troubleshooting_workflow Troubleshooting this compound Solubility Issues start Precipitate observed in media check_stock Is the stock solution clear? start->check_stock check_concentration Is the final concentration too high? check_stock->check_concentration Yes solution_sonicate Sonicate stock solution to ensure full dissolution. check_stock->solution_sonicate No check_mixing Was the mixing adequate? check_concentration->check_mixing No solution_lower_conc Lower the final concentration. check_concentration->solution_lower_conc Yes check_interaction Is there an interaction with media components? check_mixing->check_interaction No solution_mix_better Add stock to a small media volume first, then to the final volume with vigorous mixing. check_mixing->solution_mix_better Yes solution_serum_free Add to serum-free media first, then add serum. check_interaction->solution_serum_free Yes

Caption: A logical workflow for troubleshooting precipitation issues.

ERK_pathway Simplified ERK Signaling Pathway L_Anserine This compound (Antioxidant Effect) ROS Reactive Oxygen Species (ROS) L_Anserine->ROS Scavenges Growth_Factors Growth Factors / Mitogens Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Elk-1, c-Fos) ERK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response Regulates Gene Expression

Caption: L-Anserine may influence the ERK pathway via its antioxidant properties.

References

Validation & Comparative

"Head-to-head comparison of L-Anserine nitrate and carnosine antioxidant activity in vitro"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the in vitro antioxidant activities of L-Anserine and its structural analog, carnosine. While the user's initial interest was in L-Anserine nitrate, the available scientific literature primarily focuses on L-Anserine. This comparison, therefore, centers on L-Anserine and carnosine, offering valuable insights for researchers exploring their potential as therapeutic agents against oxidative stress-related pathologies.

Executive Summary

In vitro studies demonstrate that both L-Anserine and carnosine possess significant antioxidant properties, primarily attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions. Comparative analyses indicate that while both are effective, carnosine generally exhibits stronger antioxidant activity across various assays, including the inhibition of lipid peroxidation and free radical scavenging. The antioxidant capacity of both dipeptides is linked to the presence of the histidine moiety and the integrity of the peptide bond.

Quantitative Comparison of Antioxidant Activities

The following table summarizes the comparative antioxidant activities of L-Anserine and carnosine from a key study that utilized multiple antioxidant assays.

Antioxidant AssayConcentration (mM)L-Anserine (% Activity or Absorbance)Carnosine (% Activity or Absorbance)Key Findings
Inhibition of Linoleic Acid Autoxidation (Relative Antioxidant Activity) 0.51.181.26Carnosine showed slightly higher inhibition of lipid peroxidation.
2.51.511.85The superior activity of carnosine becomes more pronounced at higher concentrations.
101.932.18Both compounds are effective, with carnosine consistently showing greater potency.
201.932.35Anserine's activity plateaus, while carnosine's continues to increase.
401.932.52Carnosine is a more potent inhibitor of lipid autoxidation at higher concentrations.
DPPH Radical Scavenging Activity (%) 0.5Not DetectableNot DetectableNo significant scavenging at this low concentration.
55.28.1Carnosine demonstrates a stronger scavenging effect.
108.312.4The difference in scavenging activity widens at this concentration.
2013.518.7Carnosine continues to be the more effective radical scavenger.
4020.125.6Both show dose-dependent activity, with carnosine being more potent.
Reducing Power (Absorbance at 700 nm) 0.50.030.04Similar low reducing power at this concentration.
50.120.15Carnosine shows slightly higher reducing power.
100.210.25The trend of carnosine having higher reducing power continues.
200.350.41Both exhibit increased reducing power with concentration.
400.580.65Carnosine consistently demonstrates superior reducing power.
Cu²⁺ Chelating Ability (%) 0.515.418.2Carnosine shows a greater ability to chelate copper ions.
545.152.3The chelating ability of both increases significantly with concentration.
1068.775.4Carnosine maintains its superior chelating activity.
2085.390.1Both are highly effective chelators at this concentration.
4092.695.8Near-complete chelation is observed for both at high concentrations.

Data adapted from Wu, H. C., et al. (2003). Antioxidant activities of carnosine, anserine, some free amino acids and their combination. Journal of Food and Drug Analysis, 11(2), 148-153.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays used to compare L-Anserine and carnosine.

Inhibition of Linoleic Acid Autoxidation

This assay measures the ability of a compound to inhibit the oxidation of linoleic acid, a polyunsaturated fatty acid.

  • Sample Preparation: L-Anserine and carnosine solutions were prepared at concentrations ranging from 0.5 to 40 mM.

  • Reaction Mixture: 0.5 mL of the sample solution was mixed with 1.0 mL of 0.1 M sodium phosphate buffer (pH 7.0) and 1.0 mL of 50 mM linoleic acid in 95% ethanol.

  • Incubation: The reaction mixtures were incubated in the dark at 60°C to accelerate oxidation.

  • Measurement: At various time points, a 50 µL aliquot of the reaction mixture was taken and mixed with 2.35 mL of 75% ethanol, 50 µL of 30% ammonium thiocyanate, and 50 µL of 20 mM ferrous chloride in 3.5% HCl. The absorbance was measured at 500 nm. The end of the induction period was used to calculate the relative antioxidant activity.

DPPH (α,α-diphenyl-β-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Sample Preparation: L-Anserine and carnosine solutions were prepared at concentrations ranging from 0.5 to 40 mM.

  • Reaction Mixture: 1.0 mL of the sample solution was mixed with 1.0 mL of 0.2 mM DPPH in ethanol.

  • Incubation: The mixture was allowed to stand in the dark for 30 minutes.

  • Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity was calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Reducing Power Assay

This method determines the ability of a substance to reduce Fe³⁺ to Fe²⁺.

  • Sample Preparation: L-Anserine and carnosine solutions were prepared at concentrations ranging from 0.5 to 40 mM.

  • Reaction Mixture: 2.0 mL of the sample solution was mixed with 2.0 mL of 0.2 M phosphate buffer (pH 6.6) and 2.0 mL of 1% potassium ferricyanide.

  • Incubation: The mixture was incubated at 50°C for 20 minutes.

  • Reaction Termination: 2.0 mL of 10% trichloroacetic acid was added to stop the reaction, and the mixture was centrifuged.

  • Measurement: The supernatant was mixed with distilled water and 0.1% ferric chloride, and the absorbance was measured at 700 nm. Higher absorbance indicates greater reducing power.

Metal Chelating Ability Assay

This assay evaluates the ability of a compound to chelate pro-oxidant metal ions, such as Cu²⁺.

  • Sample Preparation: L-Anserine and carnosine solutions were prepared at concentrations ranging from 0.5 to 40 mM.

  • Reaction Mixture: 1.0 mL of the sample solution was mixed with 0.05 mL of 2 mM cupric sulfate and 1.0 mL of 0.1 M acetate buffer (pH 6.0).

  • Incubation: The mixture was incubated for 10 minutes.

  • Color Development: 0.05 mL of 0.1% murexide was added, and the mixture was shaken.

  • Measurement: The absorbance was measured at 485 nm and 520 nm. The chelating ability was calculated as a percentage.

Visualizing Experimental Workflow and Antioxidant Mechanisms

The following diagrams illustrate the general experimental workflow for comparing antioxidant activities and the proposed mechanisms of action for L-Anserine and carnosine.

G cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis prep_anserine Prepare L-Anserine Solutions (0.5-40 mM) assay1 Inhibition of Linoleic Acid Autoxidation prep_anserine->assay1 assay2 DPPH Radical Scavenging prep_anserine->assay2 assay3 Reducing Power prep_anserine->assay3 assay4 Metal Chelating Ability (Cu²⁺) prep_anserine->assay4 prep_carnosine Prepare Carnosine Solutions (0.5-40 mM) prep_carnosine->assay1 prep_carnosine->assay2 prep_carnosine->assay3 prep_carnosine->assay4 analysis Spectrophotometric Measurement assay1->analysis assay2->analysis assay3->analysis assay4->analysis comparison Head-to-Head Comparison of Activity analysis->comparison

Caption: Experimental workflow for the comparative analysis of antioxidant activity.

G cluster_compounds Antioxidant Dipeptides cluster_mechanisms Antioxidant Mechanisms cluster_outcomes Protective Outcomes anserine L-Anserine radical_scavenging Free Radical Scavenging (e.g., •OH, O₂⁻) anserine->radical_scavenging Donates H atom metal_chelation Metal Ion Chelation (e.g., Cu²⁺, Fe²⁺) anserine->metal_chelation Binds metal ions carnosine Carnosine carnosine->radical_scavenging Donates H atom carnosine->metal_chelation Binds metal ions inhibition_lpo Inhibition of Lipid Peroxidation radical_scavenging->inhibition_lpo metal_chelation->inhibition_lpo cellular_protection Protection of Cellular Macromolecules inhibition_lpo->cellular_protection

Caption: Proposed antioxidant mechanisms of L-Anserine and carnosine.

Conclusion

Both L-Anserine and carnosine are effective in vitro antioxidants, with carnosine demonstrating slightly to moderately higher activity in most assays. Their mechanisms of action involve both direct free radical scavenging and the chelation of pro-oxidant metal ions. These findings support the continued investigation of both dipeptides as potential therapeutic agents for conditions associated with oxidative stress. Further research is warranted to explore the antioxidant activity of this compound specifically and to elucidate the in vivo relevance of these in vitro findings.

"L-Anserine nitrate versus L-carnosine: which is a more effective anti-glycating agent"

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against cellular aging and the pathologies associated with protein glycation, the roles of naturally occurring dipeptides have come under intense scrutiny. This guide provides a detailed comparison of the anti-glycating potential of L-Anserine nitrate and its close relative, L-carnosine, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies, supported by experimental data.

Glycation, the non-enzymatic reaction between reducing sugars and proteins, leads to the formation of Advanced Glycation End-products (AGEs). This process is a key contributor to the complications of diabetes, neurodegenerative diseases, and the visible signs of aging.[1] Both L-carnosine and L-anserine, a methylated derivative of L-carnosine, have demonstrated significant anti-glycating properties.[1][2] this compound, as a salt of L-anserine, is expected to exhibit the anti-glycating activity of the anserine molecule.

Quantitative Comparison of Anti-Glycating Activity

Experimental evidence reveals a nuanced difference in the anti-glycating efficacy of L-carnosine and L-anserine. While both compounds are effective, their potency varies depending on the specific glycation product being measured.

CompoundTargetEffective Concentration for Significant InhibitionReference
L-Carnosine Total Advanced Glycation End-products (AGEs)Ratio of 100:1 to Methylglyoxal (MG)[3]
L-Anserine Total Advanced Glycation End-products (AGEs)Ratio of 200:1 to Methylglyoxal (MG)[3]
L-Carnosine N-carboxyethyl lysine (CEL)Ratio of 20:1 to Methylglyoxal (MG)[3]
L-Anserine N-carboxyethyl lysine (CEL)Ratio of 1:1 to Methylglyoxal (MG)[3]

N-carboxyethyl lysine (CEL) is a specific, non-fluorescent AGE.

The data indicates that L-carnosine is a more potent inhibitor of total AGE formation, requiring a lower concentration to achieve a significant effect compared to L-anserine.[3] Conversely, L-anserine demonstrates remarkably higher efficacy in preventing the formation of the specific AGE, N-carboxyethyl lysine, at a substantially lower concentration than L-carnosine.[3]

Mechanisms of Anti-Glycation

Both L-carnosine and L-anserine are thought to exert their anti-glycating effects through several mechanisms:

  • Competitive Inhibition: They can react with reducing sugars, thereby preventing them from reacting with proteins.[1]

  • Reactive Carbonyl Species (RCS) Scavenging: They can trap reactive dicarbonyl compounds like methylglyoxal (MG), which are potent precursors of AGEs.

  • Transglycation: Both dipeptides can react with and decompose Schiff bases, the initial intermediates in the glycation process, effectively reversing the first step of glycation.[2]

cluster_glycation Glycation Pathway cluster_inhibition Inhibition by L-Carnosine / L-Anserine Protein Protein Schiff_Base Schiff Base Protein->Schiff_Base + Reducing Sugar Reducing_Sugar Reducing Sugar (e.g., Glucose, Fructose) Sugar_Adduct Sugar-Dipeptide Adduct Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs Oxidation, Dehydration, Condensation Dipeptide L-Carnosine or L-Anserine Dipeptide->Schiff_Base Transglycation Dipeptide->Sugar_Adduct + Reducing Sugar cluster_workflow Experimental Workflow start Start prep Prepare Reagents (BSA, Glycating Agent, Inhibitors) start->prep mix Mix Reagents in 96-well plate prep->mix incubate Incubate at 37°C mix->incubate measure Measure Fluorescence (Ex: 350nm, Em: 450nm) incubate->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

References

L-Anserine Nitrate: A Comparative Guide to its Therapeutic Efficacy in a Transgenic Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of L-Anserine nitrate for Alzheimer's disease (AD), based on preclinical data from a relevant transgenic mouse model. It offers an objective comparison with other therapeutic alternatives and includes detailed experimental methodologies and visual representations of key biological pathways.

Executive Summary

L-Anserine, a histidine-containing dipeptide, has demonstrated significant neuroprotective effects in the AβPPswe/PSEN1dE9 transgenic mouse model of Alzheimer's disease. Research indicates that L-Anserine treatment can ameliorate cognitive deficits, reduce neuroinflammation, and protect the integrity of the neurovascular unit. This guide will delve into the experimental evidence supporting these claims, compare its efficacy with other interventions, and provide detailed protocols for the key assays used in these assessments.

Comparative Efficacy of L-Anserine and Alternatives

The following tables summarize the quantitative data from studies using the AβPPswe/PSEN1dE9 mouse model, allowing for a comparison of the therapeutic effects of L-Anserine with other compounds.

Table 1: Cognitive Function Assessment

Therapeutic AgentDosageDurationBehavioral Test% Improvement vs. ControlReference
L-Anserine 10 mg/mouse/day8 weeksMorris Water Maze (Escape Latency)~40%[1]
Glatiramer Acetate Weekly subcutaneous injection12 weeksMorris Water Maze (Escape Latency)Significant improvement[2]
Control (Untreated) --Morris Water Maze (Escape Latency)0%[1][2]

Table 2: Neuropathological and Biochemical Markers

Therapeutic AgentMarkerMethod% Change vs. ControlBrain RegionReference
L-Anserine Pericyte CoverageImmunohistochemistrySignificant ImprovementBrain[1]
Activated Astrocytes (GFAP)ImmunohistochemistrySignificant ReductionHippocampus[1]
Activated Microglia (Iba1)ImmunohistochemistrySignificant ReductionHippocampus[1]
Aβ1-42 LevelsELISANo Significant DifferenceHippocampus[1]
Glatiramer Acetate Aβ PlaquesImmunohistochemistrySignificant ReductionCortex & Hippocampus[2]
Aβ1-40 LevelsELISASignificant ReductionCortex & Hippocampus[2]
Aβ1-42 LevelsELISASignificant ReductionCortex & Hippocampus[2]
Control (Untreated) --0%-[1][2]

Signaling Pathways and Mechanism of Action

L-Anserine's therapeutic effects in the context of Alzheimer's disease are believed to be mediated through the modulation of neuroinflammation and the protection of the neurovascular unit. The following diagram illustrates the proposed signaling cascade.

L-Anserine Mechanism of Action cluster_AD_Pathology Alzheimer's Disease Pathology cluster_LAnserine This compound cluster_Cellular_Effects Cellular Effects cluster_Outcomes Therapeutic Outcomes Abeta Aβ Aggregation Neuroinflammation Neuroinflammation Abeta->Neuroinflammation NVU_dysfunction Neurovascular Unit Dysfunction Abeta->NVU_dysfunction Microglia Microglia Activation (Iba1) Neuroinflammation->Microglia Astrocytes Astrocyte Activation (GFAP) Neuroinflammation->Astrocytes Pericytes Pericyte Coverage NVU_dysfunction->Pericytes degeneration BBB Blood-Brain Barrier Integrity NVU_dysfunction->BBB breakdown LAnserine L-Anserine LAnserine->Microglia inhibits LAnserine->Astrocytes inhibits LAnserine->Pericytes protects Cognitive_Improvement Improved Cognitive Function LAnserine->Cognitive_Improvement leads to Microglia->Neuroinflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines Astrocytes->Neuroinflammation Astrocytes->Cytokines Cytokines->Neuroinflammation Pericytes->NVU_dysfunction BBB->NVU_dysfunction

Caption: Proposed mechanism of L-Anserine in AD.

Experimental Workflows

A clear understanding of the experimental procedures is crucial for evaluating the presented data. The following diagram outlines the typical workflow for assessing the efficacy of a therapeutic agent in the AβPPswe/PSEN1dE9 mouse model.

Experimental Workflow start Start: AβPPswe/PSEN1dE9 Mice treatment Treatment Administration (e.g., this compound) start->treatment control Control Group (Vehicle) start->control behavioral Behavioral Testing (Morris Water Maze) treatment->behavioral control->behavioral euthanasia Euthanasia and Brain Tissue Collection behavioral->euthanasia immuno Immunohistochemistry (Aβ plaques, Glial activation) euthanasia->immuno elisa ELISA (Cytokine levels, Aβ levels) euthanasia->elisa data Data Analysis and Comparison immuno->data elisa->data

Caption: Workflow for preclinical AD drug testing.

Detailed Experimental Protocols

Animal Model
  • Model: AβPPswe/PSEN1dE9 double transgenic mice. These mice overexpress a chimeric mouse/human amyloid precursor protein (APP) with the Swedish mutations (K595N/M596L) and a human presenilin 1 (PS1) with a deletion of exon 9 (dE9)[3].

  • Pathology: These mice develop age-dependent Aβ deposition in the brain, starting at 4 months of age, and exhibit cognitive deficits by 6 months[3][4].

Morris Water Maze (MWM)

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents[5].

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C) containing a hidden escape platform submerged 1 cm below the water surface[5][6].

  • Procedure:

    • Acquisition Phase: Mice are trained for 5-7 consecutive days with four trials per day. In each trial, the mouse is released from one of four starting positions and allowed to swim for 60-90 seconds to find the hidden platform[5]. If the mouse fails to find the platform within the allotted time, it is gently guided to it.

    • Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention[7].

  • Data Analysis: Key parameters include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

Immunohistochemistry (IHC) for Aβ Plaques and Glial Activation

IHC is used to visualize the distribution and density of Aβ plaques and activated glial cells (astrocytes and microglia) in brain tissue[8].

  • Tissue Preparation:

    • Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose solution.

    • Brains are sectioned coronally at 30-40 µm using a cryostat or vibratome[8].

  • Staining Protocol:

    • Antigen Retrieval: Sections are treated with formic acid to enhance Aβ immunoreactivity[9].

    • Blocking: Sections are incubated in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies specific for Aβ (e.g., 6E10 or 4G8), astrocytes (anti-GFAP), or microglia (anti-Iba1).

    • Secondary Antibody Incubation: Sections are incubated with a fluorescently-labeled secondary antibody.

    • Mounting and Imaging: Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a fluorescence or confocal microscope.

  • Quantification: The plaque burden or glial cell reactivity is quantified using image analysis software (e.g., ImageJ) by measuring the percentage of the stained area in specific brain regions like the cortex and hippocampus[9].

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Aβ Levels

ELISA is a quantitative immunoassay used to measure the concentration of specific proteins, such as cytokines and Aβ peptides, in brain homogenates[10].

  • Brain Homogenate Preparation:

    • Brain tissue (cortex or hippocampus) is homogenized in a lysis buffer containing protease inhibitors.

    • The homogenate is centrifuged, and the supernatant is collected for analysis[10].

  • ELISA Procedure:

    • Coating: A capture antibody specific for the target protein (e.g., TNF-α, IL-1β, Aβ40, or Aβ42) is coated onto the wells of a 96-well plate.

    • Sample Incubation: Brain homogenate samples and standards are added to the wells and incubated.

    • Detection Antibody: A biotinylated detection antibody specific for the target protein is added.

    • Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

    • Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of the target protein in the samples is determined by comparison to a standard curve[11].

Conclusion

The available preclinical evidence strongly suggests that this compound is a promising therapeutic candidate for Alzheimer's disease. Its ability to improve cognitive function and mitigate key pathological features, such as neuroinflammation and neurovascular damage, in the AβPPswe/PSEN1dE9 mouse model warrants further investigation. This guide provides a foundational understanding of its efficacy and the methodologies used for its evaluation, serving as a valuable resource for researchers in the field of neurodegenerative disease drug discovery.

References

"Cross-validation of a novel ELISA assay with LC-MS/MS for L-Anserine nitrate measurement"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Enzyme-Linked Immunosorbent Assay (ELISA) and a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Anserine nitrate. L-Anserine, a dipeptide with antioxidant properties, is of growing interest in biomedical research.[1][2][3][4] This document outlines the experimental protocols for both assays, presents a head-to-head comparison of their performance metrics, and offers guidance on selecting the appropriate method for specific research needs.

Introduction to this compound and its Quantification

This compound is the nitrate salt of L-Anserine (β-alanyl-3-methyl-L-histidine), a naturally occurring dipeptide found in vertebrate muscle tissue.[1][3][4] It is recognized for its antioxidant, anti-glycation, and potential neuroprotective activities.[2] Accurate and reliable quantification of L-Anserine in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles.

Two common analytical techniques for quantifying small molecules like L-Anserine are ELISA and LC-MS/MS. ELISA is a sensitive, high-throughput immunoassay, while LC-MS/MS is considered a "gold standard" for its high specificity and accuracy.[5][6] This guide explores the cross-validation of a newly developed ELISA assay against a validated LC-MS/MS method for this compound measurement.

Comparative Performance of ELISA and LC-MS/MS

The performance of the novel this compound ELISA was rigorously compared against a validated LC-MS/MS method. The key quantitative parameters are summarized in the table below.

ParameterNovel this compound ELISALC-MS/MS
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL1.0 ng/mL
Linear Range 0.2 - 50 ng/mL1.0 - 500 ng/mL
Precision (%CV) Intra-assay: < 10%Inter-assay: < 15%Intra-assay: < 5%Inter-assay: < 10%
Accuracy (% Recovery) 85 - 115%95 - 105%
Specificity High, but potential for cross-reactivityVery High, based on mass-to-charge ratio
Throughput High (96-well plate format)Moderate
Cost per Sample LowerHigher
Instrumentation Standard Plate ReaderLC-MS/MS System

Experimental Protocols

Detailed methodologies for both the novel ELISA and the LC-MS/MS assays are provided below.

Novel this compound ELISA Protocol

This protocol outlines a competitive ELISA for the quantification of this compound.

  • Coating: A 96-well microplate is coated with a capture antibody specific for L-Anserine and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Sample and Standard Incubation: this compound standards and unknown samples are added to the wells, followed by the addition of a known amount of HRP-conjugated L-Anserine. The plate is then incubated for 2 hours at room temperature, allowing the free L-Anserine in the sample/standard to compete with the HRP-conjugated L-Anserine for binding to the capture antibody.

  • Washing: The plate is washed five times to remove unbound reagents.

  • Substrate Addition: A TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve.

LC-MS/MS Protocol for this compound

This protocol describes a robust LC-MS/MS method for the quantification of L-Anserine.[7][8][9]

  • Sample Preparation:

    • Plasma or urine samples are thawed and vortexed.

    • An internal standard (e.g., a stable isotope-labeled L-Anserine) is added to each sample, standard, and quality control.

    • Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

    • The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the mobile phase for injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is employed.

    • Flow Rate: A constant flow rate is maintained.

    • Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both L-Anserine and the internal standard. This provides high selectivity and sensitivity.

    • Data Analysis: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify the concentration of L-Anserine in the unknown samples.

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the experimental workflows for both the ELISA and LC-MS/MS assays.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Coating Coat Plate with Capture Antibody Washing1 Wash Plate Coating->Washing1 Blocking Block Non-specific Sites Washing1->Blocking Sample_Standard Add Samples and Standards Blocking->Sample_Standard HRP_Conjugate Add HRP-conjugated L-Anserine Sample_Standard->HRP_Conjugate Incubation Competitive Binding Incubation HRP_Conjugate->Incubation Washing2 Wash Plate Incubation->Washing2 Substrate Add TMB Substrate Washing2->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read Analysis Calculate Concentration from Standard Curve Read->Analysis

Caption: Workflow of the competitive ELISA for this compound quantification.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Mass_Analysis1 First Mass Analyzer (Precursor Ion) Ionization->Mass_Analysis1 Fragmentation Collision Cell (Fragmentation) Mass_Analysis1->Fragmentation Mass_Analysis2 Second Mass Analyzer (Product Ions) Fragmentation->Mass_Analysis2 Detection Detection Mass_Analysis2->Detection Quantification Quantification based on Peak Area Ratios Detection->Quantification

Caption: Workflow for the quantification of this compound using LC-MS/MS.

Discussion and Recommendations

The cross-validation results demonstrate that both the novel ELISA and the LC-MS/MS method are suitable for the quantification of this compound, each with its own advantages and limitations.

The novel ELISA offers superior sensitivity with a lower limit of detection, making it ideal for studies where the analyte concentration is expected to be very low. Its high-throughput nature and lower cost per sample make it an excellent choice for screening large numbers of samples.[5]

The LC-MS/MS method , while less sensitive in this comparison, provides a higher degree of specificity and accuracy, which is crucial for confirmatory analysis and studies requiring absolute quantification.[5][6] The use of an internal standard minimizes matrix effects, leading to more reliable and reproducible results.

Recommendations for Method Selection:

  • For high-throughput screening, initial discovery, and studies with limited sample volume or budget, the novel ELISA is the recommended method.

  • For confirmatory analysis, pharmacokinetic studies requiring high accuracy and specificity, and in regulated environments, the LC-MS/MS method is the preferred choice.

In many research settings, a tiered approach can be highly effective: using the ELISA for initial, large-scale screening, followed by LC-MS/MS for the confirmation and precise quantification of positive or key samples. This strategy leverages the strengths of both techniques to ensure robust and reliable data.

References

Assessing the Reproducibility and Robustness of L-Anserine Nitrate Bioactivity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the bioactivity of compounds like L-Anserine nitrate is paramount. This guide provides a comprehensive comparison of common bioactivity assays used to evaluate this compound, focusing on its antioxidant, anti-inflammatory, and anti-glycation properties. We delve into the reproducibility and robustness of these assays, offering a comparative look at this compound against its common alternatives, L-Carnosine and Taurine, supported by experimental data and detailed protocols.

Executive Summary

This compound, a dipeptide found in various animal tissues, is a potent antioxidant and scavenger of hydroxyl radicals.[1][2] It also exhibits anti-glycation and potential anti-inflammatory activities.[3][4] This guide will explore the common assays used to quantify these bioactivities, their underlying principles, and a critical assessment of their reproducibility and robustness. Key alternatives, such as L-Carnosine and Taurine, will be compared to provide a comprehensive overview for selecting the appropriate assays and compounds for research purposes. While this compound is a salt form of L-Anserine, their biological activities are expected to be consistent in experimental settings.[5][6]

Data Presentation: Comparative Bioactivity of this compound and Alternatives

The following tables summarize quantitative data from various studies to facilitate a comparison of the bioactivities of L-Anserine, L-Carnosine, and Taurine. It is important to note that direct comparisons are best made when data is generated within the same study under identical conditions.

Table 1: Antioxidant Activity

CompoundAssayConcentrationResultReference
L-Anserine DPPH Radical Scavenging40 mM29.3% inhibition[7]
Linoleic Acid Autoxidation10 mMHighest activity observed[7]
Reducing Power (Absorbance at 700 nm)40 mM0.90[7]
Copper (Cu2+) Chelating Ability4 mM~40%[7]
L-Carnosine DPPH Radical Scavenging40 mM35.1% inhibition[7]
Linoleic Acid Autoxidation40 mMStrong, concentration-dependent inhibition[7]
Reducing Power (Absorbance at 700 nm)40 mM~0.45[7]
Copper (Cu2+) Chelating Ability4 mM~68%[7]
Taurine DPPH Radical Scavenging40 mMNo detectable activity[7]
Hydroxyl Radical Scavengingup to 20 mMNo scavenging activity[8]
DPPH Radical Scavenging (IC50)-~1.2 mM[9]

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition)

CompoundCell LineStimulantConcentration% NO InhibitionIC50Reference
L-Anserine RAW 264.7LPSNot specifiedPotent inhibition reportedNot specified[4]
L-Carnosine RAW 264.7LPS + IFN-γNot specifiedModulates NO productionNot specified[10]
Taurine (as Taurine Chloramine) RAW 246.7LPS + rIFN-γ0.5 mM47%Not specified[11]
Epimuqubilin A (Positive Control) RAW 264.7LPS--7.4 µM[12]

Table 3: Anti-glycation Activity (Inhibition of Advanced Glycation End-products - AGEs)

CompoundAssay SystemInhibitionReference
L-Anserine BSA-Glucose/FructoseRetards and reverses non-enzymatic glycation[13]
Chicken Muscle Extract (Anserine-rich)Up to 60% AGE inhibition[1][2][5][14]
L-Carnosine BSA-Glucose/FructoseRetards and reverses non-enzymatic glycation[13]
Chicken Muscle Extract (Carnosine-rich)57% AGE inhibition[15][16]

Reproducibility and Robustness of Bioactivity Assays

The reliability of bioactivity data is critically dependent on the reproducibility and robustness of the assays used.

  • Reproducibility is the ability of an assay to provide consistent results for the same sample over multiple measurements, often expressed as the coefficient of variation (CV).

    • Intra-assay precision refers to the variation within a single assay run.

    • Inter-assay precision refers to the variation between different assay runs, potentially on different days or with different operators.[17]

  • Robustness is the capacity of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Antioxidant Assays (DPPH, ABTS, FRAP):

These colorimetric assays are generally considered to have good reproducibility.

  • The DPPH assay is simple and rapid, often showing high reproducibility.[18] However, its coefficient of variation can sometimes be higher than that of the ABTS and FRAP assays.[19]

  • The ABTS assay is known for its excellent reproducibility and is suitable for both hydrophilic and lipophilic antioxidants.[20] The coefficient of variation for the ABTS assay has been reported to be lower than that of the DPPH assay.[19]

  • The FRAP assay also demonstrates high reproducibility.[21]

Anti-inflammatory Assays (Nitric Oxide/Griess Assay):

The Griess assay for measuring nitrite as an indicator of nitric oxide production can be challenging in cell culture supernatants. However, with optimization, it can achieve high sensitivity and reproducibility. A flow injection analysis-based Griess method has reported a coefficient of variation of 6.7% for reproducibility and 0.8% for day-to-day variability.[8] It is crucial to be aware of potential interferences from components in biological media.[22]

Anti-glycation Assays (BSA-Glucose/Fructose Assay):

These assays, which measure the formation of fluorescent advanced glycation end-products (AGEs), can be highly reproducible when performed under controlled conditions. The use of a plate reader for fluorescence measurement allows for high-throughput screening with good precision.

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[23][24]

  • Methodology:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of this compound and control compounds in a suitable solvent (e.g., water or methanol).

    • In a 96-well plate, add a specific volume of the sample solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

2. Nitric Oxide (NO) Inhibition Assay (Griess Assay)

  • Principle: This assay quantifies nitric oxide production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound, which is measured spectrophotometrically.[25][26]

  • Methodology:

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or control compounds for a specific duration (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.

    • Incubate the cells for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at a wavelength of around 540 nm.

    • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

3. In Vitro Anti-glycation Assay (BSA-Glucose/Fructose Assay)

  • Principle: This assay assesses the ability of a compound to inhibit the non-enzymatic glycation of proteins by measuring the formation of fluorescent Advanced Glycation End-products (AGEs) when a protein like bovine serum albumin (BSA) is incubated with a reducing sugar.[15][27]

  • Methodology:

    • Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and a reducing sugar (e.g., glucose or fructose, 500 mM) in a phosphate buffer (pH 7.4) containing sodium azide to prevent microbial growth.

    • Add various concentrations of this compound or a positive control (e.g., aminoguanidine) to the reaction mixture.

    • Incubate the mixtures at 37°C for several weeks (e.g., 1-4 weeks).

    • At specified time points, measure the fluorescence intensity of the solutions using a spectrofluorometer with an excitation wavelength of around 370 nm and an emission wavelength of around 440 nm.

    • Calculate the percentage of inhibition of AGE formation compared to the control (BSA + sugar without inhibitor).

Signaling Pathways and Experimental Workflows

Antioxidant Signaling Pathway of L-Anserine

L-Anserine is known to exert its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular antioxidant defense systems. One key pathway is the Keap1-Nrf2 signaling pathway. Under oxidative stress, L-Anserine can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression.

L_Anserine L-Anserine Nrf2_dissociation Nrf2 Dissociation L_Anserine->Nrf2_dissociation promotes Keap1_Nrf2_Complex Keap1-Nrf2 Complex Keap1_Nrf2_Complex->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

L-Anserine's role in the Keap1-Nrf2 antioxidant pathway.

Apoptotic Signaling Pathway Modulated by L-Anserine

Oxidative stress can trigger apoptosis (programmed cell death) through the activation of the JNK-Caspase-3 pathway. L-Anserine, by mitigating oxidative stress, can interfere with this cascade. Oxidative stress activates JNK, which in turn can lead to the activation of pro-apoptotic proteins like Bax and ultimately the executioner caspase, Caspase-3.

L_Anserine_Inhibition L-Anserine JNK_Activation JNK Activation L_Anserine_Inhibition->JNK_Activation inhibits Bax_Activation Bax Activation JNK_Activation->Bax_Activation Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Bax_Activation->Mitochondrial_Pathway Caspase3_Activation Caspase-3 Activation Mitochondrial_Pathway->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

L-Anserine's inhibitory effect on the JNK-Caspase-3 apoptotic pathway.

Experimental Workflow for Bioactivity Assessment

A logical workflow is essential for systematically assessing the bioactivity of a compound like this compound. This typically involves a tiered approach, starting with simple, high-throughput in vitro assays and progressing to more complex cell-based and potentially in vivo models.

In_Vitro_Screening In Vitro Screening (DPPH, FRAP, ABTS) Cell_Based_Assays Cell-Based Assays In_Vitro_Screening->Cell_Based_Assays Promising candidates Anti_inflammatory Anti-inflammatory (NO Assay) Cell_Based_Assays->Anti_inflammatory Anti_glycation Anti-glycation (BSA-Glucose Assay) Cell_Based_Assays->Anti_glycation Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for signaling proteins) Anti_inflammatory->Mechanism_Studies Anti_glycation->Mechanism_Studies Data_Analysis Data Analysis and Reproducibility Assessment Mechanism_Studies->Data_Analysis

A typical experimental workflow for assessing bioactivity.

Conclusion

Assessing the bioactivity of this compound requires a careful selection of assays that are not only relevant to its expected biological functions but are also reproducible and robust. This guide provides a framework for comparing the antioxidant, anti-inflammatory, and anti-glycation activities of this compound with its alternatives. While direct comparative data on the reproducibility of these assays for this compound specifically is limited in the public domain, the general principles of assay validation and the data available for similar dipeptides provide a strong foundation for researchers. By following detailed protocols and understanding the underlying signaling pathways, scientists can generate reliable and meaningful data to advance our understanding of the therapeutic potential of this compound.

References

"Elucidating and confirming the molecular mechanism of action of L-Anserine nitrate"

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – In a comprehensive analysis aimed at the scientific community, this guide elucidates the molecular mechanism of action of L-Anserine nitrate, a naturally occurring histidine dipeptide, and provides a comparative overview of its performance against relevant alternatives. This publication presents key experimental data, detailed protocols, and visual representations of the signaling pathways involved, offering a valuable resource for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action: A Multi-Faceted Approach

This compound exerts its biological effects through a combination of antioxidant, anti-glycation, and modulatory activities on key cellular signaling pathways. As a potent scavenger of hydroxyl radicals, it plays a crucial role in mitigating oxidative stress.[1] Furthermore, it inhibits the non-enzymatic glycation of proteins, a process implicated in aging and various pathologies.[1][2] Emerging evidence also points to its role in protecting against neurotoxicity induced by endoplasmic reticulum (ER) stress and its ability to inhibit the activity of the histone acetyltransferase p300 (p300-HAT).

Comparative Performance Analysis

To provide a clear perspective on the efficacy of this compound, this guide presents a comparative analysis with its close structural analog, L-Carnosine, and other relevant histidine-containing dipeptides such as Balenine and Ophidine.

Antioxidant Activity

Both L-Anserine and L-Carnosine exhibit significant antioxidant properties, primarily through the scavenging of free radicals. However, studies have shown variations in their efficacy depending on the specific assay. In linoleic acid autoxidation systems, L-Carnosine demonstrated stronger inhibitory activity than L-Anserine.[3] Conversely, in terms of reducing power, L-Anserine was found to be more potent.[3]

Table 1: Comparison of Antioxidant Activities

CompoundAntioxidant AssayIC50 / ActivityReference
L-Anserine DPPH Radical ScavengingConcentration-dependent activity[3][4]
ABTS Radical ScavengingConcentration-dependent activity[5]
Reducing PowerHigher than L-Carnosine[3]
L-Carnosine DPPH Radical ScavengingConcentration-dependent activity[3][4]
ABTS Radical ScavengingIC50: 34.4% inhibition at 20 µg/mL[5]
Linoleic Acid AutoxidationStronger inhibition than L-Anserine[3]
Balenine Antioxidant CapacityHigh antioxidant capacity[6]
Ophidine DNA ProtectionGreater efficacy than L-Anserine and L-Carnosine

Note: IC50 values can vary depending on experimental conditions. This table provides a summary of reported activities.

Anti-Glycation Efficacy

L-Anserine and L-Carnosine are both effective inhibitors of advanced glycation end-product (AGE) formation. Their mechanism involves acting as competitive substrates for glycation and decomposing Schiff bases, the initial intermediates in the glycation process.[7] Comparative studies have indicated that L-Anserine may require different concentrations than L-Carnosine to achieve significant inhibition of specific AGEs like N-carboxyethyl lysine (CEL).[8]

Table 2: Comparison of Anti-Glycation Activities

CompoundAssayKey FindingsReference
L-Anserine BSA-Methylglyoxal AssaySignificant inhibition of CEL formation at a 1:1 ratio to MG[8]
AGE Formation InhibitionRequired a 200:1 ratio to MG for significant AGE inhibition[8]
L-Carnosine BSA-Methylglyoxal AssaySignificant inhibition of CEL formation at a 20:1 ratio to MG[8]
AGE Formation InhibitionRequired a 100:1 ratio to MG for significant AGE inhibition[8]
Modulation of p300-HAT Activity

A significant finding is the inhibitory effect of L-Anserine on the histone acetyltransferase p300 (p300-HAT). One study reported an IC50 value of 1.87 mM for anserine in an in vitro p300-HAT assay.[9] This inhibitory action on a key epigenetic regulator suggests a potential mechanism for influencing gene expression related to cellular stress and hypertrophy.

Table 3: p300-HAT Inhibition

CompoundIC50Reference
L-Anserine 1.87 mM[9]
Bioavailability and Stability

A crucial factor in the in vivo efficacy of these dipeptides is their susceptibility to hydrolysis by the enzyme carnosinase. Anserine, being a methylated analog of carnosine, exhibits greater resistance to carnosinase, potentially leading to higher bioavailability and a longer duration of action in the body.[10] Balenine has also shown significantly lower susceptibility to carnosinase hydrolysis and higher bioavailability compared to both anserine and carnosine.[11]

Signaling Pathways and Molecular Mechanisms

To visually represent the complex interactions of this compound at the molecular level, the following diagrams have been generated using the DOT language.

G This compound: Core Mechanisms of Action cluster_0 Oxidative Stress cluster_1 Glycation cluster_2 Epigenetic Regulation ROS Reactive Oxygen Species (ROS) (e.g., Hydroxyl Radical) OxidativeDamage Cellular Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage causes ReducingSugars Reducing Sugars AGEs Advanced Glycation End-products (AGEs) ReducingSugars->AGEs reacts with Proteins Proteins Proteins->AGEs p300 p300-HAT Acetylation Histone Acetylation p300->Acetylation catalyzes Histones Histones Histones->Acetylation LAnserine This compound LAnserine->ROS Scavenges LAnserine->AGEs Inhibits Formation LAnserine->p300 Inhibits caption Figure 1: Overview of this compound's primary molecular actions.

Figure 1: Overview of this compound's primary molecular actions.

G This compound and Endoplasmic Reticulum (ER) Stress Pathway cluster_ER_Stress ER Stress Response ER_Stress ER Stress Inducers (e.g., Tunicamycin) UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 CHOP CHOP (Pro-apoptotic factor) PERK->CHOP induces IRE1a->CHOP can induce ATF6->CHOP can induce Apoptosis Apoptosis CHOP->Apoptosis promotes LAnserine This compound LAnserine->CHOP Suppresses Expression LAnserine->Apoptosis Protects Against caption Figure 2: this compound's protective role in the ER stress pathway.

Figure 2: this compound's protective role in the ER stress pathway.

G Experimental Workflow: Antioxidant Capacity Assessment cluster_workflow DPPH/ABTS Radical Scavenging Assay start Prepare solutions of This compound and alternatives mix Mix with DPPH or ABTS radical solution start->mix incubate Incubate at room temperature mix->incubate measure Measure absorbance at specific wavelength incubate->measure calculate Calculate percentage inhibition and IC50 measure->calculate caption Figure 3: Workflow for determining antioxidant capacity.

Figure 3: Workflow for determining antioxidant capacity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Protocol 1: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound and its alternatives.

Materials:

  • This compound, L-Carnosine, Balenine, Ophidine

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in methanol.

  • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add 100 µL of various concentrations of the test compounds to respective wells.

  • Add 100 µL of the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • A control well should contain 100 µL of methanol and 100 µL of DPPH solution.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.

Protocol 2: In Vitro Protein Glycation Inhibition Assay (BSA-Glucose Model)

Objective: To assess the anti-glycation properties of this compound and its alternatives.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Glucose

  • This compound, L-Carnosine, Balenine, Ophidine

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium azide

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Spectrofluorometer

Procedure:

  • Prepare a reaction mixture containing BSA (e.g., 10 mg/mL), D-glucose (e.g., 500 mM), and various concentrations of the test compounds in phosphate buffer. Add sodium azide (0.02%) to prevent microbial growth.

  • A control tube should contain BSA and glucose without any inhibitor. A blank tube should contain only BSA.

  • Incubate all tubes at 37°C for a specified period (e.g., 7-21 days).

  • After incubation, measure the fluorescence of the solutions at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm to determine the formation of fluorescent AGEs.

  • Calculate the percentage of inhibition of glycation using the formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100

  • Determine the IC50 value for the inhibition of AGE formation.

Protocol 3: Western Blot for CHOP Expression (ER Stress Marker)

Objective: To evaluate the effect of this compound on the expression of the ER stress marker CHOP.

Materials:

  • Cell line of interest (e.g., neuronal cells)

  • This compound

  • ER stress inducer (e.g., Tunicamycin)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against CHOP

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat cells with various concentrations of this compound for a specified time.

  • Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) for an appropriate duration (e.g., 16-24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CHOP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescence substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify the relative expression of CHOP, normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound presents a compelling profile as a bioactive molecule with multifaceted mechanisms of action. Its antioxidant and anti-glycation properties, coupled with its ability to modulate ER stress and p300-HAT activity, position it as a compound of significant interest for further research and potential therapeutic applications. The comparative data presented in this guide highlight its unique characteristics relative to other histidine-containing dipeptides, particularly its enhanced stability, which may translate to improved in vivo efficacy. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for scientists seeking to explore and confirm the molecular intricacies of this compound.

References

"Comparative analysis of the physiological effects of L-Anserine nitrate, carnosine, and balenine"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the physiological effects of three histidine-containing dipeptides: L-Anserine nitrate, carnosine, and balenine. These compounds, found in various concentrations in vertebrate tissues, are of significant interest for their potential therapeutic applications owing to their antioxidant, neuroprotective, and pH-buffering properties. This document synthesizes available experimental data to facilitate an objective comparison of their performance, details the methodologies of key experiments, and visualizes relevant biological pathways.

Executive Summary

Carnosine (β-alanyl-L-histidine), anserine (β-alanyl-3-methyl-L-histidine), and balenine (β-alanyl-1-methyl-L-histidine) are closely related dipeptides with distinct physiological profiles. While all three exhibit antioxidant and pH-buffering capabilities, their efficacy varies due to structural differences. Balenine demonstrates superior bioavailability and resistance to enzymatic hydrolysis in humans compared to carnosine and anserine. Carnosine has shown significant neuroprotective effects in preclinical models. Anserine's properties are often intermediate between carnosine and balenine.

Direct comparative experimental data for this compound is limited in the scientific literature. Its physiological effects are largely attributed to the anserine moiety. The nitrate salt form may influence solubility and potentially other specific biological activities, but comprehensive comparative studies are lacking. Therefore, this guide primarily focuses on the comparison of carnosine, anserine, and balenine, with the understanding that the physiological effects of this compound are expected to be similar to those of anserine.

Data Presentation: Comparative Physiological Effects

The following tables summarize quantitative data on the key physiological parameters of carnosine, anserine, and balenine based on available experimental evidence.

Table 1: Pharmacokinetic Properties in Humans

ParameterCarnosineAnserineBalenineReference
Plasma Half-life (t½) (min) 1.20 ± 0.362.14 ± 0.5834.9 ± 14.6[1][2]
Peak Plasma Concentration (Cmax) (µM) at 10 mg/kg dose Barely measurable~1.10~28[1][2][3]
Susceptibility to Carnosinase (CN1) Hydrolysis HighIntermediateLow[1][2]

Table 2: Physicochemical and pH-Buffering Properties

ParameterCarnosineAnserineBalenineReference
pKa of Imidazole Ring 6.837.047.03[3]
Optimal Buffering Range Lower physiological pHHigher physiological pHHigher physiological pH[3]

Table 3: Comparative Antioxidant Activities (in vitro)

AssayCarnosineAnserineReference
Inhibition of Linoleic Acid Autoxidation Stronger activityWeaker activity[4]
DPPH Radical Scavenging Activity EffectiveEffective[4]
Reducing Power ModerateStronger activity[4]
Cu2+ Chelating Ability EffectiveEffective[4]

Table 4: Comparative Neuroprotective Effects in a Mouse Model of Permanent Focal Ischemia

ParameterVehicleCarnosineAnserineReference
Infarct Volume (mm³) 45.3 ± 3.628.7 ± 2.938.4 ± 4.2[5][6]
Neurological Score (18-point scale) 15.1 ± 0.312.8 ± 0.515.2 ± 0.3[5][6]
* Statistically significant difference compared to the vehicle group (p < 0.05).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

Determination of Plasma Half-life and Peak Concentration

Protocol: In Vitro Degradation Profile and In Vivo Pharmacokinetics[1][2]

  • In Vitro Degradation:

    • Heparinized plasma samples are collected from human volunteers.

    • Carnosine, anserine, and balenine are added to the plasma at a starting concentration of 100 µM.

    • Samples are incubated at 37°C.

    • Aliquots are taken at multiple time points (e.g., 0, 1, 2, 5, 10, 15, 30, 60 minutes, and longer for balenine).

    • The reaction is stopped by adding a deproteinizing agent (e.g., 10% trichloroacetic acid).

    • Samples are centrifuged, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the dipeptides.

    • The elimination rate constant (ke) and half-life (t½) are calculated from the degradation curve.

  • In Vivo Pharmacokinetics:

    • Healthy human volunteers are administered a single oral dose of the dipeptide (e.g., 1, 4, or 10 mg/kg body weight).

    • Blood samples are collected at baseline and at various time points post-ingestion (e.g., 15, 30, 45, 60, 90, 120, 180, 240 minutes).

    • Plasma is separated and deproteinized.

    • Dipeptide concentrations in the plasma are quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters, including Cmax and time to reach Cmax (Tmax), are determined from the plasma concentration-time profile.

Antioxidant Activity Assays

Protocol: In Vitro Antioxidant Activity Assessment[4]

  • Inhibition of Linoleic Acid Autoxidation:

    • An emulsion of linoleic acid is prepared in a phosphate buffer.

    • The test compound (carnosine or anserine) is added to the emulsion at various concentrations.

    • The mixture is incubated at a constant temperature (e.g., 40°C) in the dark.

    • The degree of oxidation is measured periodically by monitoring the formation of lipid hydroperoxides using the ferric thiocyanate method or by measuring thiobarbituric acid reactive substances (TBARS).

    • The antioxidant activity is expressed as the percentage of inhibition of linoleic acid oxidation.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A solution of DPPH in methanol is prepared.

    • The test compound is added to the DPPH solution.

    • The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm.

    • The scavenging activity is calculated as the percentage of DPPH radical discoloration.

Neuroprotection Assessment in a Mouse Model of Stroke

Protocol: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice[5][6]

  • Animal Model:

    • Adult male C57BL/6 mice are used.

    • Anesthesia is induced (e.g., with isoflurane).

    • A midline incision is made in the neck to expose the common carotid artery.

    • The middle cerebral artery (MCA) is occluded by inserting a filament into the internal carotid artery until it blocks the origin of the MCA.

    • The occlusion is maintained for the duration of the experiment (permanent occlusion).

  • Drug Administration:

    • Carnosine, anserine, or vehicle (saline) is administered via intraperitoneal injection at a specified dose (e.g., 500 mg/kg) at a set time relative to the MCAO procedure (e.g., 30 minutes prior).

  • Infarct Volume Measurement:

    • At a predetermined time point post-MCAO (e.g., 24 hours), the mice are euthanized, and their brains are removed.

    • The brains are sectioned into coronal slices (e.g., 2 mm thick).

    • The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes. TTC stains viable tissue red, leaving the infarcted tissue white.

    • The slices are imaged, and the infarct area on each slice is measured using image analysis software.

    • The total infarct volume is calculated by integrating the infarct areas of all slices.

  • Neurological Function Evaluation:

    • A standardized neurological scoring system (e.g., an 18-point scale) is used to assess motor deficits, sensory deficits, and reflexes at various time points post-MCAO.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate some of the known signaling pathways influenced by these dipeptides.

Carnosine_Signaling_Pathways Carnosine Carnosine Antioxidant_Defense Antioxidant Defense (ROS Scavenging) Carnosine->Antioxidant_Defense Anti_Glycation Anti-Glycation Carnosine->Anti_Glycation HIF1a_VEGF HIF-1α/VEGF Pathway Carnosine->HIF1a_VEGF Upregulates Neuroprotection Neuroprotection Carnosine->Neuroprotection Metal_Chelation Metal Ion Chelation (e.g., Cu²⁺, Zn²⁺) Carnosine->Metal_Chelation Antioxidant_Defense->Neuroprotection Anti_Glycation->Neuroprotection Angiogenesis Angiogenesis HIF1a_VEGF->Angiogenesis Promotes Metal_Chelation->Antioxidant_Defense

Caption: Key signaling and physiological pathways influenced by carnosine.

Antioxidant_Enzyme_Modulation Anserine_Balenine Anserine & Balenine SOD Superoxide Dismutase (SOD) Anserine_Balenine->SOD Modulates Activity Catalase Catalase (CAT) Anserine_Balenine->Catalase Modulates Activity GSH_GPx Glutathione (GSH) & Glutathione Peroxidase (GPx) Anserine_Balenine->GSH_GPx Modulates Levels Oxidative_Stress_Reduction Reduction of Oxidative Stress SOD->Oxidative_Stress_Reduction Catalase->Oxidative_Stress_Reduction GSH_GPx->Oxidative_Stress_Reduction

Caption: Modulation of antioxidant enzymes by anserine and balenine.

Experimental Workflows

The following diagrams outline the workflows for key experimental procedures.

Pharmacokinetics_Workflow Start Start: Oral Administration of Dipeptide Blood_Collection Serial Blood Collection Start->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Deproteinization Protein Precipitation Plasma_Separation->Deproteinization Analysis LC-MS/MS Analysis Deproteinization->Analysis Data_Analysis Pharmacokinetic Modeling (Cmax, t½) Analysis->Data_Analysis

Caption: Workflow for in vivo pharmacokinetic analysis of dipeptides.

Neuroprotection_Workflow Start Induce Permanent Focal Ischemia (pMCAO in mice) Treatment Administer Test Compound (e.g., Carnosine, Anserine) Start->Treatment Observation Observation Period (e.g., 24 hours) Treatment->Observation Assessment Assess Outcomes Observation->Assessment Neuro_Scoring Neurological Scoring Assessment->Neuro_Scoring Infarct_Volume TTC Staining & Infarct Volume Measurement Assessment->Infarct_Volume

Caption: Experimental workflow for assessing neuroprotective effects.

Conclusion

The available evidence suggests that while this compound, carnosine, and balenine share common physiological functions, their distinct pharmacokinetic and physicochemical properties lead to notable differences in their biological efficacy. Balenine's superior stability and bioavailability in humans make it a promising candidate for oral supplementation. Carnosine has demonstrated robust neuroprotective effects in preclinical models, warranting further investigation for its therapeutic potential in ischemic conditions. The physiological effects of this compound are likely comparable to those of anserine, although further direct comparative studies are necessary to fully elucidate the role of the nitrate salt. This guide provides a foundational resource for researchers to compare these compounds and design future studies to explore their full therapeutic potential.

References

Validating L-Anserine Nitrate as a Predictive Biomarker for Exercise Performance: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for reliable, predictive biomarkers is a cornerstone of sports science and drug development, aiming to optimize training, enhance performance, and mitigate injury risk. An ideal biomarker should be objectively measurable, reflect physiological processes related to performance, and predict an individual's response to an exercise stimulus. While established markers like lactate and creatine kinase offer valuable insights, they often reflect acute stress or muscle damage rather than predictive potential.

This guide explores the theoretical validation of a novel compound, L-Anserine nitrate, as a predictive biomarker for exercise performance. This compound uniquely combines two well-documented ergogenic aids: L-Anserine, a histidine-containing dipeptide with significant buffering and antioxidant capacity[1][2][3], and nitrate, a precursor to nitric oxide (NO) known to enhance vascular and metabolic control[4][5]. By examining the independent mechanisms of its constituent parts and comparing them to established biomarkers, we can outline a framework for its validation and potential application.

Proposed Mechanism of Action: A Dual-Pathway Approach

This compound is hypothesized to enhance exercise performance through two distinct but complementary physiological pathways within skeletal muscle.

  • The L-Anserine Pathway : As a histidine-containing dipeptide, L-Anserine is concentrated in fast-twitch muscle fibers and acts as a potent intracellular pH buffer.[1][6] During high-intensity exercise, the accumulation of hydrogen ions (H+) leads to acidosis, inhibiting enzyme function and muscle contraction, thereby causing fatigue. With a pKa value of 7.04, L-Anserine is highly effective at buffering H+ in the physiological pH range of the early stages of acidosis.[1][6][7] Furthermore, L-Anserine is more resistant to degradation by the enzyme carnosinase than its well-known analogue, carnosine, potentially offering greater bioavailability and sustained efficacy.[1][3][8]

  • The Nitrate Pathway : Dietary nitrate is converted in the body to nitrite and subsequently to nitric oxide (NO).[4][5] NO is a critical signaling molecule that improves exercise performance by several mechanisms: it enhances blood flow to active muscles, improves mitochondrial efficiency (reducing the oxygen cost of exercise), and modulates muscle contractility.[4][9] This pathway is particularly crucial for improving tolerance to high-intensity exercise and enhancing performance in events lasting several minutes.[4][10]

The combination of these two molecules in this compound suggests a synergistic potential: enhancing both the capacity to manage metabolic byproducts (via L-Anserine) and optimizing oxygen and nutrient delivery (via nitrate).

G Proposed Dual Signaling Pathway of this compound cluster_0 L-Anserine Pathway cluster_1 Nitrate Pathway Anserine L-Anserine Buffering Intracellular pH Buffering Anserine->Buffering Increases Fatigue_Delay Delayed Muscle Fatigue Buffering->Fatigue_Delay Leads to H_ions H+ Accumulation (Acidosis) H_ions->Buffering Counteracts Performance Improved Exercise Performance Fatigue_Delay->Performance Nitrate Nitrate (NO3-) Nitrite Nitrite (NO2-) Nitrate->Nitrite Reduction NO Nitric Oxide (NO) Nitrite->NO Reduction Mito Improved Mitochondrial Efficiency & Blood Flow NO->Mito Performance_Enhance Enhanced O2 Use & Endurance Mito->Performance_Enhance Performance_Enhance->Performance L_Anserine_Nitrate This compound (Supplementation) L_Anserine_Nitrate->Anserine L_Anserine_Nitrate->Nitrate Exercise High-Intensity Exercise Exercise->H_ions

Proposed signaling pathways of this compound in skeletal muscle.

Comparative Analysis of Biomarkers

To validate this compound as a predictive biomarker, its performance must be compared against established markers. The following table provides an objective comparison based on current scientific understanding.

Biomarker This compound (Theoretical) Lactate Creatine Kinase (CK)
Biomarker Type Metabolite (Exogenous)Metabolite (Endogenous)Enzyme
Primary Indication Predictive of high-intensity performance capacity and fatigue resistance.Marker of anaerobic metabolism and metabolic stress.Indirect marker of exercise-induced muscle damage.[11]
Mechanism Increases intramuscular buffering capacity (Anserine) and enhances O2 efficiency via NO pathway (Nitrate).[1][9]Accumulates when production exceeds clearance during high-intensity exercise.[11]Leaks from damaged muscle cell membranes into the bloodstream.[11]
Measurement Time Pre-exercise (baseline) and post-exercise to assess uptake and correlation with performance.During and immediately post-exercise to determine thresholds and peak levels.24-72 hours post-exercise, as levels peak with a significant delay.
Sample Type Plasma, UrineBlood (capillary or venous)Blood (serum or plasma)
Advantages - Potentially predictive, not just reflective.- Dual-action mechanism targets multiple performance limiters.- L-Anserine is more stable than carnosine.[3][8]- Real-time feedback on exercise intensity.- Widely used for setting training zones.- Gold standard for quantifying muscle damage.- Useful for monitoring overtraining and recovery.
Limitations - Requires direct validation through clinical trials.- Efficacy may depend on training status and diet.[4][9]- Optimal dosage and timing are unknown.- Reflects current state, not predictive of future performance.- Influenced by diet, hydration, and clearance rates.- Not predictive; reflects damage already done.- Large inter-individual variability.- Peak levels are significantly delayed from exercise bout.

Experimental Protocols for Validation

A rigorous scientific approach is required to validate this compound as a predictive biomarker. Below is a proposed experimental workflow for a human clinical trial.

Study Design

A randomized, double-blind, placebo-controlled crossover study is recommended. This design minimizes inter-individual variability, with each participant serving as their own control.

  • Participants : 20-30 recreationally active to well-trained individuals (e.g., cyclists, runners) with a VO2max < 65 mL/kg/min, as nitrate supplementation appears most effective in this population.[4]

  • Washout Period : A minimum of 7-10 days between trials to ensure complete clearance of the supplement.

  • Conditions :

    • This compound (experimental)

    • Sodium Nitrate (positive control for nitrate pathway)

    • L-Anserine (positive control for buffering pathway)

    • Placebo (e.g., microcrystalline cellulose)

Supplementation Protocol
  • Acute Dosing : Based on existing literature, an acute dose of ~30 mg/kg body weight for L-Anserine and ~5-8 mmol for nitrate, ingested 60-120 minutes before exercise, would be an appropriate starting point.[4][12]

  • Chronic Loading : A secondary arm of the study could investigate a chronic loading phase (e.g., 5-7 days) to assess effects on muscle tissue saturation and performance.[10]

Performance Testing
  • Primary Outcome : Time to exhaustion (TTE) at a fixed high-intensity power output (e.g., 85% VO2max) on a cycle ergometer.

  • Secondary Outcomes :

    • Repeated sprint ability test (e.g., 5 x 6-second maximal sprints) to assess anaerobic performance.[12]

    • Oxygen cost of submaximal exercise (exercise economy).[5][10]

Biomarker Measurement Protocol
  • Sample Collection : Venous blood samples collected at baseline (pre-supplement), pre-exercise (e.g., 60 mins post-supplement), immediately post-exercise, and at 1-hour and 2-hour recovery intervals. Urine could also be collected to assess excretion.

  • Analytical Method :

    • L-Anserine : Quantification in plasma and urine using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[8][13][14]

    • Nitrate/Nitrite : Measurement in plasma using a colorimetric assay (e.g., Griess reagent).

    • Lactate/CK : Measured using standard automated laboratory analyzers.

Statistical Analysis
  • Performance data will be analyzed using a repeated-measures ANOVA.

  • Pearson or Spearman correlation analysis will be used to determine the relationship between plasma L-Anserine and nitrate/nitrite concentrations (pre-exercise) and performance outcomes (e.g., TTE). A strong, significant correlation would support its validity as a predictive biomarker.

G Experimental Workflow for Biomarker Validation cluster_Trial1 Trial 1 cluster_Trial2 Trial 2 Recruit Subject Recruitment (N=20-30, Trained Individuals) Baseline Baseline Testing (VO2max, Performance) Recruit->Baseline Random Randomization to Supplement Order Baseline->Random Supp1 Supplement Ingestion (e.g., this compound) Random->Supp1 Blood1 Blood Sampling (Pre/Post Ingestion) Supp1->Blood1 Perf1 Performance Test (TTE, Sprints) Blood1->Perf1 Recov1 Recovery Sampling (Blood, Lactate) Perf1->Recov1 Washout Washout Period (7-10 Days) Recov1->Washout Supp2 Supplement Ingestion (e.g., Placebo) Washout->Supp2 Blood2 Blood Sampling Supp2->Blood2 Perf2 Performance Test Blood2->Perf2 Recov2 Recovery Sampling Perf2->Recov2 Recov2->Continue Analysis Data Analysis (ANOVA, Correlation) Continue->Analysis

Proposed experimental workflow for a crossover validation study.

Logical Framework: From Compound to Performance

The potential of this compound as a biomarker is rooted in a clear logical chain: its presence and concentration in the body following supplementation should directly influence key physiological mechanisms that underpin exercise performance.

G Logical Relationship: Biomarker to Performance Outcome Input This compound (Measured in Plasma) Mech1 Increased Intramuscular Buffering Capacity Input->Mech1 Anserine Component Mech2 Increased NO Bioavailability Input->Mech2 Nitrate Component Phys1 Reduced H+ Accumulation Mech1->Phys1 Phys2 Reduced O2 Cost of Exercise & Enhanced Blood Flow Mech2->Phys2 Outcome Measurable Improvement in High-Intensity Exercise Performance (e.g., Increased Time to Exhaustion) Phys1->Outcome Contributes to Phys2->Outcome Contributes to

Logical flow from biomarker presence to performance outcome.

Conclusion

While direct evidence for this compound as a predictive biomarker for exercise performance is currently lacking, a strong theoretical foundation exists based on the well-documented ergogenic effects of its constituent components. L-Anserine offers a potent and stable pH buffering capacity, while nitrate enhances metabolic efficiency and vascular function through the nitric oxide pathway. This dual-action potential makes this compound a compelling candidate for further investigation.

Its validation would offer a significant advancement over traditional, reflective biomarkers like lactate and creatine kinase by providing a predictive tool to gauge an athlete's capacity for high-intensity performance. The experimental protocols outlined in this guide provide a clear roadmap for future research. If validated, plasma concentrations of L-Anserine and nitrate following supplementation could become a valuable component of a comprehensive biomarker panel used to personalize training and nutritional strategies for athletes.[15]

References

Comparative Metabolomics of Nitrate Administration in Young vs. Aged Animals: A Proxy for L-Anserine Nitrate Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct comparative metabolomics studies on L-Anserine nitrate administration in young versus aged animals are not available in the current scientific literature, it is possible to construct a comparative guide based on existing research into dietary nitrate supplementation and the well-documented metabolic changes that occur with aging. This guide will, therefore, serve as a proxy, outlining the expected metabolic shifts and the experimental approaches that would be relevant for investigating a novel compound like this compound. The focus will be on the differential metabolic responses to nitrate supplementation between young and aged subjects, drawing from studies on more common nitrate sources such as sodium nitrate and beetroot juice.

Aging is a complex process characterized by a progressive decline in physiological and metabolic functions[1]. One of the key age-related changes is altered nitric oxide (NO) bioavailability, which is crucial for numerous physiological processes, including vascular health and cellular metabolism[2][3]. Dietary nitrate can be converted to nitrite and then to NO, offering a potential therapeutic avenue to counteract the age-related decline in NO production[4]. Understanding the age-dependent metabolic response to nitrate administration is therefore of significant interest.

Comparative Quantitative Data

The following tables summarize key quantitative data from studies comparing the effects of nitrate administration and baseline metabolic differences in young versus aged subjects.

Table 1: Comparative Plasma and Urinary Nitrate/Nitrite Concentrations Following Nitrate Administration

ParameterYoung SubjectsAged SubjectsKey FindingsReference
Baseline Plasma NitriteHigherLowerConfirms age-related decline in NO bioavailability.[5][6]
Post-intervention Plasma NitrateNo significant differenceNo significant differenceBoth age groups show dose-dependent increases.[5][6]
Post-intervention Plasma NitriteHigher increaseLower increaseYounger individuals show a more robust conversion of nitrate to nitrite.[5][6]
Baseline Urinary Nitrate/Nitrite ExcretionHigherLower (50-80% decrease)Indicates reduced NO production with age.[2]
Baseline Serum L-arginineHigherLower (30-50% decrease)Suggests a potential mechanism for decreased NO production in aging.[2]
Tissue Nitrate Content (Baseline)Generally lowerGenerally higherSuggests potential age-related alterations in nitrate storage.[4]
Tissue Nitrite Content (Baseline)Generally higherGenerally lowerConsistent with reduced NO bioavailability in aged tissues.[4]

Table 2: General Age-Related Metabolomic Changes in Plasma/Serum

Metabolite ClassChange with AgeImplicationReference
Branched-Chain Amino Acids (Leucine, Isoleucine, Valine)DecreaseAssociated with sarcopenia (loss of muscle mass).[7]
TryptophanDecreaseAltered tryptophan metabolism.[7]
Aspartate, OrnithineIncreaseIndicative of changes in the urea cycle.[7]
Lipids (Total Cholesterol, LDL, VLDL, Triacylglycerides)IncreaseReflects age-associated dyslipidemia.[7]
CarnitinesDecreaseSuggests reduced mitochondrial fatty acid oxidation.[1]
Citric Acid Cycle IntermediatesDecreaseIndicates reduced mitochondrial performance.[1]

Experimental Protocols

Below are detailed methodologies from key experiments that could be adapted for a comparative metabolomics study of this compound.

Protocol 1: Animal Study of Nitrate Supplementation

This protocol is based on studies investigating the effects of dietary nitrate in young and old rats[4][8].

  • Animal Models: Young (e.g., 3 months old) and old (e.g., 18-24 months old) male Sprague-Dawley or Wistar rats are used. Animals are housed in a controlled environment with a standard diet.

  • Experimental Groups:

    • Young Control (standard drinking water)

    • Young Treatment (drinking water supplemented with a nitrate source, e.g., 1 g/L Sodium Nitrate)

    • Aged Control (standard drinking water)

    • Aged Treatment (drinking water supplemented with a nitrate source)

  • Administration: The nitrate source is provided in the drinking water for a specified period (e.g., 5-7 days).

  • Sample Collection: At the end of the treatment period, animals are euthanized. Blood is collected via cardiac puncture into heparinized tubes for plasma preparation. Tissues of interest (e.g., liver, skeletal muscle, heart, brain) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis. Urine can be collected over a 24-hour period using metabolic cages.

  • Metabolite Analysis:

    • Nitrate and Nitrite Measurement: Plasma and tissue homogenate concentrations of nitrate and nitrite are measured using methods like chemiluminescence or Griess assay.

    • Metabolomics Analysis: Plasma and tissue extracts are subjected to untargeted metabolomics analysis using platforms such as Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Gas Chromatography-Mass Spectrometry (GC-MS) to obtain comprehensive metabolic profiles.

Protocol 2: Human Crossover Clinical Trial

This protocol is adapted from studies comparing the pharmacokinetics of dietary nitrate in young and older adults[5][6].

  • Participants: Healthy young (e.g., 18-35 years) and older (e.g., 60-75 years) non-smoking participants are recruited.

  • Study Design: A randomized, crossover design is employed. Each participant consumes different doses of a nitrate source (e.g., 100g, 200g, 300g of whole beetroot) and a positive control (e.g., 1000mg potassium nitrate) on separate occasions, with a washout period of at least 7 days between visits.

  • Sample Collection:

    • Blood: Venous blood samples are collected at baseline and at multiple time points post-ingestion (e.g., over a 5-hour period) to measure plasma nitrate and nitrite concentrations.

    • Saliva: Saliva samples are collected over a longer period (e.g., 12 hours) to assess nitrate and nitrite levels.

    • Urine: 24-hour urine collections are performed to measure total nitrate excretion.

  • Data Analysis: Repeated-measures ANOVA is used to determine the effects of time, intervention, age, and their interactions on metabolite concentrations.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling_Pathway Dietary_Nitrate Dietary Nitrate (e.g., this compound) Oral_Bacteria Oral Commensal Bacteria Dietary_Nitrate->Oral_Bacteria Reduction Nitrite Nitrite (NO2-) Oral_Bacteria->Nitrite Produces Stomach Stomach (Acidic Environment) Nitrite->Stomach Swallowed Systemic_Circulation Systemic Circulation Nitrite->Systemic_Circulation Absorbed NO Nitric Oxide (NO) Stomach->NO Reduction sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates Tissues Target Tissues Systemic_Circulation->Tissues Transported to Tissues->NO Reduction cGMP Cyclic GMP (cGMP) sGC->cGMP Increases Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects Leads to

Caption: Dietary nitrate-nitrite-nitric oxide signaling pathway.

Experimental_Workflow Animal_Models Animal Models (Young vs. Aged) Grouping Grouping (Control vs. This compound) Animal_Models->Grouping Administration Administration of Compound Grouping->Administration Sample_Collection Sample Collection (Plasma, Tissues, Urine) Administration->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Metabolomics_Analysis Metabolomics Analysis (LC-MS, GC-MS) Metabolite_Extraction->Metabolomics_Analysis Data_Processing Data Processing & Normalization Metabolomics_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification Statistical_Analysis->Biomarker_Identification Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: Workflow for a comparative metabolomics study.

References

Independent Replication of Neuroprotective Effects of L-Anserine Nitrate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the neuroprotective potential of L-Anserine nitrate. This guide provides a comparative analysis with its structural analog, L-Carnosine, supported by experimental data, detailed protocols, and pathway visualizations.

While a direct independent replication of a single key study on this compound's neuroprotective effects is not prominently documented in publicly available literature, a body of research collectively investigates its potential, often in comparison to the more extensively studied dipeptide, L-Carnosine. This guide synthesizes findings from key comparative studies to offer an objective overview of L-Anserine's efficacy, experimental methodologies, and underlying signaling pathways.

Data Presentation: L-Anserine vs. L-Carnosine in Neuroprotection

The neuroprotective effects of L-Anserine have been evaluated in various preclinical models, with L-Carnosine frequently used as a benchmark. The following tables summarize quantitative data from a pivotal study comparing these compounds in a mouse model of permanent focal cerebral ischemia.

Table 1: Comparison of Infarct Size in Mice Treated with L-Anserine and L-Carnosine 1 Day Post-Ischemia

Treatment Group (1000 mg/kg)Mean Infarct Volume (mm³) ± SEMStatistical Significance (vs. Vehicle)
Vehicle (Saline)45.2 ± 2.5-
L-Anserine38.7 ± 3.1Not Significant
L-Carnosine28.4 ± 2.1p < 0.05

Data synthesized from a study on permanent focal cerebral ischemia in mice.[1]

Table 2: Comparison of Neurological Score in Mice Treated with L-Anserine and L-Carnosine 1 Day Post-Ischemia

Treatment Group (1000 mg/kg)Mean Neurological Score ± SEMStatistical Significance (vs. Vehicle)
Vehicle (Saline)15.09 ± 0.25-
L-Anserine15.18 ± 0.30Not Significant
L-Carnosine13.5 ± 0.4p < 0.05

Neurological function was evaluated on an 18-point scale, where a lower score indicates better function.[1]

The data suggests that while L-Anserine shows a trend towards reducing infarct size, the effect was not statistically significant at the tested dose, unlike L-Carnosine which demonstrated significant neuroprotection.[1]

Experimental Protocols

To facilitate replication and further investigation, detailed experimental methodologies are crucial. The following protocol is based on the widely used model of permanent middle cerebral artery occlusion (pMCAO) in mice to study the effects of neuroprotective compounds.

Permanent Focal Cerebral Ischemia Model in Mice
  • Animal Preparation: Adult male C57BL/6 mice are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.

  • Surgical Procedure (pMCAO):

    • A midline incision is made in the neck to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and transected.

    • A 6-0 nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The filament is secured in place, and the incision is closed.

  • Drug Administration:

    • This compound, L-Carnosine (e.g., 1000 mg/kg), or vehicle (0.9% saline) is administered via intraperitoneal injection at a specified time point relative to the pMCAO procedure (e.g., 30 minutes prior).[1][2]

  • Assessment of Ischemic Injury:

    • Infarct Volume Measurement: At a predetermined time post-pMCAO (e.g., 24 hours), animals are euthanized, and brains are removed. The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Infarcted tissue appears white, while viable tissue stains red. The infarct volume is then quantified using image analysis software.[2]

    • Neurological Scoring: Neurological deficits are assessed using a standardized scoring system (e.g., an 18-point scale) at various time points post-surgery.[2] This evaluates motor function, balance, and reflexes.

  • Statistical Analysis: Data are typically analyzed using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test, to compare between treatment groups. A p-value of less than 0.05 is generally considered statistically significant.

Mandatory Visualization

Signaling Pathways

L-Anserine is believed to exert its neuroprotective effects through the modulation of several signaling pathways, primarily related to antioxidant and anti-apoptotic mechanisms.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Anserine L-Anserine Anserine->Keap1 inhibits ROS Oxidative Stress (e.g., Ischemia) ROS->Anserine inhibits ARE Antioxidant Response Element Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Keap1-Nrf2 antioxidant response pathway.

L-Anserine may inhibit Keap1, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant genes, thereby conferring neuroprotection.

JNK_Caspase3_Pathway Ischemia Ischemic Insult ROS ↑ ROS Ischemia->ROS JNK JNK Activation ROS->JNK pJNK p-JNK JNK->pJNK Caspase3 Pro-Caspase-3 pJNK->Caspase3 activates CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 cleavage Apoptosis Apoptosis CleavedCaspase3->Apoptosis Anserine L-Anserine Anserine->ROS scavenges Anserine->JNK inhibits

Caption: JNK-Caspase-3 apoptotic pathway.

By scavenging reactive oxygen species (ROS) and inhibiting JNK activation, L-Anserine can potentially reduce the activation of caspase-3 and subsequent apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound like this compound.

Experimental_Workflow start Start animal_model Induce Permanent Focal Cerebral Ischemia (pMCAO) in Mice start->animal_model treatment Administer Treatment (L-Anserine, L-Carnosine, Vehicle) animal_model->treatment observation Post-operative Monitoring and Neurological Scoring treatment->observation euthanasia Euthanize Animals at Pre-determined Time Point observation->euthanasia analysis Brain Extraction, Sectioning, and TTC Staining euthanasia->analysis quantification Quantify Infarct Volume and Analyze Neurological Scores analysis->quantification end End quantification->end

Caption: Experimental workflow for in vivo neuroprotection studies.

References

Statistical Methods for Correlating L-Anserine Nitrate Levels with Clinical Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of statistical methods used to correlate L-Anserine nitrate levels with clinical outcomes, supported by experimental data from published studies. It is intended to assist researchers and drug development professionals in designing and analyzing studies involving this compound or similar compounds. This document outlines common experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and potential biological pathways.

I. Comparison of Clinical Studies and Statistical Methodologies

L-Anserine, often studied in combination with its analogue L-Carnosine, has been investigated for its potential benefits on cognitive function and exercise performance. The choice of statistical methodology is critical for determining the significance of these correlations. Below is a comparison of statistical approaches from key studies.

Table 1: Comparison of Statistical Methods in L-Anserine/Carnosine Clinical Trials

Clinical Outcome Study Design Intervention Primary Endpoint(s) Statistical Method(s) Used Key Findings Reference
Cognitive Function Double-blind, randomized, placebo-controlled trial1.0 g/day Anserine/Carnosine (3:1) for 3 monthsWechsler Memory Scale-Logical Memory (WMS-LM)Two-way repeated measures ANOVASignificant preservation in delayed recall verbal memory in the intervention group compared to placebo (p = 0.0128).[1]Hisatsune et al.
Cognitive Function in Mild Cognitive Impairment (MCI) Randomized, placebo-controlled trial500 mg/day Anserine for 12 weeksMini-Mental State Examination (MMSE)Two-way repeated ANOVA, Paired t-testSignificant improvement in MMSE scores in the Anserine group.[2] A significant correlation was found between plasma anserine concentration and a decrease in C-Reactive Protein (CRP) levels.[2]Herculano et al.[2]
Exercise Performance Randomized controlled trial120 mg/day Anserine for 7 daysTime to complete three 1500m runsNot explicitly stated, but p-values reportedAnserine supplementation reduced the time to complete the runs and decreased markers of muscle damage (CPK) and inflammation (WBC).[3]Suzuki et al.
Habitual Meat Intake Biomarker Cross-sectional studyN/A (observational)Plasma concentrations of Anserine, Carnosine, and methylhistidineGeneralized linear modelsPositive association between total meat intake and plasma concentrations of Anserine and Carnosine.[4]Kühn et al.[4]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols for clinical studies investigating L-Anserine.

Protocol for Cognitive Function Clinical Trial

This protocol is a generalized representation based on the methodologies of Hisatsune et al. and Herculano et al.[1][2]

  • Participant Recruitment: Recruit healthy elderly volunteers or individuals diagnosed with Mild Cognitive Impairment (MCI). Participants undergo initial screening, including medical history, physical examination, and baseline cognitive assessments (e.g., MMSE, ADAS-Cog).[2]

  • Randomization and Blinding: Participants are randomly assigned to receive either the this compound supplement or a placebo in a double-blind manner.

  • Intervention: The intervention group receives a standardized daily dose of this compound (e.g., 500 mg to 1.0 g) for a predefined period (e.g., 12 weeks).[1][2] The placebo group receives an identical-looking capsule containing an inert substance.

  • Clinical Outcome Assessment: Cognitive function is assessed at baseline and at the end of the intervention period using validated neuropsychological tests such as the Wechsler Memory Scale-Logical Memory (WMS-LM) or the Mini-Mental State Examination (MMSE).[1][2]

  • Biomarker Analysis: Blood samples are collected at baseline and follow-up to measure plasma L-Anserine concentrations and other relevant biomarkers (e.g., inflammatory markers like CRP, cytokines).[2]

  • Statistical Analysis: A two-way repeated measures ANOVA is typically used to compare the changes in cognitive scores between the intervention and placebo groups over time. Paired t-tests may be used to assess within-group changes.[2] Correlation analyses are performed to determine the relationship between changes in plasma L-Anserine levels and changes in clinical outcomes.

Protocol for Measuring L-Anserine in Biological Samples

This protocol is based on the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method described by Everaert et al.[5][6]

  • Sample Collection: Collect plasma or urine samples from participants.

  • Sample Preparation:

    • Plasma: Deproteinize plasma samples by adding sulfosalicylic acid, followed by centrifugation.[7]

    • Urine: Dilute urine samples with water.[8]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography system coupled with a tandem mass spectrometer.

    • Use a suitable column (e.g., a reversed-phase C18 column) for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous solution with a nonafluoropentanoic acid (NFPA) ion-pairing agent and an organic solvent like acetonitrile.[7]

    • Detect and quantify L-Anserine using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantification: Create a calibration curve using known concentrations of L-Anserine standards to quantify the L-Anserine levels in the biological samples.

III. Data Presentation and Visualization

Clear visualization of experimental workflows and potential biological pathways is essential for understanding the complex relationships between this compound and clinical outcomes.

experimental_workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis p_recruit Participant Recruitment p_consent Informed Consent p_recruit->p_consent p_baseline Baseline Assessments (Cognitive Tests, Blood Samples) p_consent->p_baseline randomize Randomization p_baseline->randomize intervention This compound Supplementation randomize->intervention placebo Placebo Administration randomize->placebo f_assess Follow-up Assessments (Cognitive Tests, Blood Samples) intervention->f_assess placebo->f_assess data_analysis Statistical Analysis (ANOVA, Correlation) f_assess->data_analysis correlation Correlate L-Anserine Levels with Clinical Outcomes data_analysis->correlation

Caption: Generalized workflow for a clinical trial investigating this compound.

signaling_pathway cluster_stress Cellular Stressors cluster_intervention Intervention cluster_effects Potential Cellular Effects cluster_outcomes Clinical Outcomes ros Reactive Oxygen Species (ROS) antioxidant Antioxidant Activity inflammation Pro-inflammatory Cytokines anti_inflammatory Anti-inflammatory Effects l_anserine->antioxidant scavenges l_anserine->anti_inflammatory reduces neuroprotection Neuroprotection & Improved Cognitive Function antioxidant->neuroprotection muscle_protection Reduced Muscle Damage & Improved Performance antioxidant->muscle_protection anti_inflammatory->neuroprotection anti_inflammatory->muscle_protection

Caption: Potential signaling pathway of L-Anserine's protective effects.

IV. Comparison with Alternative Biomarkers

While L-Anserine is a promising biomarker, several alternatives are used to assess cognitive decline and muscle fatigue.

Table 2: Comparison of L-Anserine with Alternative Biomarkers

Clinical Area Primary Biomarker Alternative Biomarkers Sample Type Analytical Method Advantages of Alternatives Limitations of Alternatives
Cognitive Decline L-AnserineCerebrospinal fluid (CSF) Aβ42, Tau proteins (t-tau, p-tau)[9][10]Plasma, UrineLC-MS/MSMore established in Alzheimer's disease diagnosis and prognosis.[9]Invasive sample collection (lumbar puncture).
Muscle Fatigue L-AnserineLactate, Ammonia, Creatine Kinase (CK)[11]Plasma, UrineEnzymatic assays, ImmunoassaysWell-established markers of metabolic stress and muscle damage.[12]Can be influenced by various factors other than muscle fatigue.

V. Conclusion

The statistical correlation of this compound levels with clinical outcomes is a growing area of research. The most common statistical methods employed in clinical trials are two-way repeated measures ANOVA and correlation analyses. Standardized protocols for sample collection and analysis, primarily using LC-MS/MS, are crucial for obtaining reliable and reproducible data. While L-Anserine shows promise as a biomarker for cognitive function and muscle performance, it is important to consider its utility in comparison to more established biomarkers in specific clinical contexts. The visualizations provided in this guide offer a framework for designing and interpreting studies in this field. Further research with larger and more extended clinical trials is necessary to fully elucidate the therapeutic potential of this compound.[13]

References

A Comparative Guide to the Bioavailability of L-Anserine with a Focus on its Nitrate Salt Form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Anserine, a methylated analog of L-Carnosine, has garnered interest for its potential therapeutic applications due to its enhanced stability.[1][2][3][4] The nitrate salt form of L-Anserine is often utilized in nutritional supplements and research settings, purportedly for its improved stability and solubility.[5] This guide will delve into the known pharmacokinetic profile of L-Anserine, present the methodologies used in its study, and explore the theoretical benefits of the nitrate salt formulation.

Pharmacokinetic Profile of L-Anserine

Studies on orally administered L-Anserine have demonstrated its absorption and subsequent dose-dependent increase in plasma and urine concentrations.[1][2][3][4] The following table summarizes key pharmacokinetic parameters from a study involving healthy volunteers who ingested different doses of synthesized L-Anserine.

Pharmacokinetic Parameter4 mg/kg BW Dose10 mg/kg BW Dose20 mg/kg BW Dose
Plasma Cmax (µM) 0.541.103.12
Urinary Cmax (mg/mg creatinine) 0.090.410.72

Data sourced from a study by Everaert et al. (2018).[1][2][3]

Ingested L-Anserine is absorbed intact and is then hydrolyzed by carnosinase into its constituent amino acids, β-alanine and π-methylhistidine.[6] The inter-individual variability in plasma L-Anserine levels has been largely attributed to the activity and content of serum carnosinase-1.[1][2][3]

The L-Anserine Nitrate Salt Form

While direct comparative bioavailability data is lacking, the use of salt forms, such as nitrate, in drug development is a common strategy to enhance the physicochemical properties of a compound. The potential advantages of this compound salt include:

  • Enhanced Stability: The nitrate salt form may offer improved chemical stability, leading to a longer shelf-life and more consistent dosing.[5]

  • Improved Solubility: this compound is reported to be soluble in water.[5][7][8] Improved solubility can facilitate more consistent absorption in the gastrointestinal tract.

  • Ease of Formulation: The enhanced stability and solubility can simplify the process of incorporating L-Anserine into various dosage forms, such as capsules, powders, and liquids.[5]

It is important to note that while these are theoretical advantages, they need to be confirmed through direct comparative studies.

Experimental Protocols

The following section details the methodologies employed in a key pharmacokinetic study of L-Anserine.

Quantification of L-Anserine in Human Plasma and Urine

Objective: To develop and validate a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and to evaluate its pharmacokinetic profile in healthy volunteers.

Methodology:

  • Sample Collection:

    • Plasma: Blood samples were collected from healthy volunteers at baseline and at various time points after oral administration of L-Anserine (4, 10, and 20 mg/kg body weight).

    • Urine: Urine samples were collected prior to and at 45, 90, 135, 180, and 240 minutes after L-Anserine supplementation.[2]

  • Sample Preparation:

    • Plasma samples were deproteinized using sulfosalicylic acid.[2]

  • LC-MS/MS Analysis:

    • A liquid chromatography-electrospray mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of anserine.[1][2][3]

    • The system operated in positive electrospray ionization (ESI+) mode.[2]

    • For urine samples, a 17-minute multistep gradient of phase A (H2O – NFPA 0.08%) and phase B (CH3CN) was used for elution.[2]

  • Pharmacokinetic Analysis:

    • Plasma and urinary concentration-time profiles were constructed.

    • Key pharmacokinetic parameters such as Cmax were determined.

Visualizations

L-Anserine Absorption and Metabolism Pathway

The following diagram illustrates the pathway of L-Anserine from oral ingestion to its eventual metabolism in the body.

L_Anserine_Pathway Ingestion Oral Ingestion of This compound GI_Tract Gastrointestinal Tract Ingestion->GI_Tract Dissolution Absorption Intestinal Absorption (PEPT1 Transporter) GI_Tract->Absorption Bloodstream Systemic Circulation (Intact L-Anserine) Absorption->Bloodstream Metabolism Hydrolysis by Carnosinase-1 Bloodstream->Metabolism Excretion Renal Excretion Bloodstream->Excretion Metabolites β-alanine + π-methylhistidine Metabolism->Metabolites Metabolites->Excretion

Caption: L-Anserine's journey from ingestion to metabolic breakdown.

Experimental Workflow for L-Anserine Pharmacokinetic Study

This diagram outlines the key steps in a typical clinical study designed to evaluate the pharmacokinetics of L-Anserine.

Experimental_Workflow Start Study Start Recruitment Volunteer Recruitment (Healthy Subjects) Start->Recruitment Dosing Oral Administration of L-Anserine Recruitment->Dosing Sampling Timed Blood and Urine Collection Dosing->Sampling Analysis LC-MS/MS Quantification of L-Anserine Sampling->Analysis Data_Analysis Pharmacokinetic Modeling and Analysis Analysis->Data_Analysis End Study Conclusion Data_Analysis->End

Caption: Workflow of a human L-Anserine pharmacokinetic study.

References

Safety Operating Guide

Proper Disposal of L-Anserine Nitrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of L-Anserine nitrate, a dipeptide antioxidant used in various research applications.

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation. Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment. All waste containing this compound must be handled in accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. If handling the powder form, a particulate respirator should be used to avoid inhalation. In case of a spill, follow the appropriate cleanup procedure based on whether the substance is wet or dry, as outlined in the Safety Data Sheet (SDS). For dry spills, use dry clean-up procedures to avoid generating dust. For wet spills, absorb the material with an inert substance. In both cases, the collected waste should be placed in a sealed and properly labeled container for disposal.

Quantitative Data Summary

PropertyValueSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem
Storage Incompatibility Avoid reaction with oxidizing agents.Santa Cruz Biotechnology

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general procedure for the disposal of nitrate compounds should be followed. This involves treating the substance as hazardous waste and engaging a licensed professional waste disposal service.

The thermal decomposition of related amino acids, such as histidine, has been studied. These studies indicate that upon heating, amino acids can decompose to produce water, ammonia, and carbon dioxide. It is crucial to note that the presence of the nitrate group in this compound may lead to the formation of nitrogen oxides upon thermal decomposition, which are toxic and reactive gases.

Disposal Workflow

The proper disposal of this compound follows a clear, step-by-step process to ensure safety and compliance. This workflow minimizes the risk of exposure and environmental contamination.

DisposalWorkflow cluster_0 Preparation cluster_1 Containment cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Identify and Segregate This compound Waste A->B C Place Waste in a Chemically Compatible and Sealable Container B->C D Label Container Clearly: 'Hazardous Waste - this compound' C->D E Store in a Designated, Secure Hazardous Waste Accumulation Area D->E F Arrange for Pickup by a Licensed Hazardous Waste Disposal Service E->F G Maintain Disposal Records as per Institutional and Regulatory Requirements F->G

Caption: Step-by-step workflow for the safe disposal of this compound.

Key Disposal Considerations and Logical Relationships

Understanding the relationships between the chemical properties of this compound and the necessary disposal precautions is essential for safe laboratory practice. The nitrate component, in particular, dictates several key safety measures.

LogicalRelationships cluster_0 Chemical Properties cluster_1 Disposal Precautions A This compound B Nitrate Group (Oxidizer Potential) A->B C Amino Acid Structure A->C G Treat as Hazardous Waste A->G D Segregate from Combustibles and Reducing Agents B->D E Avoid Heat and Ignition Sources B->E F Potential for NOx Gas Release on Incineration B->F

Caption: Logical relationships between this compound's properties and disposal precautions.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Anserine nitrate
Reactant of Route 2
Reactant of Route 2
L-Anserine nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.